Tilorone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19/h9-12,17-18H,5-8,13-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMFCABZENCRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27591-69-1 (di-hydrochloride) | |
| Record name | Tilorone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045958 | |
| Record name | Tilorone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27591-97-5, 27591-69-1 | |
| Record name | Tilorone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27591-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tilorone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tilorone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tilorone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TILORONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6W7VEW6KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Antiviral Mechanism of Action of Tilorone
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tilorone is a synthetic, small-molecule, orally bioavailable compound first identified over 50 years ago as an inducer of interferon.[1] Currently utilized as a broad-spectrum antiviral in Russia and neighboring countries, recent research has reinvigorated interest in its potential against emerging viral threats.[2][3] This technical guide provides a comprehensive overview of the multifaceted mechanism of action underlying this compound's antiviral response. The primary mechanism involves the induction of the host's innate immune system, specifically the production of type I interferons through the activation of cytosolic pattern recognition receptors.[2][4] Additionally, this compound exhibits lysosomotropic properties, which can disrupt viral entry and replication.[5] For certain viruses, such as the Ebola virus, evidence also points to direct interaction with viral glycoproteins.[6] This document consolidates quantitative data on its efficacy, details key experimental protocols used to elucidate its function, and presents visual diagrams of the core signaling pathways.
Core Mechanism of Action: A Multi-pronged Antiviral Strategy
This compound's antiviral activity is not attributed to a single mode of action but rather a combination of host-mediated and potentially direct-acting effects. This multi-pronged approach likely contributes to its broad-spectrum activity. The principal mechanisms are detailed below.
Induction of the Host Interferon Response
The most well-documented mechanism of this compound is its ability to stimulate the production of interferons (IFNs), critical signaling proteins in the innate immune response to viral infections.[4][7] this compound's efficacy is significantly diminished or absent in interferon-deficient cell lines, such as Vero 76, which strongly supports the hypothesis that its antiviral activity is primarily derived from activating host innate immunity pathways.[2][8]
1.1.1 The RIG-I-Like Receptor (RLR) Signaling Pathway
The leading hypothesis for IFN induction is this compound's activation of the RIG-I-like receptor (RLR) pathway.[2] RLRs, including Retinoic acid-inducible gene I (RIG-I) and Melanoma differentiation-associated protein 5 (MDA5), are cytosolic sensors that detect viral RNA as a pathogen-associated molecular pattern (PAMP).[9][10] Upon activation, these sensors trigger a signaling cascade that culminates in the transcription of type I interferons (IFN-α and IFN-β).
The proposed signaling cascade is as follows:
-
Sensing: this compound is hypothesized to interact with and activate RIG-I or MDA5.[2] Microscale thermophoresis experiments have demonstrated a direct, albeit low-affinity, binding of this compound to human RIG-I.[2][11]
-
MAVS Activation: Activated RLRs interact with the mitochondrial antiviral-signaling protein (MAVS).[9]
-
Kinase Activation: The MAVS complex catalyzes the activation of kinases TBK1 and IKKε.[9]
-
IRF3/7 Phosphorylation: These kinases phosphorylate the transcription factors Interferon Regulatory Factor 3 (IRF3) and 7 (IRF7).[9]
-
Nuclear Translocation and IFN Gene Expression: Phosphorylated IRF3/7 dimerize, translocate into the nucleus, and bind to the promoter regions of IFN-α and IFN-β genes, initiating their transcription.[9]
-
Antiviral State: Secreted IFNs then act in an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs), which establish a broad antiviral state in surrounding cells.
Lysosomotropic Activity
This compound is a cationic amphiphilic compound, a class of molecules known to accumulate in acidic cellular compartments like lysosomes.[5] This property confers a second mechanism of antiviral action.
-
pH Neutralization: By accumulating in lysosomes, the weakly basic this compound raises the intralysosomal pH.[5]
-
Disruption of Viral Entry: Many enveloped viruses, including influenza and coronaviruses, rely on the low pH of the endo-lysosomal pathway to trigger conformational changes in their surface glycoproteins, which are necessary for membrane fusion and release of the viral genome into the cytoplasm. By neutralizing this acidic environment, this compound can inhibit this critical entry step.
-
Enzyme Inhibition: The increased pH also interferes with the function of pH-dependent lysosomal enzymes, perturbing cellular processes that could be co-opted for viral replication and maturation.[5] This can also lead to the storage of cellular components like glycosaminoglycans.[12][13]
Direct-Acting Antiviral Mechanism (Ebola Virus)
While host-mediated immunity is the primary mechanism, evidence suggests this compound can also act directly on viral components. For the Ebola virus (EBOV), this compound was shown to bind to the viral glycoprotein (GP).[6] This interaction, with a dissociation constant (Kd) of 0.73 μM, is thought to interfere with the virus's ability to enter host cells.[6][14] This demonstrates that for some viruses, this compound may possess a dual mechanism of action, inhibiting viral entry directly while simultaneously stimulating a broader innate immune response.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's antiviral efficacy and target binding.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Citation |
|---|---|---|---|---|---|
| Ebola Virus (EBOV) | Not Specified | 0.23 | >12 | >52 | [2][15] |
| MERS-CoV | Vero 76 | 1.3 | 17.1 | 13.2 | [16] |
| Chikungunya Virus (CHIKV) | Vero 76 | 1.2 | 17.1 | 14.3 | [16] |
| SFTSV | Huh7 | 0.21 | >25 | >119 |[17] |
Table 2: Binding Affinity and Enzyme Inhibition
| Molecular Target | Assay Method | Affinity Constant | Citation |
|---|---|---|---|
| Human RIG-I | Microscale Thermophoresis | EC₅₀ = 500 µM | [2][11] |
| Ebola Virus Glycoprotein | Microscale Thermophoresis | Kd = 0.73 µM | [6] |
| Human Acetylcholinesterase | Enzyme Inhibition Assay | IC₅₀ = 0.064 µM | [18] |
| Human Butyrylcholinesterase | Enzyme Inhibition Assay | IC₅₀ > 50 µM |[18] |
Table 3: In Vivo Efficacy in Murine Models
| Virus Model | Animal | Dose Regimen | Survival Rate | Citation |
|---|---|---|---|---|
| Ebola Virus (maEBOV) | Mouse | 25 mg/kg/day (i.p.) | 90% | [15][19] |
| Ebola Virus (maEBOV) | Mouse | 50 mg/kg/day (i.p.) | 90% | [15][19] |
| SFTSV | Mouse (BALB/c) | 20 mg/kg/day (i.p.) | 78.9% |[17] |
Key Experimental Protocols
The mechanisms of this compound have been elucidated through a variety of established experimental techniques. Detailed methodologies for three key approaches are provided below.
Protocol: In Vitro Antiviral Activity (CPE Reduction/Neutral Red Assay)
This assay quantifies the ability of a compound to protect cells from virus-induced cytopathic effect (CPE).
Methodology:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Huh7, Vero 76) at a density that forms a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Infection and Treatment: Remove growth medium from the cells. Add the diluted this compound to the wells. Subsequently, add the virus at a pre-determined multiplicity of infection (MOI) that causes complete CPE within 48-72 hours. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until CPE is complete in the virus control wells.
-
Staining: Remove the medium and add a solution of Neutral Red dye (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours to allow viable cells to take up the dye.
-
Elution: Wash the wells to remove excess dye. Add an elution solution (e.g., 50% Sorensen's citrate buffer, 50% ethanol) to each well and incubate for 30 minutes with gentle shaking to extract the dye from the cells.[3]
-
Quantification: Measure the absorbance of the eluted dye using a spectrophotometer at 540 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls. Plot the data to determine the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) via linear regression analysis.[3]
Protocol: Mechanism of Action Study Using RIG-I Pathway Deficient Cells
This experimental workflow is designed to confirm the dependence of this compound's antiviral activity on the host RIG-I signaling pathway.
Methodology:
-
Cell Lines: Utilize two human hepatoma cell lines: Huh7 (wild-type, competent RIG-I pathway) and Huh7.5 (a subclone with a mutation rendering the RIG-I pathway non-functional).[17]
-
Parallel Experiments: Perform parallel antiviral assays on both Huh7 and Huh7.5 cells as described in Protocol 3.1. Treat cells with a fixed, effective concentration of this compound (e.g., 1 µM) and infect with the virus of interest (e.g., SFTSV).[17]
-
Endpoint Analysis: After 48-72 hours, collect cell supernatants and cell lysates.
-
Viral Titer: Quantify the production of infectious viral particles in the supernatant using a plaque assay or TCID₅₀.
-
Viral RNA Quantification: Extract total RNA from the cell lysates and quantify viral genome copies using quantitative reverse transcription PCR (qRT-PCR).[17]
-
-
Data Interpretation: Compare the inhibition of viral yield (titer) and RNA replication between the two cell lines. A significant reduction in this compound's antiviral activity in Huh7.5 cells compared to Huh7 cells indicates that its mechanism is dependent on a functional RIG-I pathway.[17]
Protocol: Microscale Thermophoresis (MST) Binding Assay
MST is a biophysical technique used to quantify molecular interactions in solution by measuring the motion of molecules along a microscopic temperature gradient.
Methodology:
-
Protein Labeling: Label the target protein (e.g., recombinant human RIG-I or EBOV glycoprotein) with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's protocol. Remove excess dye via column purification.
-
Ligand Preparation: Prepare a 16-point serial 1:1 dilution series of this compound in a suitable assay buffer.
-
Sample Preparation: Mix the labeled target protein (at a constant concentration) with each dilution of this compound. Also prepare a "no ligand" control.
-
Capillary Loading: Load the samples into hydrophilic glass capillaries.
-
MST Measurement: Place the capillaries into the MST instrument. The instrument will apply an infrared laser to create a precise temperature gradient, and a camera will record the fluorescence change in the capillary over time.
-
Data Analysis: The change in the thermophoretic movement of the labeled protein upon binding to this compound is detected as a change in fluorescence. Plot the normalized fluorescence change against the logarithm of the this compound concentration. Fit the resulting binding curve to an appropriate model (e.g., Kd fit) to determine the dissociation constant (Kd) or EC₅₀.[2]
Conclusion
The antiviral mechanism of this compound is complex and robust, primarily leveraging the host's own innate immune system through the induction of interferon via the RLR pathway. This is complemented by its physicochemical properties as a lysosomotropic agent, which can inhibit viral entry, and in specific cases, by direct interactions with viral proteins. This multi-modal action makes this compound a compelling candidate for further investigation as a broad-spectrum antiviral agent against a range of existing and emerging viral pathogens. The detailed protocols and quantitative data provided herein serve as a technical resource for researchers aiming to further explore and harness the therapeutic potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound hydrochloride: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound acts as a lysosomotropic agent in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound hydrochloride: an oral interferon-inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Structure and Function Analysis of the RIG-I-Like Receptors: RIG-I and MDA5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functions of the cytoplasmic RNA sensors RIG-I and MDA-5: Key regulators of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-induced lysosomal lesions: the bisbasic character of the drug is essential for its high potency to cause storage of sulphated glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-induced lysosomal lesions: the bisbasic character of the drug is essential for its high potency to cause storage of sulphated glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. journals.asm.org [journals.asm.org]
- 16. This compound, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Antiviral Drug this compound is a Potent and Selective Inhibitor of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy of this compound Dihydrochloride against Ebola Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Tilorone as an inducer of interferon signaling pathway
An In-depth Technical Guide on Tilorone as an Inducer of the Interferon Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a small-molecule, orally bioavailable drug recognized for its broad-spectrum antiviral activity, which is primarily attributed to its capacity to induce interferons (IFNs).[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's function as an inducer of the interferon signaling pathway. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound and similar immunomodulatory agents. This document details the key signaling cascades initiated by this compound, presents quantitative data from relevant studies, outlines detailed experimental protocols for investigating its activity, and provides visual representations of the pertinent biological pathways and experimental workflows.
Introduction to this compound
This compound, with the chemical name 2,7-Bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one, is a synthetic compound that has been clinically used as an antiviral and immunomodulatory agent in some countries.[1] Its primary mechanism of action is the induction of Type I interferons (IFN-α and IFN-β), which are critical cytokines in the innate immune response to viral infections.[3][4] The antiviral efficacy of this compound is significantly diminished in interferon-deficient cell lines, underscoring the central role of the interferon pathway in its therapeutic effects.[5]
Mechanism of Action: The RIG-I Signaling Pathway
The prevailing hypothesis for this compound's mechanism of action is the activation of the RIG-I-like receptor (RLR) signaling pathway.[1] This pathway is a key component of the innate immune system responsible for detecting intracellular viral RNA and initiating an antiviral response.
Recognition and Initial Signaling
This compound is thought to interact with and activate the cytosolic pattern recognition receptor, Retinoic Acid-Inducible Gene I (RIG-I). While direct, high-affinity binding is still under investigation, studies show a weak, low-affinity interaction between this compound and human RIG-I in cell-free in vitro models.[6] Upon activation, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs).[7][8]
MAVS Activation and Signal Transduction
The exposed CARDs of RIG-I then interact with the mitochondrial antiviral-signaling protein (MAVS).[7][9] This interaction nucleates the formation of prion-like aggregates of MAVS on the mitochondrial membrane, which serves as a signaling platform.[6][7]
IRF3/IRF7 Phosphorylation and Nuclear Translocation
The MAVS signaling complex recruits and activates downstream kinases, including TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[9][10] These kinases then phosphorylate the interferon regulatory factors 3 (IRF3) and 7 (IRF7).[10][11] Phosphorylation induces the homodimerization of IRF3 and IRF7, which then translocate to the nucleus.[11][12]
Interferon Gene Transcription
In the nucleus, the activated IRF3/IRF7 dimers bind to interferon-stimulated response elements (ISREs) in the promoter regions of Type I interferon genes, primarily IFN-β.[12][13] This binding initiates the transcription and subsequent translation of IFN-β, which is then secreted from the cell.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound hydrochloride: an oral interferon-inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the Dynamics of Viral Load and the Levels of Interferons and Interleukin-1β in the Lung Tissue and Blood Serum of Mice with Experimental Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 7. How RIG-I like receptors activate MAVS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Innate Immune Signalling Pathways: Turning RIG-I Sensor Activation against Cancer [mdpi.com]
- 10. Frontiers | IRF7: role and regulation in immunity and autoimmunity [frontiersin.org]
- 11. Characterization of distinct molecular interactions responsible for IRF3 and IRF7 phosphorylation and subsequent dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism for transcriptional synergy between interferon regulatory factor (IRF)-3 and IRF-7 in activation of the interferon-beta gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IRF7: activation, regulation, modification and function - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Lysosomotropic Properties of Tilorone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilorone, a broad-spectrum antiviral and immunomodulatory agent, is a cationic amphiphilic drug with pronounced lysosomotropic properties. This technical guide provides a comprehensive overview of the mechanisms, experimental investigation, and cellular consequences of this compound's accumulation in lysosomes. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development efforts related to this and similar compounds.
Introduction: The Lysosomotropic Action of this compound
This compound, chemically known as 2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one, is a dicationic, lipophilic molecule at physiological pH. This physicochemical characteristic is central to its lysosomotropic behavior.[1][2] As a weak base, this compound can permeate cellular membranes in its neutral form. Upon encountering the acidic environment of the lysosome (pH 4.5-5.0), its diethylamino groups become protonated.[1] This protonation traps the molecule within the lysosome, leading to its significant accumulation, a phenomenon known as ion trapping or lysosomotropism.[1]
This sequestration within the lysosome initiates a cascade of cellular events, including an increase in lysosomal pH, inhibition of lysosomal enzymes, and the induction of lysosomal storage disorders such as phospholipidosis and the accumulation of sulfated glycosaminoglycans (GAGs).[3][4] Understanding these properties is crucial for elucidating this compound's full mechanism of action, including its antiviral efficacy, and for predicting potential toxicities.
Quantitative Data on this compound's Lysosomotropic Effects
The following tables summarize key quantitative data from in vitro studies investigating the lysosomotropic effects of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (Lysotracker Red Inhibition) | MCF7 | ~4 µM | [5] |
| EC50 (Glycosaminoglycan Storage) | Bovine Fibroblasts | 3 µM | [4] |
| EC50 (β-Hexosaminidase Secretion) | Bovine Fibroblasts | 15 µM | [4] |
Table 1: Key Potency Values of this compound's Lysosomotropic Activity
| Effect | Cell Type | Concentration | Observation | Reference |
| Lysosomal pH | Isolated Lysosomes | Not specified | Increase in pH and inhibition of ATP-dependent acidification | [6] |
| Glycosaminoglycan Accumulation | Bovine Corneal Fibroblasts | 5 µM | Predominant accumulation of dermatan sulfate | [7][8] |
| Phospholipidosis | Not specified | Not specified | Induction of phospholipid accumulation | [1][3] |
Table 2: Summary of this compound's Effects on Lysosomal Function and Content
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the lysosomotropic properties of this compound.
Measurement of Lysosomal pH
This protocol describes the use of the fluorescent probe LysoSensor™ Yellow/Blue DND-160 for ratiometric measurement of lysosomal pH.[9]
Materials:
-
Cultured cells (e.g., HeLa, fibroblasts)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)
-
This compound stock solution (in DMSO or water)
-
Nigericin and Monensin (for calibration)
-
Calibration buffers (with known pH values ranging from 4.0 to 6.5)
-
Fluorescence microscope with dual-excitation capabilities (e.g., 340/380 nm or similar) and an emission filter around 540 nm.
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 60-80% confluency.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Probe Loading: Remove the culture medium and wash the cells once with PBS. Add pre-warmed medium containing 1-5 µM LysoSensor™ Yellow/Blue DND-160 and incubate for 5-30 minutes at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells twice with PBS.
-
Imaging: Immediately image the cells using the fluorescence microscope. Acquire images at both excitation wavelengths (e.g., 340 nm and 380 nm) with emission collected at ~540 nm.
-
Calibration Curve: To generate a pH calibration curve, treat a separate set of probe-loaded, untreated cells with a calibration buffer containing 10 µM nigericin and 10 µM monensin at a known pH. Repeat for a range of pH values.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (e.g., F340/F380) for each lysosome in the experimental and calibration samples. Use the calibration curve to convert the fluorescence ratios of the experimental samples to lysosomal pH values.
Quantification of Glycosaminoglycan (GAG) Accumulation
This protocol outlines the quantification of sulfated GAGs using the dimethylmethylene blue (DMMB) dye-binding assay.[10]
Materials:
-
Cultured cells
-
This compound stock solution
-
Papain digestion buffer (e.g., 0.1 M sodium acetate, 5 mM L-cysteine, 5 mM EDTA, pH 5.5)
-
Papain solution
-
DMMB reagent (1,9-dimethylmethylene blue in a formate buffer)
-
Chondroitin sulfate standard
-
Microplate reader (absorbance at ~525 nm)
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with this compound as described in the previous protocol.
-
Cell Lysis and Digestion: After treatment, wash the cells with PBS and lyse them. Digest the cell lysates with papain solution overnight at 60°C to release GAGs from proteoglycans.
-
DMMB Assay:
-
Prepare a standard curve using known concentrations of chondroitin sulfate.
-
Add the DMMB reagent to the digested samples and standards in a 96-well plate.
-
Immediately measure the absorbance at ~525 nm using a microplate reader. The absorbance is proportional to the amount of sulfated GAGs.
-
-
Data Analysis: Determine the GAG concentration in the samples by comparing their absorbance to the standard curve. Normalize the GAG content to the total protein content of the cell lysate.
Lysosomal Enzyme Secretion Assay (β-Hexosaminidase)
This protocol describes the measurement of the activity of the lysosomal enzyme β-hexosaminidase secreted into the culture medium.[4]
Materials:
-
Cultured cells
-
This compound stock solution
-
Culture medium
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNP-GlcNAc) substrate
-
Citrate/phosphate buffer (pH 4.5)
-
Stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Cell Treatment: Treat cells with this compound in serum-free medium for the desired time.
-
Sample Collection: Collect the culture medium and centrifuge to remove any detached cells.
-
Enzyme Assay:
-
Add a sample of the culture medium to a 96-well plate.
-
Add the PNP-GlcNAc substrate dissolved in citrate/phosphate buffer.
-
Incubate at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding the stop buffer.
-
-
Measurement: Measure the absorbance at 405 nm. The absorbance of the released p-nitrophenol is proportional to the β-hexosaminidase activity.
-
Data Analysis: Express the enzyme activity as a percentage of the total cellular enzyme activity (measured from cell lysates) to account for differences in cell number.
Assessment of Drug-Induced Phospholipidosis
This protocol uses a fluorescently labeled phospholipid to detect the intracellular accumulation of phospholipids.[1][3]
Materials:
-
Cultured cells (e.g., HepG2)
-
This compound stock solution
-
Fluorescently labeled phospholipid (e.g., NBD-PE, available in commercial kits like LipidTox™)
-
Hoechst 33342 or other nuclear stain
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Plating and Treatment: Plate cells and treat with this compound.
-
Staining: Co-incubate the cells with the fluorescent phospholipid probe and a nuclear stain according to the manufacturer's instructions.
-
Imaging: Acquire images using a high-content imaging system or fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity of the phospholipid probe within the cells and normalize it to the cell number (determined by the nuclear stain). An increase in fluorescence intensity indicates phospholipid accumulation.
Signaling Pathways and Experimental Workflows
The lysosomotropic action of this compound has implications for cellular signaling pathways that sense and respond to lysosomal stress. Key among these are the mTOR (mechanistic target of rapamycin) and TFEB (transcription factor EB) pathways, which regulate lysosomal biogenesis and autophagy.[11][12][13]
Proposed Mechanism of this compound-Induced Lysosomal Stress Signaling
The accumulation of this compound within the lysosome and the subsequent increase in pH can lead to lysosomal dysfunction. This stress is sensed by the mTORC1 complex, which is localized on the lysosomal membrane. Inhibition of mTORC1 activity leads to the dephosphorylation and nuclear translocation of TFEB. In the nucleus, TFEB activates the expression of genes involved in lysosomal biogenesis and autophagy in a compensatory response.
References
- 1. In vitro detection of drug-induced phospholipidosis using gene expression and fluorescent phospholipid based methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assays and biomarkers for drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound-induced lysosomal storage of sulphated glycosaminoglycans can be separated from this compound-induced enhancement of lysosomal enzyme secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound acts as a lysosomotropic agent in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced lysosomal storage of glycosaminoglycans in cultured corneal fibroblasts: biochemical and physicochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced lysosomal storage of glycosaminoglycans in cultured corneal fibroblasts: biochemical and physicochemical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Torin 1 alleviates impairment of TFEB-mediated lysosomal biogenesis and autophagy in TGFBI (p.G623_H626del)-linked Thiel-Behnke corneal dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 13. TFEB, a master regulator of autophagy and biogenesis, unexpectedly promotes apoptosis in response to the cyclopentenone prostaglandin 15d-PGJ2 - PMC [pmc.ncbi.nlm.nih.gov]
Tilorone: A Comprehensive Technical Guide to its Broad-Spectrum Activity Against RNA Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilorone is a synthetic, small-molecule, orally bioavailable drug discovered in the United States over 50 years ago.[1][2][3] While it has been largely overlooked in the West, it is clinically used as a broad-spectrum antiviral and immunomodulating agent in Russia and other Eastern European countries for treating influenza, acute respiratory viral infections (ARVIs), viral hepatitis, and viral encephalitis.[4][5][6] In recent years, with the rise of emerging viral threats, there has been a renewed interest in this compound due to its demonstrated efficacy against a diverse range of RNA viruses, including Ebola, Marburg, MERS-CoV, Chikungunya, and SARS-CoV-2.[1][7] This guide provides an in-depth technical overview of this compound's antiviral properties, mechanism of action, and the experimental basis for its broad-spectrum activity.
Mechanism of Action
The antiviral activity of this compound is multifaceted, involving the modulation of the host's innate immune response and potentially direct interactions with viral components. The primary hypothesized mechanisms include:
-
Interferon (IFN) Induction : this compound was first identified as an oral inducer of interferons (α, β, and γ), which are critical cytokines in the innate immune response to viral infections.[1][2][8] This induction is a key part of its antiviral effect.
-
Activation of Innate Immunity Signaling Pathways : It is hypothesized that this compound activates specific innate immunity pathways.[1] Evidence points towards the activation of the RIG-I-like receptor (RLR) signaling pathway, which is responsible for sensing intracellular viral RNA and triggering a cellular antiviral response that leads to IFN production.[1][2] However, the exact mechanism and direct targets are still under investigation, with some studies showing only a low-affinity interaction with RIG-I in cell-free models.[1][2] The fact that this compound shows activity in IFN-deficient Vero cells suggests that other mechanisms are also at play.[1][5]
-
Lysosomotropic Activity : this compound is a cationic amphiphilic drug with demonstrated lysosomotropic properties.[5] This means it can accumulate in lysosomes, increasing their pH and inhibiting their acidification.[5] This action can interfere with viral entry and replication, as many viruses depend on the acidic environment of endosomes and lysosomes for uncoating and releasing their genetic material into the cytoplasm.[1][5]
-
Direct Viral Interaction : Recent studies suggest that this compound may also exert its effects through direct interaction with viral proteins. For instance, this compound has been shown to bind to the Ebola virus (EBOV) glycoprotein and the spike receptor-binding domain of SARS-CoV-2, which could interfere with viral attachment and entry into host cells.[9]
Below is a diagram illustrating the hypothesized mechanism of action involving the RIG-I pathway.
References
- 1. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Broad-Spectrum Antiviral for Emerging Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy of this compound Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Repurposing the Ebola and Marburg Virus Inhibitors this compound, Quinacrine, and Pyronaridine: In Vitro Activity against SARS-CoV-2 and Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Immunomodulatory effects of Tilorone on innate immunity
An In-depth Technical Guide to the Immunomodulatory Effects of Tilorone on Innate Immunity
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic, orally bioavailable small molecule first identified for its potent ability to induce interferons (IFNs).[1] With a long history of clinical use in Russia and surrounding countries as a broad-spectrum antiviral agent, its mechanism of action is primarily rooted in the activation of the host's innate immune system.[1][2] This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, focusing on its interaction with innate immunity signaling pathways, its impact on key innate immune cells, and the downstream functional consequences. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in immunology and drug development.
Core Mechanism of Action: Induction of Type I Interferons
This compound's principal immunomodulatory effect is the induction of endogenous type I (IFN-α, IFN-β) and type II (IFN-γ) interferons.[2] This activity is responsible for establishing a broad antiviral state in the host. The primary signaling cascade implicated in this compound's action is the RIG-I-like receptor (RLR) pathway, a critical component of cytosolic viral RNA sensing.[1][3]
The RIG-I Signaling Pathway
The retinoic acid-inducible gene I (RIG-I) is a cytosolic pattern recognition receptor (PRR) that detects viral double-stranded RNA (dsRNA).[4][5] While this compound is not a direct RNA ligand, it is hypothesized to activate this pathway, leading to the production of type I interferons.[1] The activation of RLR signaling by viral RNA leads to the recruitment of the mitochondrial antiviral-signaling protein (MAVS), which acts as a crucial adaptor.[3][6] This event initiates a downstream cascade involving kinases like TBK1 and IKKε, which phosphorylate and activate the transcription factors IRF3 and IRF7.[4][7] These activated transcription factors then translocate to the nucleus to drive the expression of IFN-β and other interferon-stimulated genes.[6]
Caption: Hypothesized activation of the RIG-I pathway by this compound.
Other Potential Pathways
-
STING Pathway: In murine models, this compound has been shown to potently induce IFN production through the mSTING pathway. However, this effect does not appear to translate to the human STING (hSTING) pathway, indicating a significant species-specific difference.[2]
-
Toll-Like Receptors (TLRs): While direct activation of TLRs by this compound is not firmly established, the broad cytokine profile induced by the drug suggests potential crosstalk with TLR signaling, which is critical for the activation of antigen-presenting cells like macrophages and dendritic cells.[8][9]
Effects on Innate Immune Cells
This compound orchestrates a coordinated response from various cells of the innate immune system.
-
Macrophages and Dendritic Cells (DCs): this compound stimulates macrophages, leading to the secretion of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-12.[1][10] This activation enhances their phagocytic activity and antigen presentation capabilities, bridging the innate and adaptive immune responses.[10][11]
-
Natural Killer (NK) Cells: The drug is a known activator of NK cells.[10][12] This leads to increased cytotoxicity against tumor cells and virally infected cells, an effect mediated in part by the FasL-Fas interaction.[12] The activation of NK cells by this compound is also linked to the production of IFN, which in turn further activates macrophages.[10]
Caption: Overview of this compound's effects on innate immune cells.
Quantitative Data on this compound's Activity
The immunomodulatory effects of this compound translate into quantifiable antiviral and cytokine-inducing activities.
Table 1: In Vitro Antiviral Efficacy of this compound
This table summarizes the 50% effective concentration (EC₅₀) of this compound against a range of viruses, demonstrating its broad-spectrum activity. The lack of potency in IFN-deficient cells (e.g., Vero 76) for certain viruses underscores its mechanism via host innate immunity activation.[1]
| Virus | Cell Line | EC₅₀ (µM) | Citation |
| Ebola Virus (EBOV) | HeLa | 0.23 | [1] |
| Chikungunya Virus (CHIKV) | Vero 76 | 4.2 | [1] |
| MERS-CoV | Vero 76 | 3.7 | [1] |
| Venezuelan Equine Encephalitis (VEEV) | Vero 76 | 18 | [1] |
| Zika Virus (ZIKV) | Vero 76 | 5.2 | [1] |
| Breast Cancer Cells (MCF-7) | - | 34.08 (IC₅₀) | [2] |
| Breast Cancer Cells (MDA-MB-231) | - | 14.27 (IC₅₀) | [2] |
Table 2: In Vivo Immunomodulatory Effects of this compound in Murine Models
This table details the induction of circulating interferons and cytokines in mice following this compound administration.
| Parameter | Animal Model | This compound Dose | Peak Effect Time | Observation | Citation |
| Circulating Interferon | Mice | Not specified | 12-24 hours | 8,000-10,000 units/ml | [13] |
| IFN-α / IFN-β | Suckling ICR Mice | 10 mg/kg | Not specified | General increase observed | [14] |
| IL-6, TNF-α, IL-12 | Naïve BALB/c Mice | Not specified | Not specified | Increased in vivo secretion | [1][10] |
| IL-6, IL-10, IL-12, MCP-1, RANTES | Unchallenged Mice | Not specified | Not specified | Significantly higher levels vs. vehicle | [1] |
| TNF-α, IL-10 | SFTSV-infected Mice | 10 mg/kg | Not specified | Significantly reduced expression | [14] |
| Macrophage Migration Inhibitory Cytokine | Mice | Peroral admin. | ~24 hours | Peak serum kinetics resembled IFN | [15] |
Key Experimental Protocols
Protocol: In Vitro Antiviral Assay via Cytopathic Effect (CPE) Reduction
This protocol is used to determine the EC₅₀ of this compound against a specific virus in a suitable cell line.
Objective: To quantify the concentration of this compound required to inhibit virus-induced CPE by 50%.
Materials:
-
Host cell line (e.g., Huh7, HeLa)
-
Complete growth medium
-
Virus stock of known titer
-
This compound dihydrochloride stock solution
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader (luminometer)
Methodology:
-
Cell Seeding: Seed host cells into 96-well plates at a density that forms a confluent monolayer within 24 hours. Incubate at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in infection medium (low-serum medium). Include "cells only" (no virus, no drug) and "virus only" (no drug) controls.
-
Infection and Treatment: After 24 hours, remove the growth medium from the cell plates. Add the serially diluted this compound to the appropriate wells. Subsequently, add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the "cells only" control.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the "virus only" control wells (typically 48-72 hours).
-
Quantification: Remove plates from the incubator and add the cell viability reagent according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data with the "cells only" control as 100% viability and the "virus only" control as 0% viability. Plot the percentage of CPE reduction against the log of this compound concentration and calculate the EC₅₀ value using a non-linear regression model.[14]
Protocol: Quantification of In Vivo Interferon Induction in Mice
This protocol describes the procedure for measuring the systemic IFN response following oral administration of this compound.
Objective: To measure the levels of circulating IFN-α and IFN-β in mouse serum after this compound treatment.
Materials:
-
BALB/c mice (6-8 weeks old)
-
This compound dihydrochloride (for oral gavage)
-
Vehicle control (e.g., sterile water or saline)
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Serum separation tubes
-
RNA extraction kit
-
RT-qPCR machine and reagents for IFN-α and IFN-β
-
ELISA kit for IFN-α and IFN-β
Methodology:
-
Animal Dosing: Administer this compound (e.g., 10-100 mg/kg) or vehicle control to mice via oral gavage.
-
Sample Collection: At specified time points post-administration (e.g., 0, 6, 12, 24, 48 hours), collect blood via retro-orbital or submandibular bleeding.
-
Serum Isolation: Allow blood to clot and centrifuge to separate the serum. Store serum at -80°C until analysis.
-
Quantification (RT-qPCR):
-
Extract total RNA from serum samples using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Use specific primers for murine IFN-α and IFN-β to perform quantitative PCR. Use a housekeeping gene for normalization.[14]
-
-
Quantification (ELISA):
-
Use a commercial ELISA kit for murine IFN-α or IFN-β. Follow the manufacturer's protocol to measure protein concentration in the serum samples.
-
-
Data Analysis: Plot the IFN concentration or relative expression level against the time post-administration to determine the kinetic profile of IFN induction.[13][14]
Caption: Experimental workflow for in vivo IFN quantification.
Conclusion
This compound is a potent immunomodulator that exerts its broad-spectrum antiviral and potential anticancer effects primarily through the activation of innate immunity. Its capacity to induce a robust type I interferon response, hypothesized to be mediated by the RIG-I pathway, is central to its mechanism. This compound effectively stimulates key innate effector cells, including macrophages and NK cells, leading to a multi-faceted immune response characterized by cytokine production and enhanced cytotoxicity. The significant species-specific differences in its interaction with pathways like STING highlight the importance of careful translational research. The data and protocols presented in this guide provide a foundational resource for further investigation into this compound's therapeutic potential and its precise interactions with the intricate network of innate immune signaling.
References
- 1. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral innate immunity pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. RIG-I - Wikipedia [en.wikipedia.org]
- 6. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIG-I like receptors and their signaling crosstalk in the regulation of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Immune responses of macrophages and dendritic cells regulated by mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound activates NK cells and cytotoxic lymphocytes that kill HLA-negative tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound hydrochloride: an oral interferon-inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of cytokines by this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Tilorone's Antiviral Efficacy: A Deep Dive into its Structure-Activity Relationship
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tilorone, a synthetic fluorenone derivative, has long been recognized for its broad-spectrum antiviral activity. Its unique mechanism of action, primarily involving the induction of interferons and modulation of the host's innate immune response, has made it a subject of considerable interest in the field of antiviral drug development. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs concerning their antiviral effects. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular features governing this compound's antiviral potency, alongside experimental protocols and a visualization of its mechanism of action.
Structure-Activity Relationship of this compound Analogs
The antiviral activity of this compound is intricately linked to its unique chemical architecture, which consists of a central tricyclic fluorenone core, two ether-linked side chains at the 2 and 7 positions, and terminal diethylamino groups. Modifications to each of these components have been shown to significantly impact the compound's antiviral efficacy, providing a clear structure-activity relationship.
The Fluorenone Core
The planar, tricyclic fluorenone skeleton is a critical pharmacophore for this compound's biological activity. Studies on various fluorenone derivatives have demonstrated that this rigid structure is essential for intercalation with DNA and potentially for interacting with other biological targets. While some modifications to the core have been explored, significant alterations often lead to a loss of antiviral activity.
The Ether-Linked Side Chains
The nature and length of the side chains at the 2 and 7 positions of the fluorenone core play a crucial role in modulating the antiviral activity of this compound analogs. The presence of the ether linkage is important for maintaining the correct spatial orientation of the terminal amino groups.
The Terminal Amino Groups
The basic terminal diethylamino groups are fundamental to this compound's activity. These groups are protonated at physiological pH, rendering the molecule cationic. This positive charge is believed to be crucial for interactions with negatively charged biological macromolecules such as nucleic acids and proteins involved in the innate immune signaling pathways.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of this compound and its analogs is typically quantified by determining their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell-based assays. These values represent the concentration of the compound required to inhibit viral replication or virus-induced cytopathic effect by 50%. The following tables summarize the reported antiviral activities of this compound against a range of viruses.
| Virus | Cell Line | EC50 / IC50 (µM) | Reference |
| Ebola Virus (EBOV) | HeLa | 0.23 | [1] |
| SARS-CoV-2 | A549-ACE2 | 0.18 | [2] |
| SARS-CoV-2 | Vero 76 | 6.62 | [2] |
| MERS-CoV | Vero 76 | 3.7 | [3] |
| Chikungunya Virus (CHIK) | Vero 76 | 4.2 | [3] |
| Rift Valley Fever Virus (RVFV) MP-12 | Vero CCL81 | 0.67 | |
| Rift Valley Fever Virus (RVFV) ZH501 | Vero CCL81 | 6.45 | |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Huh7 | < 1 | [3] |
| Influenza A Virus (H3N2) | - | - | [4] |
Experimental Protocols
The evaluation of the antiviral activity of this compound and its analogs relies on robust and reproducible in vitro assays. The two most common methods employed are the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay is widely used to screen for antiviral compounds by measuring their ability to protect host cells from virus-induced damage and death (cytopathic effect).
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, A549) at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and its analogs) in cell culture medium.
-
Treatment: After 24 hours, remove the growth medium from the cell plate and add the diluted compounds to the wells. Include a "cell control" (no virus, no compound) and a "virus control" (virus, no compound).
-
Infection: Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).
-
Quantification of CPE: Assess the cytopathic effect visually using a microscope or by using a cell viability assay (e.g., MTT, MTS, or neutral red uptake).
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.
Plaque Reduction Assay
This assay is considered the "gold standard" for determining the infectivity of a virus and for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Protocol:
-
Cell Seeding: Seed 6-well or 12-well plates with a suitable host cell line to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compounds. In a separate tube, mix a known amount of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell plates and inoculate the cells with the virus-compound mixture.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral attachment and entry into the cells.
-
Overlay: After the adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells, thus forming localized plaques. The overlay medium should also contain the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-10 days).
-
Plaque Visualization and Counting: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Activation of Innate Immunity
The primary antiviral mechanism of this compound is believed to be the induction of interferons (IFNs), which are key signaling proteins in the innate immune response to viral infections. This compound is thought to act as a pattern recognition receptor (PRR) agonist, stimulating the RIG-I-like receptor (RLR) signaling pathway.
Caption: Hypothesized mechanism of this compound via the RIG-I signaling pathway.
Experimental Workflow for Antiviral Screening of this compound Analogs
The process of identifying and characterizing new antiviral agents based on the this compound scaffold involves a systematic workflow, from initial screening to in-depth mechanistic studies.
Caption: A typical workflow for the screening and evaluation of this compound analogs.
Conclusion
The structure-activity relationship of this compound for its antiviral effects is a complex interplay between its fluorenone core, side chains, and terminal amino groups. The ability of this compound to induce a robust interferon response through the activation of innate immune pathways like RIG-I signaling underscores its potential as a broad-spectrum antiviral agent. This guide has provided a detailed overview of the key structural determinants of this compound's activity, along with standardized experimental protocols for its evaluation. Further research into the synthesis and testing of novel this compound analogs, guided by the SAR principles outlined herein, holds promise for the development of next-generation antiviral therapeutics with improved potency and a favorable safety profile. The provided diagrams of the signaling pathway and experimental workflow offer a visual framework for understanding and investigating the multifaceted antiviral properties of this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the Dynamics of Viral Load and the Levels of Interferons and Interleukin-1β in the Lung Tissue and Blood Serum of Mice with Experimental Influenza - PMC [pmc.ncbi.nlm.nih.gov]
Tilorone's Impact on Host Cell Autophagy Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilorone, a broad-spectrum antiviral and immunomodulatory agent, is known to exert its effects through multiple mechanisms, including the induction of the innate immune response. Emerging evidence points towards a significant, yet often indirect, impact on the host cell's autophagic pathways. This technical guide provides an in-depth analysis of the core mechanisms by which this compound influences autophagy, focusing on its well-documented lysosomotropic properties. This guide summarizes quantitative data from analogous compounds, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Core Mechanism of Action: Lysosomotropic Agent
This compound is a cationic amphiphilic drug, a characteristic that is central to its interaction with cellular autophagy.[1][2] Like other drugs in this class, this compound readily permeates cell membranes in its unprotonated state. Upon encountering the acidic environment of lysosomes (pH 4.5-5.0), it becomes protonated and trapped within these organelles.[2] This accumulation has two primary consequences for lysosomal function, which directly impinge on the final stages of autophagy:
-
Elevation of Lysosomal pH: The sequestration of this compound within lysosomes leads to an increase in the intralysosomal pH.[1][2] This alkalization inhibits the activity of pH-dependent lysosomal hydrolases, such as cathepsins, which are essential for the degradation of autophagic cargo.[3]
-
Inhibition of Lysosomal Enzymes: this compound can directly inhibit the activity of certain lysosomal enzymes, further impairing the degradative capacity of the lysosome.[1][3]
This disruption of lysosomal function leads to a blockage of autophagic flux . Autophagic flux is the complete process of autophagy, from the formation of the autophagosome to the fusion with the lysosome and subsequent degradation of its contents. By impairing the final degradation step, this compound causes an accumulation of autophagosomes and autolysosomes within the cell.
Quantitative Data on Autophagy Markers
Table 1: Expected Quantitative Changes in Autophagy Markers Following this compound Treatment (based on data from analogous lysosomotropic agents)
| Marker | Expected Change | Rationale |
| LC3-II / LC3-I Ratio | Increase | Inhibition of autophagosome degradation leads to the accumulation of LC3-II.[4][5][6] |
| p62 / SQSTM1 Levels | Increase | Blockade of autophagic flux prevents the degradation of p62, a selective autophagy substrate.[4][5][7] |
| Number of LC3 Puncta | Increase | Accumulation of autophagosomes visualized as punctate structures by fluorescence microscopy.[7] |
Signaling Pathway Interactions
This compound's primary impact is on the lysosome, but this can have downstream consequences on key signaling pathways that regulate autophagy.
The mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central negative regulator of autophagy.[8][9] Under nutrient-rich conditions, mTOR is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 initiation complex.[10] Lysosomal function is crucial for mTORC1 activation, as it senses amino acid levels. By disrupting lysosomal function and potentially amino acid efflux, this compound could indirectly lead to the inhibition of mTORC1, which would typically induce autophagy. However, the predominant effect of this compound is the downstream blockage of autophagic flux, which would mask any upstream induction.
The TFEB Signaling Pathway
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy.[11][12] Its activity is also regulated by mTOR, which, when active, phosphorylates TFEB and retains it in the cytoplasm. Lysosomal stress, such as that induced by lysosomotropic agents, can lead to the dephosphorylation and nuclear translocation of TFEB, where it promotes the expression of genes involved in lysosome function and autophagy.[11][12] It is plausible that this compound treatment could induce a compensatory TFEB activation in response to the lysosomal dysfunction it causes.
Caption: this compound's primary effect is lysosomal disruption, leading to a block in autophagic degradation.
Experimental Protocols
To assess the impact of this compound on host cell autophagy, a combination of the following experimental protocols is recommended.
Western Blot Analysis of LC3 and p62
This is a standard method to quantify the levels of key autophagy-related proteins.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MEFs, or a cell line relevant to the research question) at an appropriate density. Treat cells with varying concentrations of this compound (e.g., 1-20 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3 and p62. A loading control (e.g., GAPDH or β-actin) must be used. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. The ratio of LC3-II to a loading control is typically reported.
Caption: A streamlined workflow for analyzing autophagy markers via Western blot.
Autophagic Flux Assay
This assay is crucial to distinguish between an induction of autophagy and a block in the pathway.
Methodology:
-
Cell Culture and Treatment: Culture cells as described above. For each this compound concentration, have two sets of wells.
-
Inhibitor Treatment: Treat one set of wells with this compound alone and the other set with this compound in combination with a late-stage autophagy inhibitor like bafilomycin A1 (100 nM) or chloroquine (50 µM) for the last 2-4 hours of the this compound treatment period.
-
Western Blot Analysis: Perform Western blot analysis for LC3-II as described in section 4.1.
-
Interpretation: If this compound induces autophagy, there will be a significant increase in LC3-II levels in the presence of bafilomycin A1 compared to this compound alone. If this compound blocks autophagic flux, there will be no significant difference in LC3-II levels between the this compound-only and the this compound + bafilomycin A1 treated cells, as the pathway is already inhibited at the same stage.
Caption: Logic diagram for interpreting autophagic flux assay results.
Fluorescence Microscopy of LC3 Puncta
This method allows for the visualization and quantification of autophagosomes.
Methodology:
-
Cell Culture and Transfection: Plate cells on glass coverslips. If a stable cell line expressing GFP-LC3 or a similar fluorescently tagged LC3 is not available, transiently transfect the cells with a GFP-LC3 plasmid.
-
Treatment: Treat the cells with this compound as described previously.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and mount the coverslips on slides with a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of GFP-LC3 puncta per cell using image analysis software. An increase in the number of puncta indicates an accumulation of autophagosomes.
Conclusion
This compound's primary and well-documented effect on host cell autophagy is the inhibition of autophagic flux due to its lysosomotropic properties. This leads to the accumulation of autophagosomes and autophagic substrates. While this blockade of the terminal stage of autophagy is the most prominent effect, potential secondary effects on upstream signaling pathways such as mTOR and TFEB cannot be entirely ruled out and warrant further investigation. For drug development professionals, understanding this mechanism is crucial, as the modulation of autophagy can have significant implications for viral replication, immune signaling, and overall cellular homeostasis. The experimental protocols detailed in this guide provide a robust framework for further elucidating the intricate relationship between this compound and the host cell's autophagic machinery.
References
- 1. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dynamics of the Degradation of Ubiquitinated Proteins by Proteasomes and Autophagy: ASSOCIATION WITH SEQUESTOSOME 1/p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 9. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
Tilorone's Dual Antiviral Mechanism: A Technical Guide to its Impact on Viral Entry and Replication
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the antiviral compound tilorone, focusing on its mechanisms of action that interfere with viral entry and the subsequent replication cycle. This compound, a synthetic small molecule, exhibits broad-spectrum antiviral activity through two primary modes: the induction of a robust interferon response and the disruption of viral entry via its lysosomotropic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core biological pathways and experimental workflows.
Dual Mechanisms of Antiviral Action
This compound's efficacy against a range of viruses stems from its ability to act on both host- and virus-centric pathways.
1.1. Induction of the Interferon Response: this compound is a potent inducer of type I and type III interferons (IFNs), critical cytokines in the innate immune response to viral infections.[1][2][3] The proposed mechanism involves the activation of the RIG-I-like receptor (RLR) signaling pathway.[1][4] RIG-I is a cytoplasmic pattern recognition receptor that detects viral RNA, initiating a signaling cascade that leads to the production of interferons.[1][5][6] The antiviral state induced by interferons involves the upregulation of numerous interferon-stimulated genes (ISGs) that inhibit various stages of the viral replication cycle. The antiviral activity of this compound is significantly diminished in interferon-deficient cell lines, highlighting the critical role of this pathway.[1][3]
1.2. Lysosomotropic Activity and Inhibition of Viral Entry: this compound is a cationic amphiphilic drug that accumulates in acidic intracellular compartments, primarily lysosomes.[1][7] This accumulation leads to an increase in the lysosomal pH.[1][7] Many enveloped viruses rely on a low pH environment within endosomes and lysosomes to trigger conformational changes in their surface glycoproteins, which is a prerequisite for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm. By neutralizing the acidic environment of these organelles, this compound can effectively block the entry of such pH-dependent viruses.[1]
Quantitative Assessment of Antiviral Efficacy
The in vitro potency of this compound has been evaluated against a variety of viruses. The following tables summarize the key efficacy and cytotoxicity data.
Table 1: In Vitro Antiviral Activity of this compound Against Various Viruses
| Virus | Strain | Genus | Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Chikungunya Virus (CHIKV) | S27 (VR-67) | Alphavirus | +ssRNA | Vero 76 | 4.2 | 32 | 7.6 | [8] |
| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | EMC | Betacoronavirus | +ssRNA | Vero 76 | 3.7 | 36 | 9.7 | [8][9] |
| Ebola Virus (EBOV) | Ebolavirus | -ssRNA | HeLa | 0.23 | >12 | >52 | [1][3] | |
| Venezuelan Equine Encephalitis Virus (VEEV) | Alphavirus | +ssRNA | N/A | 18 | N/A | N/A | [1] | |
| Zika Virus (ZIKV) | Flavivirus | +ssRNA | N/A | 5.2 | N/A | N/A | [1] | |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | N/A | Bandavirus | -ssRNA | Huh7 | 0.42 ± 0.02 | ~10 | ~23.81 | [10] |
| Rift Valley Fever Virus (RVFV) | MP-12 | Phlebovirus | -ssRNA | Vero CCL81 | 0.67 | >100 | >149 | |
| Rift Valley Fever Virus (RVFV) | MP-12 | Phlebovirus | -ssRNA | A549 | 1.41 | >100 | >70 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Virus | Mouse Model | This compound Dose | Administration Route | Outcome | Reference(s) |
| Ebola Virus (maEBOV) | BALB/c | 25 and 50 mg/kg/day | Intraperitoneal | 90% survival | [3][11] |
| Ebola Virus (maEBOV) | BALB/c | 30 mg/kg/day | Intraperitoneal | 100% survival when dosed at 2 or 24 h post-infection | [3] |
| Rift Valley Fever Virus (ZH501) | BALB/c | 30 mg/kg/day | Intraperitoneal | 80% survival when administered immediately after infection | |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | ICR suckling mice | 20 mg/kg | Intracranial | 94.73% protection from lethal challenge | [10] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the antiviral activity of this compound.
In Vitro Antiviral Activity Assessment
3.1.1. Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from virus-induced cell death.[7]
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero 76, Huh7) in 96-well plates to achieve a near-confluent monolayer on the day of the experiment.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 0.01 µM to 100 µM.[1]
-
Infection: Infect the cell monolayers with a multiplicity of infection (MOI) of the virus that is sufficient to cause >80% CPE in the virus control wells within the desired incubation period.[1]
-
Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the media containing the different concentrations of this compound. Include untreated infected (virus control) and uninfected (cell control) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the desired level of CPE is observed in the virus control wells.
-
Quantification of Cell Viability: Remove the medium and stain the remaining viable cells with a dye such as neutral red or crystal violet.[7] After an incubation period, the dye is eluted, and the absorbance is read on a spectrophotometer.
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the concentration of this compound that protects 50% of the cells from virus-induced death. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
3.1.2. Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles.[12]
-
Cell Seeding: Plate host cells in 6- or 12-well plates to form a confluent monolayer.[12]
-
Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of this compound for a specified period. Then, infect the cells with a known number of plaque-forming units (PFU) of the virus.
-
Overlay: After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) mixed with the corresponding concentrations of this compound. This restricts the spread of the virus to neighboring cells, leading to the formation of localized lesions (plaques).[12]
-
Incubation: Incubate the plates until plaques are visible.
-
Plaque Visualization and Counting: Fix the cells (e.g., with 10% formaldehyde) and stain with a dye like crystal violet to visualize the plaques.[12] Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.
Quantification of Viral Replication
3.2.1. Quantitative Reverse Transcription PCR (qRT-PCR)
This method is used to quantify the amount of viral RNA in infected cells or supernatants.[10][13]
-
Sample Collection and RNA Extraction: At various time points post-infection, collect cell lysates or culture supernatants from this compound-treated and untreated infected cells. Extract total RNA using a commercial kit.[13]
-
Reverse Transcription: Convert the viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.
-
Quantitative PCR: Perform real-time PCR using specific primers and a probe for a target viral gene.[13] A standard curve with known quantities of viral RNA is used to determine the absolute or relative amount of viral RNA in the samples.
-
Data Analysis: The reduction in viral RNA levels in this compound-treated samples is calculated relative to the untreated controls.
3.2.2. Immunofluorescence Assay for Viral Protein Detection
This technique visualizes the expression of viral proteins within infected cells.[3][10]
-
Cell Culture and Infection: Grow host cells on coverslips and infect them with the virus in the presence or absence of this compound.
-
Fixation and Permeabilization: At a specific time post-infection, fix the cells with a fixative like 4% paraformaldehyde and then permeabilize them with a detergent (e.g., 0.5% Triton X-100) to allow antibodies to enter the cells.[3]
-
Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody specific for a viral protein. Following washing, incubate with a secondary antibody conjugated to a fluorescent dye that recognizes the primary antibody.[3]
-
Microscopy: Mount the coverslips on microscope slides and visualize the fluorescent signal using a fluorescence microscope. The nucleus can be counterstained with a DNA dye like DAPI.
-
Analysis: The reduction in the number of fluorescent cells or the intensity of the fluorescence signal in this compound-treated cells indicates an inhibition of viral protein expression.
Mechanism of Action Studies
3.3.1. Lysotracker Red Assay for Lysosomotropic Activity
This assay is used to assess the effect of this compound on the pH of lysosomes.[1][14]
-
Cell Seeding and Treatment: Plate cells and treat them with different concentrations of this compound for a specified duration.
-
Staining: Add LysoTracker Red, a fluorescent dye that accumulates in acidic organelles, to the cell culture medium and incubate for 30-120 minutes at 37°C.[14]
-
Imaging and Quantification: Wash the cells and observe the fluorescence using a fluorescence microscope. The fluorescence intensity can be quantified using image analysis software or a plate reader.
-
Data Analysis: A reduction in LysoTracker Red fluorescence intensity in this compound-treated cells compared to untreated cells indicates an increase in lysosomal pH, confirming the lysosomotropic activity of the compound.[1]
3.3.2. RIG-I Signaling Pathway Activation Assay
The activation of the RIG-I pathway can be assessed by measuring the expression of downstream targets like interferons or by detecting the phosphorylation of key signaling molecules.[5][15]
-
Cell Treatment: Treat cells (e.g., A549) with this compound for various time points.
-
Analysis of Interferon Induction (qRT-PCR or ELISA):
-
qRT-PCR: Extract RNA from the cells and perform qRT-PCR to measure the mRNA levels of IFN-β and other interferon-stimulated genes.
-
ELISA: Collect the cell culture supernatants and measure the amount of secreted IFN-β protein using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Western Blot for Phosphorylated Signaling Proteins:
-
Prepare cell lysates from this compound-treated cells.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins in the RIG-I pathway, such as TBK1 and IRF3.[15]
-
Use antibodies against the total forms of these proteins as loading controls.
-
-
Data Analysis: An increase in interferon expression or the phosphorylation of TBK1 and IRF3 upon this compound treatment indicates the activation of the RIG-I signaling pathway.
In Vivo Efficacy Studies
3.4.1. Mouse Models of Viral Infection
Animal models are crucial for evaluating the in vivo efficacy and therapeutic potential of antiviral compounds.[3][11]
-
Animal Model: Use a susceptible mouse strain for the specific virus being studied (e.g., BALB/c mice for mouse-adapted Ebola virus).[11]
-
Infection: Challenge the mice with a lethal dose of the virus via an appropriate route of infection (e.g., intraperitoneal).[11]
-
This compound Administration: Administer this compound at different doses and schedules (prophylactic or therapeutic) via a suitable route (e.g., intraperitoneal or oral).[3]
-
Monitoring: Monitor the mice daily for clinical signs of illness, weight loss, and survival.
-
Viral Load and Biomarker Analysis: At specific time points, collect blood and tissue samples to determine viral titers (by plaque assay or qRT-PCR) and to analyze relevant biomarkers (e.g., cytokines).
-
Data Analysis: The efficacy of this compound is determined by its ability to increase the survival rate, reduce weight loss, and decrease viral loads compared to the vehicle-treated control group.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound's antiviral activity.
Caption: this compound's interferon induction via the RIG-I pathway.
Caption: this compound's lysosomotropic action inhibiting viral entry.
Caption: General workflow for in vitro antiviral activity assessment.
References
- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 2. pblassaysci.com [pblassaysci.com]
- 3. Development of an immunofluorescence assay for detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 5. High-resolution kinetic characterization of the RIG-I-signaling pathway and the antiviral response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detecting viral proteins in infected cells or tissues by immunostaining | Virology Blog [virology.ws]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. Immunofluorescence‐Mediated Detection of Respiratory Virus Infections in Human Airway Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Severe fever with thrombocytopenia syndrome virus (SFTSV)-host interactome screen identifies viral nucleoprotein-associated host factors as potential antiviral targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. Rig-I Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Molecular Targets of Tilorone in Host Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilorone, a synthetic small molecule, has a long history of use as a broad-spectrum antiviral and immunomodulatory agent. Its clinical application, primarily outside the United States, has spurred renewed interest in its mechanism of action, particularly in the context of emerging viral threats and potential repurposing for other therapeutic areas. This technical guide provides a comprehensive overview of the known molecular targets of this compound within host cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates. The multifaceted nature of this compound's interactions, encompassing interferon induction, lysosomotropic activity, direct enzyme inhibition, and anti-proliferative effects, underscores its potential for further investigation and drug development.
Introduction
This compound dihydrochloride is an orally bioavailable compound initially identified for its capacity to induce interferon (IFN) production[1]. This foundational discovery positioned it as a potent modulator of the innate immune system. Subsequent research has unveiled a more complex pharmacological profile, revealing that this compound's antiviral efficacy stems from a combination of mechanisms targeting various host cell components. This guide synthesizes the current understanding of these molecular interactions to provide a detailed resource for the scientific community.
Primary Molecular Targets and Mechanisms of Action
This compound's engagement with host cells is characterized by several distinct, yet potentially interconnected, mechanisms. These include the modulation of innate immunity signaling, disruption of lysosomal function, and direct inhibition of specific host enzymes.
Immunomodulation via Innate Immunity Pathways
A primary and well-documented effect of this compound is the induction of interferons, key signaling proteins in the host's antiviral response[1][2][3].
-
Interferon Induction: this compound stimulates the production of IFN-α, IFN-β, and IFN-γ, which in turn activate downstream signaling cascades to establish an antiviral state in host cells[3][4].
-
RIG-I-Like Receptor (RLR) Pathway: The RIG-I signaling pathway, responsible for sensing intracellular viral RNA, is a hypothesized target of this compound[1][4]. However, direct binding studies have shown a low-affinity interaction with human RIG-I, suggesting that this compound may act on other components of this pathway or that this is not its primary immunomodulatory mechanism[1][4].
Lysosomotropic Activity
This compound is a cationic amphiphilic drug, a characteristic that leads to its accumulation within the acidic environment of lysosomes[1][5][6][7].
-
Increased Lysosomal pH: By accumulating in lysosomes, this compound increases the intra-lysosomal pH, thereby inhibiting the activity of pH-dependent lysosomal enzymes[1][5].
-
Inhibition of Viral Entry: For many viruses that rely on endosomal or lysosomal acidification for entry and uncoating, this compound's alkalinizing effect can block these crucial early steps of infection[1].
-
Other Lysosomal Perturbations: this compound has been shown to induce the storage of sulfated glycosaminoglycans and enhance the secretion of precursor forms of lysosomal enzymes[5].
Direct Enzyme Inhibition
Recent studies have identified a highly specific and potent interaction between this compound and a key host enzyme.
-
Acetylcholinesterase (AChE) Inhibition: this compound is a potent and selective inhibitor of human acetylcholinesterase (AChE)[8]. This inhibition is likely due to a specific interaction with the peripheral anionic site of the enzyme, a mechanism distinct from its antiviral activities but one that opens avenues for its potential use in neurological contexts[8].
Quantitative Data on this compound's Molecular Interactions
The following tables summarize the available quantitative data on the interactions of this compound with its identified molecular targets.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Ebola Virus (EBOV) | Not Specified | 0.23 | >10 | >43.5 | [1][9] |
| MERS-CoV | Vero 76 | 3.7 | 36 | 9.7 | [1][2] |
| Chikungunya Virus (CHIK) | Vero 76 | 4.2 | 32 | 7.6 | [1][2] |
| Zika Virus (ZIKV) | Not Specified | 5.2 | Not Specified | Not Specified | [1] |
| Venezuelan Equine Encephalitis Virus (VEEV) | Not Specified | 18 | Not Specified | Not Specified | [1] |
| SARS-CoV-2 | A549-ACE2 | 0.18 | Not Specified | Not Specified | [6] |
| SARS-CoV-2 | Vero 76 | 6.62 | Not Specified | Not Specified | [6] |
| RVFV MP-12 | Vero CCL81 | 0.67 | >100 | >149 | [7] |
| RVFV MP-12 | A549 | 1.41 | >100 | >71 | [7] |
| RVFV ZH501 | Vero CCL81 | 6.45 | >100 | >16 | [7] |
| RVFV ZH501 | A549 | 6.31 | >100 | >16 | [7] |
Table 2: Binding Affinities and Inhibitory Concentrations for Host and Viral Proteins
| Target | Assay Type | Value | Unit | Reference(s) |
| Human RIG-I | Microscale Thermophoresis | 0.5 | mM (EC50) | [1][4] |
| Lysosomotropic Activity | Lysotracker Red Inhibition | ~4 | µM (IC50) | [1][6] |
| Human Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | 64.4 | nM (IC50) | [8] |
| Eel Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | 14.4 | nM (IC50) | [8] |
| Human Butyrylcholinesterase (BuChE) | Enzyme Inhibition Assay | >50 | µM (IC50) | [8] |
| Ebola Virus Glycoprotein | Not Specified | 0.73 | µM (Kd) | [6][10] |
| SARS-CoV-2 Spike RBD | Microscale Thermophoresis | 339 | nM (Kd) | [6] |
Table 3: Anti-proliferative Activity of this compound
| Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| MCF-7 (Breast Cancer) | MTT Assay | 34.08 | [4] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 14.27 | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for studying its antiviral activity.
Caption: Hypothesized activation of the RIG-I pathway by this compound.
Caption: this compound's mechanism as a lysosomotropic agent.
Caption: Workflow for determining this compound's antiviral efficacy.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound's interactions with its molecular targets.
In Vitro Antiviral Activity Assays (Cytopathic Effect Inhibition Assay)
This assay is widely used to determine the concentration of an antiviral compound that inhibits virus-induced cell death.
-
Cell Culture: Host cells susceptible to the virus of interest (e.g., Vero 76, A549) are seeded in 96-well plates to form a confluent monolayer[2].
-
Compound Preparation: this compound is serially diluted to create a range of concentrations[2].
-
Infection and Treatment: Cell monolayers are infected with a known titer of the virus. Following viral adsorption, the inoculum is removed, and media containing the different concentrations of this compound are added[2]. Control wells include uninfected cells, and infected cells without the drug.
-
Incubation: The plates are incubated for a period sufficient to allow for viral replication and the development of cytopathic effects (CPE) in the untreated, infected wells.
-
Quantification of CPE: The extent of cell viability is quantified. A common method is the neutral red uptake assay, where viable cells take up the dye. The amount of dye retained is proportional to the number of living cells[2].
-
Data Analysis: The 50% effective concentration (EC50), the concentration of this compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50% in uninfected cells, are calculated by regression analysis. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound[2].
Microscale Thermophoresis (MST)
MST is a biophysical technique used to quantify the binding affinity between two molecules in solution.
-
Principle: MST measures the directed movement of molecules along a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement.
-
Procedure: A fluorescently labeled protein (e.g., RIG-I or SARS-CoV-2 Spike RBD) is kept at a constant concentration, while the ligand (this compound) is serially diluted. The samples are loaded into capillaries and subjected to a localized infrared laser to create a temperature gradient. The movement of the fluorescently labeled protein is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data are fitted to a binding equation to determine the dissociation constant (Kd) or the EC50[1][4][6].
Acetylcholinesterase (AChE) Inhibition Assay
This enzymatic assay measures the ability of a compound to inhibit the activity of AChE.
-
Principle: The assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified spectrophotometrically.
-
Procedure: The reaction is initiated by adding acetylthiocholine to a solution containing AChE, DTNB, and varying concentrations of the inhibitor (this compound). The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each this compound concentration. The IC50 value, the concentration of this compound that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve[8].
Conclusion
This compound's molecular interactions within host cells are diverse and complex, contributing to its broad-spectrum antiviral and immunomodulatory properties. The primary mechanisms of action—interferon induction, lysosomotropic activity, and direct enzyme inhibition—provide a solid foundation for understanding its therapeutic effects. The quantitative data and experimental protocols detailed in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the potential of this compound and its derivatives. Future research should focus on elucidating the precise molecular players in this compound-induced interferon production, exploring the full implications of its lysosomotropic nature, and investigating the therapeutic relevance of its potent acetylcholinesterase inhibition. A deeper understanding of these multifaceted interactions will be crucial for optimizing its clinical use and developing next-generation host-directed antiviral therapies.
References
- 1. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on the Dynamics of Viral Load and the Levels of Interferons and Interleukin-1β in the Lung Tissue and Blood Serum of Mice with Experimental Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound acts as a lysosomotropic agent in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repurposing the Ebola and Marburg Virus Inhibitors this compound, Quinacrine, and Pyronaridine: In Vitro Activity against SARS-CoV-2 and Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Antiviral Drug this compound is a Potent and Selective Inhibitor of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: Tilorone In Vitro Antiviral Cytopathic Effect (CPE) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilorone is a synthetic small molecule that has demonstrated broad-spectrum antiviral activity against a range of viruses.[1] It is known to be an oral interferon inducer, stimulating the production of IFN-α, IFN-β, and IFN-γ.[2] The primary mechanism of its antiviral action is hypothesized to be the activation of innate immunity pathways, such as the RIG-I-like receptor (RLR) pathway, which leads to the induction of interferons and the establishment of a cellular antiviral state.[2][3][4] This document provides a detailed protocol for evaluating the in vitro antiviral activity of this compound using a cytopathic effect (CPE) reduction assay.
The CPE assay is a widely used method to quantify the ability of a compound to inhibit the destructive effects of viral infection in a cell culture model.[5][6] The protocol described herein is a robust and reproducible method for determining the 50% effective concentration (EC50) of this compound, which is the concentration that inhibits viral CPE by 50%. Additionally, a protocol for assessing the cytotoxicity of this compound (50% cytotoxic concentration, CC50) is included to determine the selectivity index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound.
Data Presentation
The antiviral activity and cytotoxicity of this compound can be summarized in the following tables. The data presented are representative values obtained from various in vitro studies and may vary depending on the specific experimental conditions, including the cell line, virus strain, and multiplicity of infection (MOI) used.
Table 1: In Vitro Antiviral Activity of this compound Against Various Viruses
| Virus | Cell Line | EC50 (µM) | Reference |
| MERS-CoV | Vero 76 | 3.7 | [3] |
| Chikungunya virus (CHIKV) | Vero 76 | 4.2 | [3] |
| Zika virus (ZIKV) | Vero | 5.2 | [3] |
| Venezuelan Equine Encephalitis Virus (VEEV) | Vero | 18 | [3] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Huh7 | 0.42 ± 0.02 | [7] |
| Ebola virus (EBOV) | - | 0.23 | [1] |
| SARS-CoV-2 | A549-ACE2 | 0.18 | [8] |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | CC50 (µM) | Virus | EC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Huh7 | >10 | SFTSV | 0.42 | ~23.81 | [7] |
| Vero | >20 | MERS-CoV | 10.56 | >1.89 | [1] |
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
Vero E6 (ATCC CRL-1586)
-
Huh7 (JCRB0403)
-
A549 (ATCC CCL-185)
-
-
Viruses:
-
Virus stock with a known titer (e.g., TCID50/mL or PFU/mL)
-
-
Media and Buffers:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
-
Compound:
-
This compound Dihydrochloride (powder)
-
Dimethyl Sulfoxide (DMSO) for stock solution preparation
-
-
Assay Reagents:
-
Neutral Red solution (e.g., 0.33% in PBS)
-
Cell Lysis/Dye Solubilization Solution (e.g., 50% ethanol, 1% acetic acid in water)
-
-
Equipment and Consumables:
-
96-well flat-bottom cell culture plates
-
Humidified incubator with 5% CO2
-
Inverted microscope
-
Multichannel pipettes
-
Microplate reader (spectrophotometer)
-
Biosafety cabinet (appropriate for the biosafety level of the virus)
-
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding:
-
Trypsinize and resuspend cells in culture medium to a final concentration that will result in 80-90% confluency after 72 hours.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM.
-
Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells in triplicate.
-
Include a "cell control" (medium with DMSO vehicle) and a "blank" (medium only) control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator, corresponding to the duration of the antiviral assay.
-
-
Cell Viability Measurement (Neutral Red Uptake):
-
After incubation, remove the medium containing the compound.
-
Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well.
-
Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
Remove the Neutral Red solution and wash the cells gently with PBS.
-
Add 150 µL of the dye solubilization solution to each well and shake for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
Antiviral CPE Assay (EC50 Determination)
This assay measures the ability of this compound to protect cells from virus-induced cell death.
-
Cell Seeding:
-
Follow the same procedure as step 1 in the Cytotoxicity Assay.
-
-
Virus and Compound Addition:
-
Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.
-
Prepare a virus dilution in culture medium that will result in 80-100% CPE within 48-72 hours (the optimal Multiplicity of Infection, MOI, should be predetermined). A low MOI (e.g., 0.001-0.01) is often used.[2]
-
Remove the medium from the cells.
-
Add 50 µL of the 2X this compound dilutions to the appropriate wells.
-
Immediately add 50 µL of the virus dilution to the wells containing the compound.
-
Include a "virus control" (cells + virus + DMSO vehicle) and a "cell control" (cells + medium + DMSO vehicle).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
-
CPE Inhibition Measurement (Neutral Red Uptake):
-
Follow the same procedure as step 4 in the Cytotoxicity Assay.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each this compound concentration. The formula is: % Inhibition = [(OD_Treated - OD_VirusControl) / (OD_CellControl - OD_VirusControl)] * 100
-
Plot the percentage of inhibition against the log of this compound concentration and determine the EC50 value using a non-linear regression analysis.[3][9]
-
-
Selectivity Index (SI) Calculation:
Visualizations
Signaling Pathway of this compound's Antiviral Action
References
- 1. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. assaygenie.com [assaygenie.com]
- 5. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]
- 6. pblassaysci.com [pblassaysci.com]
- 7. This compound confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. re-place.be [re-place.be]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
Measuring Interferon-Alpha Induction by Tilorone Using ELISA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilorone is a synthetic, orally active small molecule known for its broad-spectrum antiviral activity.[1] A key mechanism underlying its therapeutic effect is the induction of endogenous interferons, particularly interferon-alpha (IFN-α), a critical cytokine in the innate immune response to viral infections.[2][3] This application note provides a detailed protocol for measuring this compound-induced IFN-α in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a widely used method for quantifying specific proteins.[4] Additionally, it outlines the key signaling pathway involved in this process and presents representative data.
Principle of the Method
The quantification of IFN-α is achieved through a sandwich ELISA. In this assay, a capture antibody specific for human IFN-α is pre-coated onto the wells of a microplate. When the sample containing IFN-α is added, the IFN-α binds to the capture antibody. Subsequently, a biotinylated detection antibody, also specific for IFN-α, is added, which binds to a different epitope on the captured IFN-α, forming a "sandwich". Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotin on the detection antibody. Finally, a chromogenic substrate (TMB) is introduced. The HRP enzyme catalyzes the conversion of the substrate into a colored product. The intensity of the color, which is proportional to the amount of IFN-α in the sample, is measured spectrophotometrically at 450 nm. A standard curve is generated using known concentrations of recombinant IFN-α, allowing for the accurate quantification of IFN-α in the unknown samples.
Signaling Pathway of this compound-Induced IFN-α Production
This compound is hypothesized to induce IFN-α production primarily through the activation of the RIG-I-like receptor (RLR) signaling pathway.[2][5] This pathway is a key component of the innate immune system that detects viral RNA in the cytoplasm.[6] Upon recognition of its stimulus, RIG-I undergoes a conformational change and interacts with the mitochondrial antiviral-signaling protein (MAVS). This interaction triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which in turn phosphorylate and activate the transcription factors Interferon Regulatory Factor 3 (IRF3) and Interferon Regulatory Factor 7 (IRF7).[1][7] Activated IRF3 and IRF7 translocate to the nucleus, where they bind to specific DNA sequences in the promoter region of the IFN-α gene, initiating its transcription and subsequent protein synthesis and secretion.[8]
Caption: this compound-induced IFN-α signaling pathway.
Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound Dihydrochloride (dissolved in sterile water or DMSO)
-
Human IFN-α ELISA Kit (e.g., Abcam ab213479, STEMCELL Technologies Human pan IFN-alpha ELISA Kit)
-
Recombinant Human IFN-α standard
-
96-well microplate reader
-
CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge
Cell Culture and Treatment
-
PBMC Isolation and Seeding: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium and perform a cell count. Seed the PBMCs in a 24-well plate at a density of 2 x 10⁶ cells/mL.[9]
-
This compound Treatment: Prepare a stock solution of this compound. On the day of the experiment, prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Incubation: Add the this compound dilutions to the PBMC cultures. Include a vehicle control (the solvent used to dissolve this compound) and an untreated control. For a time-course experiment, set up parallel cultures to be harvested at different time points (e.g., 6, 12, 24, 48 hours).[3]
-
Sample Collection: At each time point, collect the cell culture supernatants by centrifuging the plates at 1000 x g for 10 minutes at 4°C to pellet the cells.[10] Carefully transfer the supernatants to clean microcentrifuge tubes. Samples can be assayed immediately or stored at -80°C for later analysis.[11]
IFN-α ELISA Protocol (General)
Note: This is a general protocol. Always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, as instructed in the kit manual.[12]
-
Standard Curve Preparation: Create a serial dilution of the recombinant IFN-α standard to generate a standard curve. A typical range might be from 0 to 500 pg/mL.
-
Assay Procedure:
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature).[12]
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).[12]
-
Wash the wells again.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate (e.g., 45 minutes at room temperature).[12]
-
Wash the wells a final time.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed (e.g., 30 minutes at room temperature).[12]
-
Stop the reaction by adding 50 µL of stop solution to each well.[12]
-
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
Caption: General workflow for a sandwich ELISA.
Data Presentation and Analysis
The raw data from the microplate reader (absorbance values) should be analyzed to determine the concentration of IFN-α in each sample.
-
Standard Curve: Plot the absorbance values of the standards against their known concentrations. Perform a regression analysis (typically a four-parameter logistic curve fit) to generate a standard curve.
-
Concentration Calculation: Use the standard curve to interpolate the concentration of IFN-α in the unknown samples. Remember to multiply the calculated concentration by the sample dilution factor, if any.
Representative Data
The following tables show representative data for a dose-response and a time-course experiment measuring IFN-α induction by this compound in human PBMCs.
Table 1: Dose-Response of this compound on IFN-α Induction in PBMCs at 24 hours
| This compound Concentration (µM) | Mean IFN-α Concentration (pg/mL) ± SD |
| 0 (Vehicle Control) | < 5.0 |
| 0.1 | 25.3 ± 4.1 |
| 1 | 88.7 ± 9.5 |
| 10 | 254.2 ± 21.8 |
| 50 | 412.6 ± 35.2 |
| 100 | 450.1 ± 40.3 |
Table 2: Time-Course of IFN-α Induction by 50 µM this compound in PBMCs
| Time (hours) | Mean IFN-α Concentration (pg/mL) ± SD |
| 0 | < 5.0 |
| 6 | 75.4 ± 8.9 |
| 12 | 210.9 ± 18.7 |
| 24 | 415.3 ± 38.1 |
| 48 | 320.5 ± 29.6 |
Note: The data presented are for illustrative purposes only and may not be representative of all experimental outcomes.
Conclusion
This application note provides a comprehensive guide for measuring the induction of IFN-α by this compound using ELISA. The detailed protocols for cell culture, sample preparation, and the ELISA procedure, along with an understanding of the underlying signaling pathway, will enable researchers to accurately quantify the immunomodulatory effects of this compound. The presented data format serves as a template for reporting experimental findings in a clear and concise manner.
References
- 1. Frontiers | Immune Regulator Retinoic Acid-Inducible Gene I (RIG-I) in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
- 2. KEGG PATHWAY: RIG-I-like receptor signaling pathway - Homo sapiens (human) [kegg.jp]
- 3. An Effective Synthesis Method for this compound Dihydrochloride with Obvious IFN-α Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIG-I like receptors and their signaling crosstalk in the regulation of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RIG-I-like Receptor Signaling Pathway in Antiviral Immunity - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. IFN-α production by human mononuclear cells infected with varicella-zoster virus through TLR9-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.elabscience.com [file.elabscience.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. documents.thermofisher.cn [documents.thermofisher.cn]
Application Notes & Protocols: Plaque Reduction Assay for Evaluating the Antiviral Efficacy of Tilorone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the plaque reduction assay to determine the antiviral efficacy of Tilorone, a broad-spectrum antiviral agent.
Introduction
This compound is a synthetic, orally bioavailable small molecule that has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses.[1][2] Its mechanism of action is primarily attributed to the induction of the host's innate immune response, particularly the production of interferon (IFN), and its lysosomotropic properties.[3][4] The plaque reduction assay is a standard and reliable method for quantifying the in vitro antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.[5][6] This document outlines the principles, protocols, and data interpretation for assessing this compound's antiviral efficacy using this assay.
Principle of the Plaque Reduction Assay
The plaque reduction assay is based on the ability of a virus to form discrete zones of cell death, or plaques, in a confluent monolayer of susceptible host cells.[6] The number of plaques is directly proportional to the number of infectious virus particles. In the presence of an effective antiviral agent like this compound, the replication and spread of the virus are inhibited, leading to a dose-dependent reduction in the number and size of plaques. By comparing the number of plaques in treated versus untreated infected cell cultures, the concentration of the compound that inhibits plaque formation by 50% (EC50) can be determined.
Mechanism of Action of this compound
This compound exerts its antiviral effects through two primary mechanisms:
-
Innate Immunity Activation: this compound is a potent inducer of interferon.[3][7] It is hypothesized to activate innate immunity pathways, such as the RIG-I-like receptor (RLR) pathway, which senses viral RNA and triggers a signaling cascade leading to the production of Type I interferons (IFN-α/β).[3][4] Interferons, in turn, induce an antiviral state in neighboring cells, limiting viral replication and spread.
-
Lysosomotropism: this compound is a cationic amphiphilic drug that can accumulate in acidic intracellular compartments like lysosomes.[8] This accumulation can raise the pH of these organelles, which may interfere with viral entry, uncoating, or egress for viruses that depend on a low pH environment for these processes.[3][8]
The following diagram illustrates the proposed signaling pathway for this compound's interferon-inducing activity:
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: In Vivo Dosing and Administration of Tilorone in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tilorone, or this compound Dihydrochloride, is a synthetic small-molecule compound recognized for its broad-spectrum antiviral and immunomodulatory activities.[1][2][3] It is known primarily as a potent inducer of interferons (IFNs), which are critical components of the innate immune response to viral infections.[1][4] Its efficacy has been demonstrated in various mouse models against a range of viruses, including Ebola, Rift Valley Fever Virus (RVFV), and Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV).[2][5] This document provides a comprehensive guide to the in vivo dosing and administration of this compound in mouse models, summarizing effective dosages from published studies and offering detailed protocols for its application.
Mechanism of Action: Interferon Induction
This compound's primary mechanism of action is the induction of Type I (α/β) and other interferons.[1][5] It is hypothesized to activate innate immunity pathways, such as the RIG-I-like receptor (RLR) signaling pathway, which senses intracellular viral RNA and triggers a downstream cascade leading to IFN production.[1] The antiviral efficacy of this compound is significantly diminished in mice deficient in the Type I IFN pathway, underscoring the central role of interferon induction in its activity.[5]
Caption: Hypothesized signaling pathway for this compound-mediated interferon induction.
Quantitative Data Summary
The effective dose and administration route of this compound can vary significantly depending on the mouse strain, the specific disease model, and the desired outcome (prophylactic vs. therapeutic). The following tables summarize dosing regimens from various studies.
Table 1: Therapeutic Dosing Regimens for Viral Infections
| Mouse Strain | Virus Model | Route | Dosage | Dosing Schedule | Key Outcome |
| BALB/c | Rift Valley Fever Virus (RVFV)[2][6] | IP | 30 mg/kg/day | Once daily, initiated immediately post-infection | 80% survival |
| BALB/c | Rift Valley Fever Virus (RVFV)[2][6] | IP | 45 mg/kg/day | Once daily for 8-9 days, initiated 1 day post-infection | 30% survival |
| ICR (suckling) | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)[5] | IP | 20 mg/kg/day | Once daily for 7 days post-challenge | 78.94% protection from lethal challenge |
| BALB/c | Influenza A (H3N2)[7] | PO | 40, 150, or 540 µ g/mouse | Administered 6, 30, and 78 hours post-infection | Reduced viral load |
Table 2: Prophylactic and Other Dosing Regimens
| Mouse Strain | Model / Application | Route | Dosage | Dosing Schedule | Key Outcome |
| ICR (suckling) | SFTSV (Prophylaxis)[5] | IP | 25-50 mg/kg | Once daily for 3 consecutive days before challenge | 53-70% protection from death |
| C57BL/6 | Transient Focal Ischemia (Stroke)[8] | IP | 100 mg/kg | Single dose 24 hours prior to ischemia | ~70% reduction in infarct size |
| CD-1 | Bacterial Infections (e.g., S. enteritidis)[9] | PO | 10 or 100 mg/kg | Every other day, starting 24h before challenge | Increased bacterial growth (immunosuppressive effect noted) |
| CBA | Interferon Induction[10] | PO | 400 mg/kg | Single dose | Maximum interferon production in blood |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of this compound in mice. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) guidelines.
Caption: General experimental workflow for in vivo this compound studies in mice.
Materials
-
This compound Dihydrochloride (powder form)
-
Sterile Vehicle:
-
Phosphate-Buffered Saline (PBS)
-
Sterile Water for Injection
-
0.9% Saline Solution
-
-
Sterile syringes (1 mL)
-
Appropriate gauge needles for injection (e.g., 25-27G for IP)[11]
-
Oral gavage needles (stainless steel or flexible plastic, e.g., 18-22G for adult mice)[12]
-
Weigh scale
-
Vortex mixer and/or sonicator
Preparation of this compound Dosing Solution
This compound is reported to be water-soluble.[1] Solutions should be prepared fresh under sterile conditions.
-
Determine Required Concentration: Calculate the required concentration (in mg/mL) based on the target dose (mg/kg) and the average weight of the mice. A standard dosing volume for oral gavage or IP injection is 5-10 mL/kg.[12]
-
Example Calculation: For a 25 mg/kg dose in a 25 g mouse using a 10 mL/kg volume:
-
Dose per mouse = 25 mg/kg * 0.025 kg = 0.625 mg
-
Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL
-
Required Concentration = 0.625 mg / 0.25 mL = 2.5 mg/mL
-
-
-
Weigh this compound: Accurately weigh the required amount of this compound Dihydrochloride powder in a sterile conical tube.
-
Dissolution: Add the calculated volume of sterile vehicle (e.g., PBS) to the powder.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary.
-
Final Check: Ensure the solution is clear and free of particulates before administration.
Administration Protocols
This route is commonly used for systemic delivery and was employed in studies involving RVFV, SFTSV, and stroke models.[2][5][8]
-
Animal Restraint: Properly restrain the mouse by scruffing the neck to expose the abdomen. Tilt the mouse so its head is pointing slightly downwards.
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, confirming correct placement.
-
Delivery: Slowly inject the calculated volume of the this compound solution.
-
Withdrawal: Withdraw the needle smoothly and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.
Oral administration is a clinically relevant route and was used in influenza and interferon induction studies.[7][10]
-
Animal Restraint: Restrain the mouse firmly by scruffing, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[13]
-
Measure Insertion Depth: Before the first procedure, measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth to reach the stomach.[13]
-
Gavage Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The needle should pass smoothly with no resistance.[12] If resistance is met, withdraw and reposition. Do not force the needle , as this can cause perforation of the esophagus or trachea.
-
Delivery: Once the needle is in place, dispense the this compound solution slowly and steadily.[14]
-
Withdrawal: Remove the needle gently along the same path of insertion.
-
Monitoring: Monitor the mouse for signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the lungs.[13]
Safety and Toxicology Considerations
-
Toxicity: High doses of this compound (e.g., 60 mg/kg/day IP) have been associated with toxic side effects in some studies.[6] Researchers should carefully monitor animals for weight loss, changes in behavior, or other signs of toxicity.
-
Hyporeactivity: Repeated administration of this compound can lead to a state of hyporeactivity, where subsequent doses induce a diminished interferon response.[4] This is a critical consideration for designing long-term dosing schedules.
-
Immunosuppression: In models of bacterial infection, this compound treatment has been shown to increase the growth of pathogens, suggesting it may have context-dependent immunosuppressive effects.[9]
This document is intended as a guide. Investigators must adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
- 1. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Dihydrochloride Protects against Rift Valley Fever Virus Infection and Disease in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride: an oral interferon-inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Dihydrochloride Protects against Rift Valley Fever Virus Infection and Disease in the Mouse Model [mdpi.com]
- 7. Effect of this compound on the Dynamics of Viral Load and the Levels of Interferons and Interleukin-1β in the Lung Tissue and Blood Serum of Mice with Experimental Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an oral antiviral agent utilized in humans, preconditions against transient ischemia in mice | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]
- 9. Effect of this compound Treatment on Intracellular Microbial Infections in Specific-Pathogen-Free Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Interferon-inducing activity of a this compound hydrochloride preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cea.unizar.es [cea.unizar.es]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. research.fsu.edu [research.fsu.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: ADMET Profiling of Tilorone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilorone, a synthetic small molecule, is recognized as the first orally active interferon inducer.[1] It exhibits a broad spectrum of antiviral activity and has been utilized as an antiviral agent in several countries.[1][2] The therapeutic potential of this compound and its analogs extends to various viral infections and even cancer, prompting significant interest in their drug development. A critical aspect of this process is the comprehensive characterization of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Understanding the ADMET profile is paramount for predicting a drug candidate's pharmacokinetic behavior, efficacy, and safety in humans.
These application notes provide a detailed overview of the ADMET profile of this compound, summarizing key quantitative data and outlining the experimental protocols for their determination. While extensive research has been conducted on this compound, it is important to note that publicly available, quantitative ADMET data for its analogs are limited. Much of the existing literature on this compound analogs focuses on their synthesis and biological activity rather than their detailed ADMET characteristics.[3][4]
ADMET Profile of this compound
The ADMET properties of this compound have been investigated in a series of in vitro and in vivo studies, revealing a generally favorable drug-like profile.[5]
Table 1: Summary of in vitro ADMET Properties of this compound
| Parameter | Value | Species | Assay System | Reference(s) |
| Absorption | ||||
| Aqueous Solubility | Relatively soluble | - | - | [5] |
| Caco-2 Permeability (Papp) | High | Human | Caco-2 cell monolayer | [5] |
| P-glycoprotein (P-gp) Substrate | No | - | - | [5] |
| Distribution | ||||
| Plasma Protein Binding | 52% | Human | - | [5] |
| Plasma Protein Binding | ~80% | Human | - | [1] |
| Metabolism | ||||
| Metabolic Stability (t½) | 48 min | Mouse | Liver microsomes | [5][6] |
| Toxicity (CYP450 Inhibition) | ||||
| CYP3A4 Inhibition | No inhibitory activity | Human | - | [5] |
| CYP2D6 Inhibition | No inhibitory activity | Human | - | [5] |
| CYP2C19 Inhibition | No inhibitory activity | Human | - | [5] |
| CYP2C9 Inhibition | No inhibitory activity | Human | - | [5] |
| CYP1A2 Inhibition | No inhibitory activity | Human | - | [5] |
Table 2: Summary of Pharmacokinetic Parameters of this compound in Mice (Intraperitoneal Administration)
| Dose | Gender | Tmax (h) | Cmax (ng/mL) | AUC (h*ng/mL) | t½ (h) | Reference(s) |
| 2 mg/kg | Male | 0.083 | - | - | 15.7 | [5] |
| 10 mg/kg | Male | 0.25 | - | - | 20.8 | [5] |
| 2 mg/kg | Female | - | - | - | ~18 | [5] |
| 10 mg/kg | Female | - | - | - | ~18 | [5] |
Table 3: Summary of Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Parameter | Value | Reference(s) |
| Bioavailability | 60% | [1] |
| Plasma Protein Binding | ~80% | [1] |
| Metabolism | Not subject to biotransformation | [1] |
| Elimination Half-life (t½) | 48 h | [1] |
| Excretion | Feces (70%), Urine (9%) (unchanged) | [1] |
Signaling Pathway of this compound: Interferon Induction
This compound's primary mechanism of antiviral action is the induction of interferon (IFN).[1] It is hypothesized to activate innate immunity pathways, such as the RIG-I-like receptor (RLR) signaling pathway, which senses intracellular viral RNA and triggers a cellular antiviral response.[3]
Caption: this compound-mediated activation of the RIG-I signaling pathway leading to interferon production.
Experimental Protocols
Detailed methodologies for key in vitro ADMET assays are provided below. These protocols are based on standard industry practices and can be adapted for the evaluation of this compound and its analogs.
Caco-2 Permeability Assay
This assay assesses the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma Caco-2 cells, which serves as an in vitro model of the intestinal epithelium.
Caption: Experimental workflow for the Caco-2 permeability assay.
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[7]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a predetermined threshold are used for the assay.[7]
-
Transport Experiment:
-
The culture medium is replaced with pre-warmed transport buffer.
-
The test compound, dissolved in transport buffer, is added to the donor chamber (either apical for A-to-B transport or basolateral for B-to-A transport).
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of the compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.[7]
-
Microsomal Metabolic Stability Assay
This assay determines the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.
Caption: Experimental workflow for the microsomal metabolic stability assay.
Protocol:
-
Incubation:
-
The test compound is incubated with liver microsomes (from human or other species) in a phosphate buffer (pH 7.4) at 37°C.[8]
-
The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[8]
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]
-
The reaction in each aliquot is terminated by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.[8]
-
-
Sample Analysis:
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the natural logarithm of the percent remaining versus time plot.
-
The half-life (t½) is calculated as 0.693/k.[10]
-
The intrinsic clearance (CLint) is calculated as (0.693 / t½) / (microsomal protein concentration).[10]
-
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.
Caption: Experimental workflow for the CYP450 inhibition assay.
Protocol:
-
Incubation:
-
Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4, phenacetin for CYP1A2) in the presence of various concentrations of the test compound.[11]
-
The reaction is initiated by the addition of NADPH and incubated at 37°C for a specific time.[11]
-
The reaction is terminated by the addition of a stop solution.
-
-
Sample Analysis:
-
The amount of the specific metabolite formed from the probe substrate is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The percent inhibition of the CYP activity at each concentration of the test compound is calculated relative to a vehicle control.
-
The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the test compound concentration.[11]
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay measures the extent to which a compound binds to plasma proteins, which can significantly affect its distribution and availability to reach its target site.
References
- 1. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theseus.fi [theseus.fi]
- 3. Synthesis and activity evaluation of this compound analogs as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of this compound Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distribution coefficients and in vitro human serum protein binding of spironolactone and its 7 alpha-carboxymethyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Tilorone as a Positive Control for Interferon Induction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilorone is a synthetic, small-molecule immunomodulator known for its broad-spectrum antiviral activity.[1] One of its key mechanisms of action is the induction of interferons (IFNs), particularly Type I interferons (IFN-α/β), which are critical components of the innate immune response to viral infections.[1] This property makes this compound an excellent positive control in experimental assays designed to screen for and characterize novel interferon-inducing agents. This document provides detailed application notes and protocols for using this compound as a positive control in both in vivo and in vitro models of interferon induction.
Mechanism of Action: this compound and Interferon Induction
This compound is hypothesized to activate innate immunity pathways, such as the RIG-I-like receptor (RLR) pathway, to induce interferon production.[2] The proposed mechanism involves the recognition of molecular patterns by cytosolic sensors like Retinoic Acid-Inducible Gene I (RIG-I), which then initiates a signaling cascade.[2] This cascade culminates in the activation of transcription factors, such as Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB), leading to the transcription of Type I interferon genes.[1][3]
Data Presentation: Quantitative Analysis of this compound-Induced Interferon Production
The following tables summarize quantitative data on interferon induction by this compound from various studies.
Table 1: In Vivo Interferon Induction in Mice
| Animal Model | This compound Dose | Route of Administration | Peak Interferon Level | Time to Peak Level | Reference |
| SPF Mice | 250 mg/kg | Oral | ~2000 pg/mL (IFN-α) | 12 - 24 hours | [4] |
| Mice | Not Specified | Oral or Intraperitoneal | 8,000 - 10,000 units/mL | 12 hours | [5] |
| ABD2F1 Mice | Not Specified | Oral | Peak activity observed | 16 hours |
Table 2: In Vitro Antiviral Activity (as a proxy for IFN induction)
| Cell Line | Virus | This compound EC50 | Reference |
| Huh7 | SFTSV | 0.42 ± 0.02 µmol/L | |
| Not Specified | Ebola Virus | 230 nM | [6] |
Experimental Protocols
Protocol 1: In Vivo Interferon Induction in Mice using this compound as a Positive Control
This protocol describes the oral administration of this compound to mice to induce a systemic interferon response.
Materials:
-
This compound Dihydrochloride
-
Phosphate Buffered Saline (PBS), sterile
-
Specific Pathogen-Free (SPF) mice (e.g., BALB/c or C57BL/6)
-
Oral gavage needles
-
Blood collection supplies (e.g., microtainer tubes with anticoagulant)
-
Centrifuge
-
ELISA kit for mouse IFN-α or IFN-β
Procedure:
-
Preparation of this compound Solution: Dissolve this compound dihydrochloride in sterile PBS to a final concentration that allows for the administration of the desired dose (e.g., 250 mg/kg) in a suitable volume for oral gavage (typically 100-200 µL for a 20-25g mouse).[4] Vortex until fully dissolved. Prepare a fresh solution for each experiment.
-
Animal Dosing: Administer the this compound solution to the mice via oral gavage. For the negative control group, administer an equivalent volume of sterile PBS.
-
Blood Collection: At various time points post-administration (e.g., 0, 4, 8, 12, 24, and 48 hours), collect blood samples from the mice via a suitable method (e.g., submandibular or retro-orbital bleeding).[4] Collect blood into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Interferon Quantification: Measure the concentration of IFN-α or IFN-β in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: In Vitro Interferon Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol provides a general framework for inducing interferon production in primary human PBMCs using this compound as a positive control. Note: This protocol may require optimization for specific donor cells and experimental conditions.
Materials:
-
This compound Dihydrochloride
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Human peripheral blood
-
96-well cell culture plates
-
Centrifuge
-
CO2 incubator
-
ELISA kit for human IFN-α
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/well.
-
This compound Treatment: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute the stock solution in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., a range of 1 µM to 50 µM). Add the diluted this compound to the wells containing the PBMCs. For the negative control, add an equivalent volume of the vehicle (medium with the same concentration of DMSO, if used).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatant.
-
Interferon Quantification: Measure the concentration of IFN-α in the culture supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 3: Quantification of Interferon-α by ELISA
This is a general protocol for a sandwich ELISA to measure interferon-α in plasma or cell culture supernatants. Always refer to the specific instructions provided with your ELISA kit.
Materials:
-
ELISA plate pre-coated with anti-IFN-α capture antibody
-
Recombinant IFN-α standard
-
Biotinylated anti-IFN-α detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 1M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Plate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the recombinant IFN-α standard in the assay diluent to create a standard curve.
-
Sample Preparation: Dilute the plasma or cell culture supernatant samples in the assay diluent as needed.
-
Incubation: Add the standards and samples to the wells of the pre-coated ELISA plate and incubate according to the kit's instructions (typically 1-2 hours at room temperature).
-
Washing: Wash the plate several times with the wash buffer to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark until a color develops.
-
Stop Reaction: Stop the color development by adding the stop solution.
-
Measurement: Read the absorbance of each well at 450 nm using a plate reader.
-
Calculation: Calculate the concentration of IFN-α in the samples by interpolating from the standard curve.
Visualizations
Caption: Hypothesized this compound-induced interferon signaling pathway.
Caption: Experimental workflow for in vivo interferon induction.
Caption: Experimental workflow for in vitro interferon induction.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Effective Synthesis Method for this compound Dihydrochloride with Obvious IFN-α Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride: an oral interferon-inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis of Tilorone-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilorone is a synthetic, small-molecule drug with a long history of clinical use as a broad-spectrum antiviral and immunomodulatory agent.[1][2] Initially identified as an oral inducer of interferon (IFN), its mechanism of action is now understood to be more complex, involving the activation of innate immunity pathways, lysosomotropic activity, and regulation of other cellular processes.[3][4][5] Gene expression analysis is a critical tool for elucidating the multifaceted effects of this compound on host cells, identifying biomarkers of drug response, and discovering new therapeutic applications.
These application notes provide a summary of this compound's activity, its impact on cellular signaling and gene expression, and detailed protocols for conducting gene expression analysis in this compound-treated cells.
Signaling Pathways Activated by this compound
This compound's biological effects are mediated through several key signaling pathways. Understanding these pathways is essential for designing experiments and interpreting gene expression data.
-
Innate Immunity and Interferon Induction: The primary and most well-documented mechanism of this compound's antiviral activity is the activation of innate immune pathways, leading to the production of interferons.[3] It is hypothesized to act on the RIG-I-like receptor (RLR) signaling pathway, which senses intracellular viral RNA and triggers a cascade that results in the expression of Type I and Type II interferons.[1][3] These interferons then induce a wide range of interferon-stimulated genes (ISGs) that establish an antiviral state in the cell.[6][7]
Caption: Hypothesized this compound-induced interferon signaling pathway.
-
Hypoxia-Inducible Factor-1 (HIF-1) Activation: this compound has been identified as a potent activator of Hypoxia-Inducible Factor-1 (HIF-1).[8][9] This transcription factor plays a crucial role in the cellular response to low oxygen and is involved in processes such as angiogenesis, metabolism, and cell survival. This activity may underlie this compound's protective effects in models of stroke and spinal cord injury.[8]
-
Anti-Fibrotic Activity: In addition to its antiviral properties, this compound exhibits anti-fibrotic effects. This has been linked to its ability to induce Bone Morphogenetic Protein 7 (BMP7), a signaling molecule that can counteract the pro-fibrotic effects of Transforming Growth Factor-β (TGF-β).[10] This activity suggests potential applications for this compound in treating fibrotic diseases.[10]
Quantitative Summary of this compound's In Vitro Activity
The following tables summarize the reported efficacy of this compound against various viruses and cell lines. This data is crucial for selecting appropriate cell models and determining effective concentrations for gene expression studies.
Table 1: Antiviral Efficacy of this compound
| Virus | Cell Line | EC₅₀ (µM) | Selective Index (SI) | Citation |
|---|---|---|---|---|
| MERS-CoV | Vero 76 | 3.7 | - | [3] |
| Chikungunya (CHIK) | Vero 76 | 4.2 | - | [3] |
| Zika (ZIKV) | Vero 76 | 5.2 | - | [3] |
| VEEV | Vero 76 | 18 | - | [3] |
| SARS-CoV-2 | A549-ACE2 | 0.18 | - | [5] |
| RVFV MP-12 | Vero CCL81 | 0.67 | >149 | [4] |
| RVFV MP-12 | A549 | 1.41 | >71 | [4] |
| RVFV ZH501 | Vero CCL81 | 6.45 | >16 | [4] |
| RVFV ZH501 | A549 | 6.31 | >16 |[4] |
Table 2: Cytotoxicity and Other Activities of this compound
| Activity | Cell Line | IC₅₀ / Kₑ (µM) | Citation |
|---|---|---|---|
| Cytotoxicity (CC₅₀) | Vero CCL81 | >100 | [4] |
| Cytotoxicity (CC₅₀) | A549 | >100 | [4] |
| Lysosomotropism | - | ~4 | [3][5] |
| Proliferation (MCF-7) | MCF-7 | 34.08 | [1] |
| Proliferation (MDA-MB-231) | MDA-MB-231 | 14.27 | [1] |
| Acetylcholinesterase (eel) | - | 0.014 | [8] |
| Acetylcholinesterase (human) | - | 0.064 | [8] |
| Binding to Spike RBD (SARS-CoV-2) | - | 0.339 |[5] |
Experimental Protocols for Gene Expression Analysis
A robust gene expression analysis workflow is critical for obtaining reliable and reproducible data. The following protocols outline the key steps from cell culture to data analysis.
Caption: General workflow for gene expression analysis in this compound-treated cells.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question. Note that the interferon response to this compound can be cell-type specific. IFN-competent cell lines (e.g., A549, HeLa, Huh7) are suitable for studying innate immune responses, while IFN-deficient lines (e.g., Vero) can be used to investigate IFN-independent mechanisms.[3][4][11]
-
Cell Plating: Plate cells in appropriate culture vessels (e.g., 6-well or 12-well plates) and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound dihydrochloride in sterile, nuclease-free water or DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle-only control (e.g., medium with the same concentration of DMSO as the highest this compound dose).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours). A time-course experiment is recommended to capture both early and late gene expression changes.
-
Cell Harvest: After incubation, wash the cells with cold PBS, and then lyse them directly in the plate using a suitable lysis buffer (e.g., Buffer RLT from Qiagen) containing a reducing agent to protect RNA.
Protocol 2: RNA Extraction and Quality Control
-
RNA Isolation: Isolate total RNA from the cell lysates using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or Trizol-based extraction according to the manufacturer's instructions.[12] Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2 indicate high purity.[13]
-
RNA Integrity Assessment: Evaluate RNA integrity by assessing the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar capillary electrophoresis system. A RIN value > 8 is recommended for downstream applications like RNA-Seq.
Protocol 3: Gene Expression Analysis by qRT-PCR
Quantitative Real-Time PCR (qRT-PCR) is the gold standard for accurate quantification of a targeted set of genes.[14][15]
-
cDNA Synthesis: Reverse transcribe 0.5-1.0 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with a mix of oligo(dT) and random primers.[16]
-
Primer Design/Selection: Use validated primers for genes of interest and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB, B2M).
-
qRT-PCR Reaction: Set up the qRT-PCR reaction in a 10-20 µL volume containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan-based master mix.[13][17]
-
Thermal Cycling: Perform the reaction on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis:
Protocol 4: Global Gene Expression by RNA-Sequencing (Alternative)
RNA-Sequencing (RNA-Seq) provides a comprehensive, unbiased view of the entire transcriptome.[18][19]
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA (RIN > 8). This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated between this compound-treated and control samples.
-
Pathway and Gene Ontology (GO) Analysis: Use the list of differentially expressed genes to identify enriched biological pathways and functions.
-
Expected Gene Expression Changes
Based on its known mechanisms of action, this compound treatment is expected to modulate the expression of specific sets of genes.
Table 3: Genes and Pathways Potentially Modulated by this compound
| Pathway / Process | Direction of Change | Key Genes / Gene Sets | Citation |
|---|---|---|---|
| Innate Immunity & Antiviral Response | Upregulation | IFNα, IFNβ, IFNγ, STAT1, MX1, ISG15, OAS1, IFIT1, IFIT3, IFI44, CXCL10 | [6][11][20][21] |
| Inflammation | Downregulation (in viral infection models) | TNF-α, IL-10, IL-1β | [11][20][22] |
| Cardiac Stress & Fibrosis | Downregulation | ANP (Nppa), BNP (Nppb), α-skeletal actin (Acta1), β-MHC (Myh7), Collagen 1 | [10] |
| Anti-Fibrosis | Upregulation | BMP7, Inhibitor of differentiation-3 (Id3) | [10] |
| Hypoxia Response | Upregulation | HIF-1α target genes (e.g., VEGF, GLUT1) |[8] |
Conclusion
Gene expression analysis of this compound-treated cells is a powerful approach to further characterize its antiviral, immunomodulatory, and anti-fibrotic properties. The choice of experimental system and analysis method—whether targeted qRT-PCR or global RNA-Seq—should be guided by the specific research question. The protocols and data presented here provide a framework for researchers to design and execute robust experiments, leading to a deeper understanding of this compound's molecular mechanisms and facilitating its potential development for new therapeutic indications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Broad-Spectrum Antiviral for Emerging Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Repurposing the Ebola and Marburg Virus Inhibitors this compound, Quinacrine, and Pyronaridine: In Vitro Activity against SARS-CoV-2 and Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Dual Nature of Type I and Type II Interferons [frontiersin.org]
- 8. The Antiviral Drug this compound is a Potent and Selective Inhibitor of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an oral antiviral agent utilized in humans, preconditions against transient ischemia in mice | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]
- 10. mdpi.com [mdpi.com]
- 11. This compound confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Analysis of gene expression profile of peripheral blood in alveolar and cystic echinococcosis [frontiersin.org]
- 13. illumina.com [illumina.com]
- 14. Complementary techniques: validation of gene expression data by quantitative real time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gene expression | mRNA/lncRNA profiling [qiagen.com]
- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Analysis of Gene Expression Profiles, Cytokines, and Bacterial Loads Relevant to Alcoholic Liver Disease Mice Infected With V. vulnificus [frontiersin.org]
- 18. blog.championsoncology.com [blog.championsoncology.com]
- 19. Transcriptomics-informed pharmacology identifies epigenetic and cell cycle regulators that enhance AAV production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of this compound on the Dynamics of Viral Load and the Levels of Interferons and Interleukin-1β in the Lung Tissue and Blood Serum of Mice with Experimental Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gene Expression Meta-Analysis Reveals Interferon-Induced Genes Associated With SARS Infection in Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of this compound on the Dynamics of Viral Load and the Levels of Interferons and Interleukin-1β in the Lung Tissue and Blood Serum of Mice with Experimental Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by Tilorone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilorone is a synthetic, orally active small molecule with a broad spectrum of biological activities, including antiviral, immunomodulatory, and potential anticancer effects. Its primary mechanism of action is attributed to the induction of interferons (IFNs) through the activation of innate immune signaling pathways. Western blot analysis is a critical technique for elucidating the molecular mechanisms underlying this compound's effects by quantifying changes in the expression and phosphorylation status of key signaling proteins. This document provides detailed application notes and protocols for the Western blot analysis of signaling pathways modulated by this compound, focusing on the RIG-I/MAVS/IFN, p53, and NF-κB pathways.
Introduction to this compound's Mechanism of Action
This compound's antiviral and immunomodulatory properties are primarily mediated by its ability to activate the host's innate immune system. A key hypothesized target is the RIG-I-like receptor (RLR) pathway, which is responsible for sensing intracellular viral RNA and initiating a signaling cascade that leads to the production of type I interferons (IFN-α/β)[1]. These interferons then act in an autocrine and paracrine manner to induce the expression of numerous interferon-stimulated genes (ISGs), which establish an antiviral state.
In addition to its role in innate immunity, studies have suggested that this compound can influence other critical cellular pathways, including the p53 tumor suppressor pathway and the NF-κB signaling pathway, which are central to the regulation of apoptosis, inflammation, and cell survival[1].
Key Signaling Pathways Modulated by this compound
RIG-I/MAVS/IFN Signaling Pathway
The retinoic acid-inducible gene I (RIG-I) is a cytosolic pattern recognition receptor that detects viral RNA. Upon binding to RNA, RIG-I undergoes a conformational change and interacts with the mitochondrial antiviral-signaling protein (MAVS). This interaction triggers a downstream signaling cascade involving the phosphorylation and activation of transcription factors such as interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB). Activated IRF3 and NF-κB translocate to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines. The secreted interferons then bind to their receptors, leading to the phosphorylation and activation of STAT1 and STAT2, which, along with IRF9, form the ISGF3 complex to drive the expression of antiviral ISGs.
p53 Signaling Pathway
The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis in response to cellular stress, including viral infections and DNA damage. Some studies suggest that this compound can increase the levels of p53, which may contribute to its anticancer effects[1]. Activation of the p53 pathway can lead to the transcriptional upregulation of target genes such as p21, which mediates cell cycle arrest.
NF-κB Signaling Pathway
NF-κB is a master regulator of the inflammatory response and is also activated downstream of the RIG-I/MAVS pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines.
Data Presentation: Quantitative Western Blot Analysis
The following tables present hypothetical quantitative data based on trends observed in the literature regarding the effects of this compound on key signaling proteins. This data is for illustrative purposes to demonstrate how results from Western blot experiments could be quantified and presented. Actual fold changes will vary depending on the cell type, this compound concentration, and treatment duration.
Table 1: Effect of this compound on the RIG-I/MAVS/IFN Signaling Pathway
| Target Protein | Treatment | Fold Change (vs. Control) | p-value |
| p-IRF3 (Ser396) | This compound (10 µM, 6h) | 3.5 ± 0.4 | <0.01 |
| p-STAT1 (Tyr701) | This compound (10 µM, 24h) | 4.2 ± 0.6 | <0.01 |
| ISG15 | This compound (10 µM, 24h) | 5.8 ± 0.7 | <0.001 |
| OAS1 | This compound (10 µM, 24h) | 4.5 ± 0.5 | <0.01 |
| RIG-I | This compound (10 µM, 24h) | 2.1 ± 0.3 | <0.05 |
Data are presented as mean fold change ± standard deviation from three independent experiments. Statistical significance was determined using a Student's t-test.
Table 2: Effect of this compound on the p53 Signaling Pathway
| Target Protein | Treatment | Fold Change (vs. Control) | p-value |
| p53 | This compound (20 µM, 24h) | 2.8 ± 0.3 | <0.05 |
| p21 | This compound (20 µM, 24h) | 3.1 ± 0.4 | <0.01 |
Data are presented as mean fold change ± standard deviation from three independent experiments. Statistical significance was determined using a Student's t-test.
Table 3: Effect of this compound on the NF-κB Signaling Pathway
| Target Protein | Treatment | Fold Change (vs. Control) | p-value |
| p-p65 (Ser536) | This compound (10 µM, 2h) | 2.5 ± 0.3 | <0.01 |
| IκBα | This compound (10 µM, 2h) | 0.4 ± 0.1 | <0.05 |
Data are presented as mean fold change ± standard deviation from three independent experiments. Statistical significance was determined using a Student's t-test.
Experimental Protocols and Visualizations
Experimental Workflow for Western Blot Analysis
The general workflow for investigating the effect of this compound on signaling pathways using Western blot is depicted below.
Caption: General workflow for Western blot analysis of this compound-treated cells.
Detailed Western Blot Protocol
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and blocking conditions may be required for specific targets and cell types.
1. Cell Culture and this compound Treatment:
-
Seed cells (e.g., A549, HeLa, or peripheral blood mononuclear cells) in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time points.
2. Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
6. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Acquire the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the signal of the protein of interest to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
RIG-I/MAVS/IFN Signaling Pathway
Caption: this compound-activated RIG-I/MAVS/IFN signaling pathway.
p53 Signaling Pathway
Caption: this compound's potential influence on the p53 signaling pathway.
NF-κB Signaling Pathway
Caption: this compound-mediated activation of the NF-κB signaling pathway.
Conclusion
Western blot analysis is an indispensable tool for dissecting the molecular signaling pathways affected by this compound. By quantifying the changes in key proteins within the RIG-I/MAVS/IFN, p53, and NF-κB pathways, researchers can gain a deeper understanding of this compound's multifaceted biological activities. The protocols and diagrams provided herein serve as a comprehensive guide for designing and executing these experiments, ultimately contributing to the further development and application of this compound in various therapeutic contexts.
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Tilorone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilorone is a synthetic, orally active small molecule known for its broad-spectrum antiviral and immunomodulatory properties. Its primary mechanism of action is the induction of interferons (IFNs), particularly type I and II, which play a crucial role in both innate and adaptive immunity.[1] this compound is hypothesized to activate innate immunity signaling pathways, potentially through the RIG-I-like receptor (RLR) pathway, which senses viral RNA and triggers a cascade of downstream signaling to induce an antiviral state.[2][3] This immunomodulatory activity extends to the activation of various immune cell populations, including Natural Killer (NK) cells, cytotoxic T lymphocytes, and macrophages, making it a compound of significant interest for therapeutic development in virology and oncology.
Flow cytometry is an indispensable tool for dissecting the cellular and molecular effects of immunomodulatory agents like this compound. This high-throughput technique allows for the precise quantification and phenotyping of heterogeneous immune cell populations at the single-cell level. By utilizing fluorescently-labeled antibodies against specific cell surface and intracellular markers, researchers can gain detailed insights into the dose-dependent and time-course effects of this compound on the activation, differentiation, and function of key immune players such as T cells, B cells, NK cells, and dendritic cells (DCs).
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of this compound on murine immune cells, offering detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological processes.
Data Presentation: Quantitative Effects of this compound on Immune Cell Subsets
The following table summarizes the expected quantitative changes in various murine immune cell populations following in vitro treatment with this compound, as analyzed by flow cytometry. The data is representative and compiled based on the known immunomodulatory effects of this compound. Actual results may vary depending on experimental conditions.
| Immune Cell Subset | Marker Panel | This compound Concentration (µM) | Treatment Duration (hours) | Expected Effect (% of positive cells or MFI change) |
| T Cells | ||||
| CD4+ Helper T Cells | CD3e, CD4, CD69, CD25 | 1 - 10 | 24 - 48 | ↑ % CD69+, ↑ % CD25+ |
| CD8+ Cytotoxic T Cells | CD3e, CD8a, CD69, Granzyme B | 1 - 10 | 24 - 72 | ↑ % CD69+, ↑ Granzyme B MFI |
| B Cells | ||||
| B Cells | CD19, CD86, MHC Class II | 5 - 20 | 48 - 72 | ↑ % CD86+, ↑ MHC Class II MFI[4][5] |
| NK Cells | ||||
| NK Cells | NK1.1, CD3e-, CD69, NKG2D | 1 - 10 | 12 - 24 | ↑ % CD69+, ↑ NKG2D MFI[6][7] |
| Dendritic Cells | ||||
| Conventional DCs | CD11c, MHC Class II, CD80, CD86 | 5 - 20 | 24 - 48 | ↑ MHC Class II MFI, ↑ % CD80+, ↑ % CD86+[8][9][10] |
MFI: Mean Fluorescence Intensity
Experimental Protocols
Protocol 1: In Vitro Stimulation of Murine Splenocytes with this compound
This protocol details the preparation and stimulation of murine splenocytes for subsequent flow cytometric analysis.
Materials:
-
Spleen from a C57BL/6 mouse
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol
-
This compound dihydrochloride
-
70 µm cell strainer
-
ACK lysis buffer
-
Cell counting solution (e.g., Trypan Blue)
-
6-well tissue culture plates
Procedure:
-
Aseptically harvest the spleen from a C57BL/6 mouse and place it in a petri dish containing 5 mL of complete RPMI-1640 medium.
-
Mechanically dissociate the spleen by gently mashing it through a 70 µm cell strainer using the plunger of a 3 mL syringe.[11][12]
-
Wash the strainer with an additional 10 mL of medium to collect the remaining cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of ACK lysis buffer to lyse red blood cells. Incubate for 2-3 minutes at room temperature.[11]
-
Add 10 mL of complete RPMI-1640 medium to stop the lysis and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant, resuspend the cells in 10 mL of medium, and perform a cell count using a hemocytometer or an automated cell counter.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 2 mL of the cell suspension into each well of a 6-well plate.
-
Prepare a stock solution of this compound in sterile PBS or DMSO. Further dilute in complete RPMI-1640 to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., PBS or DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 12, 24, 48, 72 hours).
-
Following incubation, harvest the cells for flow cytometry staining.
Protocol 2: Multicolor Flow Cytometry Staining of this compound-Treated Splenocytes
This protocol outlines the staining procedure for the immunophenotyping of various immune cell subsets.
Materials:
-
This compound-treated and control splenocytes from Protocol 1
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies (see proposed panel below)
-
Fixable Viability Dye
-
Intracellular Staining Buffer Kit (if applicable)
-
Flow cytometer
Proposed Antibody Panel for Murine Splenocytes:
| Target | Fluorochrome | Clone | Purpose |
| CD3e | FITC | 145-2C11 | T cell lineage marker |
| CD4 | PE | GK1.5 | Helper T cell marker |
| CD8a | PerCP-Vio 700 | 53-6.7 | Cytotoxic T cell marker |
| CD19 | PE-Vio 615 | 6D5 | B cell lineage marker |
| NK1.1 | APC | PK136 | NK cell lineage marker |
| CD11c | APC-R700 | N418 | Dendritic cell marker |
| CD69 | VioBlue | H1.2F3 | Early activation marker |
| CD25 | BV605 | PC61 | Activation marker (Tregs) |
| CD86 | BV650 | GL1 | Co-stimulatory molecule |
| MHC Class II (I-A/I-E) | VioGreen | M5/114.15.2 | Antigen presentation marker |
| Granzyme B | Alexa Fluor 647 | GB11 | Cytotoxicity marker (intracellular) |
| Viability Dye | e.g., Zombie Aqua | - | Live/dead cell discrimination |
Staining Procedure:
-
Harvest the stimulated splenocytes from the culture plates and transfer to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 1 mL of PBS. Centrifuge and discard the supernatant.
-
Resuspend the cells in 100 µL of PBS containing a fixable viability dye and incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells with 1 mL of FACS buffer. Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
-
Prepare a cocktail of surface antibodies in FACS buffer. Add 50 µL of the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of FACS buffer.
-
For intracellular staining (e.g., Granzyme B): a. Fix and permeabilize the cells according to the manufacturer's protocol for the intracellular staining buffer kit. b. Add the fluorochrome-conjugated anti-Granzyme B antibody and incubate for 30 minutes at room temperature in the dark. c. Wash the cells twice with permeabilization buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Ensure to set up appropriate compensation controls using single-stained beads or cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of this compound-treated immune cells.
This compound-Induced RIG-I Signaling Pathway
Caption: Hypothesized RIG-I signaling pathway activated by this compound in immune cells.
References
- 1. Effect of this compound on the Dynamics of Viral Load and the Levels of Interferons and Interleukin-1β in the Lung Tissue and Blood Serum of Mice with Experimental Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of MHC Class II and CD86 Expression by March-I in Immunity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Markers of Nonselective and Specific NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Phenotype and Function of Activated Natural Killer Cells From Patients With Prostate Cancer: Patient-Dependent Responses to Priming and IL-2 Activation [frontiersin.org]
- 8. CD80 and CD86 Costimulatory Molecules Differentially Regulate OT-II CD4+ T Lymphocyte Proliferation and Cytokine Response in Cocultures with Antigen-Presenting Cells Derived from Pregnant and Pseudopregnant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miltenyibiotec.com [miltenyibiotec.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tilorone Insolubility in Cell Culture Media
Welcome to the technical support center for Tilorone. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound, particularly in its free base form, is a lipophilic and weakly basic compound, which results in low aqueous solubility at the neutral pH of most cell culture media (pH 7.2-7.4). Precipitation commonly occurs when a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into the aqueous environment of the culture medium. This rapid change in solvent polarity causes the drug to fall out of solution.
Q2: What is this compound dihydrochloride, and is it more soluble?
A2: this compound is often supplied as a dihydrochloride salt (this compound dihydrochloride) to improve its aqueous solubility.[1][2] This salt form is more hydrophilic and generally more soluble in aqueous solutions, including phosphate-buffered saline (PBS) and cell culture media, compared to the free base.[3][4] For example, the solubility of this compound hydrochloride in PBS at pH 7.2 is approximately 10 mg/mL.[3][4][5] However, even with the dihydrochloride salt, precipitation can still occur at high concentrations or upon interaction with certain media components.
Q3: What is the best solvent to prepare a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for organic compounds.[6]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: The tolerance to DMSO varies significantly among different cell lines.[7] Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[8][9] Some robust cell lines may tolerate up to 1%, but it is always recommended to keep the final DMSO concentration in your culture medium at or below 0.1% to minimize any potential off-target effects.[7][8] It is crucial to perform a vehicle control experiment (medium with the same final DMSO concentration but without this compound) to assess the impact of the solvent on your specific cell line.
Q5: Can I prepare a this compound stock solution in PBS or water?
A5: While this compound dihydrochloride has some solubility in aqueous buffers like PBS (approximately 10 mg/mL at pH 7.2), preparing high-concentration stock solutions in these solvents is not recommended as they may not be stable over time.[3][4][5] Aqueous solutions should be freshly prepared and are not recommended for long-term storage, even for a day.[3] For the free base form of this compound, aqueous solubility is significantly lower.
Q6: Are there alternative methods to improve this compound's solubility in my experiments?
A6: Yes, the use of solubility enhancers like cyclodextrins can be explored.[10][11][12][13][14] Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, increasing their aqueous solubility.[10][11][13][14] Formulations using sulfobutyl ether-β-cyclodextrin (SBE-β-CD) have been shown to improve the solubility of this compound.[2]
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to the cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium may exceed its solubility limit. |
| "Shock" Precipitation | Adding a concentrated DMSO stock directly to the medium can cause rapid precipitation. |
| Media Components | High concentrations of salts or proteins in the medium can reduce this compound's solubility.[15][16][17] |
| Incorrect this compound Form | The free base form of this compound has lower aqueous solubility than the dihydrochloride salt. |
Issue: The culture medium becomes cloudy over time after adding this compound.
| Potential Cause | Recommended Solution |
| Temperature Fluctuation | Changes in temperature can affect the solubility of media components and this compound.[15] |
| pH Shift | A change in the medium's pH can alter the ionization state of this compound, affecting its solubility. |
| Evaporation | Evaporation of water from the culture plates can increase the concentration of all components, leading to precipitation.[16] |
| Contamination | Bacterial or fungal contamination can cause turbidity in the medium.[15][16][18] |
Experimental Protocols
Protocol 1: Preparation of this compound Dihydrochloride Stock Solution
-
Materials: this compound dihydrochloride powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound dihydrochloride powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[19]
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Objective: To minimize precipitation during the dilution of the DMSO stock solution.
-
Procedure:
-
Warm the required volume of cell culture medium to 37°C.
-
Pipette the required volume of the this compound DMSO stock solution.
-
While gently vortexing or swirling the tube of cell culture medium, add the this compound stock solution dropwise into the medium. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the medium is below the cytotoxic level for your cell line (ideally ≤ 0.1%).
-
Use the freshly prepared this compound-containing medium immediately for your experiments.
-
Quantitative Data Summary
Table 1: Solubility and Tolerated Solvent Concentrations
| Parameter | Value | Reference |
| This compound Dihydrochloride Solubility in PBS (pH 7.2) | ~10 mg/mL | [3][4][5] |
| This compound Dihydrochloride Solubility in PBS (pH 7.4) | 465 µM | [19] |
| Recommended Final DMSO Concentration | ≤ 0.1% (v/v) | [7][8] |
| Generally Tolerated Final DMSO Concentration | ≤ 0.5% (v/v) | [8][9] |
Visual Guides
Caption: A workflow for preparing this compound solutions.
Caption: A troubleshooting guide for this compound precipitation.
Caption: this compound's proposed signaling pathway.
References
- 1. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound (hydrochloride) | CAS 27591-69-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 16. Cell Culture Academy [procellsystem.com]
- 17. cellculturedish.com [cellculturedish.com]
- 18. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Tilorone Antiviral Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address variability in Tilorone antiviral assay results.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in my this compound EC50 values between experiments?
Variability in this compound's 50% effective concentration (EC50) values is common and can be attributed to several factors. A primary reason is the compound's mechanism of action, which is highly dependent on the host cell's innate immune pathways.[1][2]
-
Cell Line Choice: The most significant factor is the interferon (IFN) competency of the host cell line.[1][3] this compound's efficacy can be dramatically different in IFN-competent cells (e.g., HeLa, A549) versus IFN-deficient cells (e.g., Vero).[1][2]
-
Assay Parameters: Inconsistencies in experimental conditions such as the multiplicity of infection (MOI), the timing of drug addition relative to infection, and incubation periods can alter results.[4]
-
Biological Variability: Natural variations in cell health, passage number, and virus stock infectivity can contribute to inconsistent outcomes.[5]
Q2: What is the mechanism of action for this compound, and how does it affect my assay design?
This compound has a dual mechanism of action, which is critical to consider in your experimental design:
-
Interferon Induction: this compound is a potent inducer of interferon (IFN).[6][7] It is hypothesized to activate innate immunity pathways, such as the RIG-I-like receptor (RLR) pathway, which senses viral RNA and triggers the production of IFNs, leading to a broad antiviral state in the cell.[1][8][9]
-
Lysosomotropic Activity: As a cationic amphiphilic drug, this compound can accumulate in lysosomes, increasing their pH.[2][9] This can interfere with the entry of viruses that require low-pH endosomes for uncoating.
Your assay design, particularly the choice of cell line, can help dissect these effects. Using IFN-deficient Vero cells may isolate the lysosomotropic or other IFN-independent effects, while using IFN-competent cells will capture the combined impact.[2]
Q3: My this compound sample shows high potency against a virus in one cell line but is inactive in another. Is this expected?
Yes, this is an expected and frequently observed phenomenon for this compound.[1][2] This discrepancy is almost always linked to the interferon status of the cell lines. For example, this compound shows potent activity against the Ebola virus (EBOV) in IFN-competent HeLa cells but has no activity in IFN-deficient Vero 76 cells.[1][3] This supports the hypothesis that this compound's primary antiviral mechanism against certain viruses is mediated by the induction of the host's interferon response.[3]
Q4: How do I properly control for this compound-induced cytotoxicity in my assays?
Controlling for cytotoxicity is crucial to ensure that the observed antiviral effect is not simply due to the compound killing the host cells.
-
Determine CC50: Always run a parallel cytotoxicity assay where you treat uninfected cells with the same concentrations of this compound.[2][10] This will allow you to calculate the 50% cytotoxic concentration (CC50).
-
Calculate Selectivity Index (SI): The therapeutic window of the drug is determined by the Selectivity Index (SI), calculated as CC50 / EC50.[2][10] An SI value greater than 10 is generally considered indicative of specific antiviral activity.[10]
-
Microscopic Observation: Visually inspect the cell monolayers for signs of toxicity, such as rounding, detachment, or changes in morphology.
Q5: What are the key differences between a Cytopathic Effect (CPE) Inhibition Assay and a Virus Yield Reduction Assay for testing this compound?
Both are valid methods, but they measure different endpoints.
-
CPE Inhibition Assay: This method measures the ability of this compound to protect cells from the virus-induced damage (cytopathic effect).[10] The endpoint is typically cell viability, often measured using a dye like neutral red or MTS.[10][11] It is a high-throughput method for screening.
-
Virus Yield Reduction Assay: This assay directly quantifies the amount of infectious virus produced in the presence of this compound.[2] This is done by collecting the supernatant from treated and infected cells and titrating the virus amount (e.g., via plaque assay or TCID50). It is considered a more direct measure of antiviral activity.[2]
Section 2: Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Virus | Strain | Cell Line | IFN Status | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Ebola Virus (EBOV) | Zaire | HeLa | Competent | 0.23 | 6.2 | 27.0 |
| Ebola Virus (EBOV) | Zaire | Vero 76 | Deficient | >11 | 12.0 | <1.1 |
| MERS-CoV | N/A | Vero 76 | Deficient | 3.7 | >22 | >5.9 |
| Chikungunya Virus (CHIKV) | N/A | Vero 76 | Deficient | 4.2 | >22 | >5.2 |
| Rift Valley Fever Virus (RVFV) | MP-12 | Vero CCL81 | Deficient | 0.67 | >100 | >149 |
| Rift Valley Fever Virus (RVFV) | MP-12 | A549 | Competent | 1.41 | >100 | >71 |
| Rift Valley Fever Virus (RVFV) | ZH501 | Vero CCL81 | Deficient | 6.45 | >100 | >16 |
| Rift Valley Fever Virus (RVFV) | ZH501 | A549 | Competent | 6.31 | >100 | >16 |
| SFTSV | N/A | Huh7 | Competent | 0.42 | ~10 | ~23.8 |
Data compiled from multiple sources.[1][2][12] Note that assay conditions may vary between studies.
Section 3: Experimental Protocols
Protocol 1: General Cytopathic Effect (CPE) Inhibition Assay
This protocol is adapted from standard methodologies for assessing antiviral activity.[10]
-
Cell Seeding: Seed host cells in a 96-well microplate at a density that forms a near-confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium (e.g., MEM with 2% FBS). A common concentration range to test is 0.1 to 100 µM.
-
Treatment: Remove growth medium from the cells and add the diluted this compound. Include "cell control" (no virus, no drug) and "virus control" (virus, no drug) wells. For cytotoxicity controls, add this compound dilutions to uninfected wells.
-
Infection: Add the virus stock at a predetermined MOI (e.g., 0.01) to all wells except the cell control and cytotoxicity wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to cause significant CPE in the virus control wells (typically 48-72 hours).
-
Endpoint Measurement: Quantify cell viability. For the neutral red uptake method, incubate cells with neutral red dye, then elute the dye and measure absorbance at 540 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to controls. Determine the EC50 (from infected wells) and CC50 (from uninfected wells) values by non-linear regression analysis.
Protocol 2: Virus Yield Reduction Assay
This protocol measures the reduction in the production of infectious virus particles.[2]
-
Setup: Perform steps 1-4 from the CPE Inhibition Assay protocol, typically in a 24-well or 48-well plate format.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Supernatant Collection: At the end of the incubation period, collect the supernatant from each well. The supernatant contains the progeny virus.
-
Virus Titration: Perform serial dilutions of the collected supernatant and use them to infect fresh cell monolayers in a 96-well plate (for a TCID50 assay) or a 6-well plate (for a plaque assay).
-
Quantification: After the appropriate incubation time for the titration assay, determine the viral titer for each this compound concentration.
-
Data Analysis: Plot the reduction in viral titer as a function of this compound concentration. Calculate the EC50 value as the concentration that reduces the virus yield by 50% compared to the untreated virus control.
Section 4: Visualizations and Diagrams
Signaling Pathway and Workflow Diagrams
References
- 1. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Dihydrochloride Protects against Rift Valley Fever Virus Infection and Disease in the Mouse Model [mdpi.com]
- 3. Efficacy of this compound Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Explain what is EC50? [synapse.patsnap.com]
- 6. This compound hydrochloride: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride: an oral interferon-inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. This compound confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating Tilorone off-target effects in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating the off-target effects of Tilorone in in vitro settings. The information is presented in a direct question-and-answer format to address common issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the known unintended activities of this compound.
Question: What are the primary known off-target effects of this compound that can influence in vitro experiments?
Answer: this compound is known to exert several off-target effects that are independent of its primary role as an interferon inducer. Researchers should be aware of the following activities:
-
Lysosomotropism: As a cationic amphiphilic drug, this compound accumulates in the acidic environment of lysosomes.[1] This leads to an increase in lysosomal pH, which can disrupt the function of pH-dependent enzymes and interfere with processes like autophagy and endocytosis.[1][2]
-
DNA Intercalation: this compound can insert itself between the base pairs of DNA, a process known as intercalation.[3] This interaction has a preference for AT-rich sequences and can interfere with DNA replication and transcription, potentially leading to cytotoxicity.[3][4][5]
-
Acetylcholinesterase (AChE) Inhibition: this compound has been identified as a potent and selective inhibitor of human acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[6] This is a highly specific off-target interaction.
-
Drug Transporter Inhibition: this compound inhibits specific organic cation transporters, namely OCT1 and OCT2.[7][8] It does not appear to significantly inhibit other major transporters like P-glycoprotein (P-gp), MRPs, or OATs.[7][8]
Question: Is this compound a broad-spectrum kinase inhibitor?
Answer: No. A comprehensive kinase selectivity screen against 485 different kinases showed that this compound does not cause significant inhibition at a concentration of 1 µM.[6] This suggests that promiscuous kinase inhibition is not a common off-target concern for this compound, distinguishing it from many other small molecule inhibitors.[6][9]
Question: How does this compound's lysosomotropic property manifest in cell culture?
Answer: In cultured cells, this compound's accumulation in lysosomes can lead to observable cellular changes. As it is a bisbasic compound, it is particularly potent at inducing the storage of sulfated glycosaminoglycans (GAGs).[2][10] This occurs because the elevated lysosomal pH and potential cross-linking of GAG chains by this compound can inhibit their degradation.[1][10] Experimentally, this can manifest as induced storage of GAGs, enhanced secretion of precursor lysosomal enzymes, and inhibition of receptor-mediated endocytosis.[1]
Question: What is the significance of this compound's DNA intercalation activity?
Answer: this compound's ability to bind and intercalate into DNA is a significant off-target mechanism that can confound experimental results.[3] This interaction is enthalpy-controlled and can disrupt the activity of DNA-dependent enzymes, block transcription factor binding, and ultimately trigger cytotoxic or apoptotic pathways.[3][11] This effect is not related to its immunomodulatory activity and should be considered a potential source of cytotoxicity in any in vitro assay.[3][12]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may arise during in vitro experiments with this compound.
Question: I am observing high levels of unexpected cytotoxicity in my this compound-treated cells. How can I troubleshoot the cause?
Answer: Unexpected cytotoxicity is a common issue. The cause can be multifaceted, stemming from either on-target immune activation or off-target effects. Use the following logical workflow to diagnose the issue:
Question: My results with this compound are not reproducible. What are some common pitfalls in cell-based assays that could cause this?
Answer: Reproducibility issues in cell-based assays are common.[12] Consider these factors for optimization:
-
Cell Model Selection: Immortalized cell lines can yield inconsistent results and may not reflect the biology of the target disease.[13] Whenever possible, use low-passage primary cells from relevant tissues.[12][13]
-
Assay Conditions: Cells respond differently to drugs based on their growth rate, density, and incubation time.[13] Run a pilot experiment varying cell density and this compound concentration over a time course to determine the optimal assay window.[12]
-
Compound Stability: For long incubation periods, the stability of this compound in your culture media should be considered. Daily media changes with a fresh compound may improve consistency.[13]
-
3D vs. 2D Culture: 2D monolayer cultures often fail to replicate the in vivo microenvironment.[14] While more complex, 3D cell cultures can provide more biologically relevant data but may also introduce higher assay variation.[14][15]
Question: How can I design a counter-screening experiment to confirm a specific off-target effect of this compound?
Answer: A counter-screen is essential to distinguish on-target from off-target effects. The goal is to isolate the suspected off-target mechanism in a simplified system.
Section 3: Quantitative Data & Experimental Protocols
Summary of Quantitative Off-Target Data
This table summarizes key quantitative values for this compound's off-target interactions reported in the literature. These values are crucial for designing experiments with appropriate concentration ranges.
| Off-Target | Parameter | Value | Species | Comments | Reference(s) |
| Acetylcholinesterase | IC50 | 64.4 nM | Human | Potent and selective inhibition. | [6] |
| IC50 | 56 nM | Human | Verified by a third-party assay. | [6] | |
| RIG-I Receptor | EC50 | 0.5 mM | Human | Low-affinity binding, suggesting this may not be a direct high-affinity on-target interaction. | [16][17] |
| Organic Cation Transporters | Inhibition | >50% at 10 µM | Human | This compound is a more potent inhibitor of OCT1 and OCT2 compared to quinacrine. | [7][8] |
| Kinase Panel (485 kinases) | Inhibition | Not Appreciable | Human | Tested at 1 µM, indicating a lack of broad kinase inhibitory activity. | [6] |
Experimental Protocols (Conceptual)
The following are high-level methodologies for assessing this compound's primary off-target effects. Specific antibody clones, reagent concentrations, and instrumentation settings should be optimized for your particular system.
1. Protocol: Assessing Lysosomal Destabilization via Acridine Orange Staining
-
Principle: Acridine orange (AO) is a fluorescent dye that accumulates in acidic compartments like lysosomes, where it fluoresces bright red. In the cytoplasm and nucleus, it fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates an increase in lysosomal pH (destabilization).
-
Methodology:
-
Cell Culture: Plate cells of interest (e.g., fibroblasts) in a glass-bottom imaging dish and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-range of this compound (e.g., 1-20 µM) and a vehicle control for a predetermined time (e.g., 6-24 hours). Include a known lysosomotropic agent like Chloroquine as a positive control.
-
Staining: Remove the treatment media, wash cells gently with PBS, and incubate with media containing Acridine Orange (e.g., 1-5 µg/mL) for 15-30 minutes at 37°C.
-
Imaging: Wash cells again with PBS and immediately image using a fluorescence microscope with appropriate filter sets for green (Ex/Em ~502/525 nm) and red (Ex/Em ~460/650 nm) fluorescence.
-
Analysis: Quantify the mean fluorescence intensity of both red and green channels per cell. A significant decrease in the red/green fluorescence ratio in this compound-treated cells compared to the vehicle control indicates lysosomal pH neutralization.
-
2. Protocol: Evaluating DNA Intercalation via a Cell-Free DNA Viscosity Assay
-
Principle: The intercalation of a compound into the DNA double helix causes the helix to unwind and lengthen, leading to an increase in the viscosity of a DNA solution.
-
Methodology:
-
DNA Preparation: Prepare a solution of purified, high-molecular-weight DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., Tris-EDTA).
-
Viscometer Setup: Use a viscometer (e.g., an Ostwald-type capillary viscometer) submerged in a constant temperature water bath (e.g., 25°C) to ensure stable readings.
-
Measurement:
-
Measure the flow time of the buffer alone (t0) and the DNA solution (t).
-
Add increasing concentrations of this compound to the DNA solution, allowing it to equilibrate.
-
Measure the flow time (tthis compound) at each this compound concentration. Use a known DNA intercalator like Ethidium Bromide as a positive control.
-
-
Analysis: Calculate the relative specific viscosity (η/η0) where η = (t - t0) and η0 = (tDNA - t0). Plot (η/η0)1/3 versus the molar ratio of this compound to DNA base pairs. A linear increase in viscosity with increasing this compound concentration is indicative of DNA intercalation.[3]
-
3. Protocol: Confirming Acetylcholinesterase (AChE) Inhibition
-
Principle: This assay uses Ellman's reagent (DTNB) to measure the activity of AChE. AChE hydrolyzes acetylthiocholine to produce thiocholine, which reacts with DTNB to form a yellow-colored product that can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of color formation.
-
Methodology:
-
Reagent Preparation: Prepare solutions of purified human AChE, the substrate acetylthiocholine iodide (ATCI), and DTNB in a phosphate buffer (pH 8.0).
-
Assay Setup: In a 96-well plate, add the AChE enzyme solution to wells containing various concentrations of this compound (e.g., 1 nM to 50 µM) or a known AChE inhibitor (e.g., Donepezil) as a positive control. Include a vehicle control.
-
Incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow this compound to bind to the enzyme.
-
Reaction Initiation: Add a mixture of DTNB and ATCI to all wells to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 412 nm every minute for 15-30 minutes using a microplate reader.
-
Analysis: Calculate the rate of reaction (V0) for each concentration. Plot the percent inhibition versus the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
References
- 1. This compound acts as a lysosomotropic agent in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced lysosomal lesions: the bisbasic character of the drug is essential for its high potency to cause storage of sulphated glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA binding of this compound: 1H NMR and calorimetric studies of the intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Energetics and stereochemistry of DNA complexation with the antitumor AT specific intercalators this compound and m-AMSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Energetics and stereochemistry of DNA complexation with the antitumor AT specific intercalators this compound and m-AMSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antiviral Drug this compound is a Potent and Selective Inhibitor of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced lysosomal lesions: the bisbasic character of the drug is essential for its high potency to cause storage of sulphated glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. news-medical.net [news-medical.net]
- 13. bioivt.com [bioivt.com]
- 14. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tilorone Concentration for Maximum Antiviral Effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tilorone. The information is designed to address specific issues that may be encountered during in vitro and in vivo antiviral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound's antiviral activity?
A1: this compound is a broad-spectrum antiviral agent that primarily functions by inducing the production of interferons (IFNs) and activating innate immunity signaling pathways.[1][2] One of the key pathways it is thought to activate is the RIG-I-like receptor (RLR) pathway, which is responsible for detecting intracellular viral RNA and initiating a cellular antiviral response.[1][3] Additionally, this compound exhibits lysosomotropic properties, which may interfere with viral entry into host cells.[1]
Q2: I am not observing the expected antiviral effect of this compound in my in vitro assay. What could be the reason?
A2: The antiviral activity of this compound is highly dependent on the host cell line used in the experiment.[1] this compound's primary mechanism involves the induction of the host's interferon response. Therefore, if you are using a cell line that is deficient in interferon signaling pathways, such as Vero 76 cells, you may observe significantly lower or no antiviral activity.[1][4] For example, in IFN-deficient Vero 76 cells, this compound showed a lack of anti-Ebola virus activity at concentrations below its cytotoxic level.[4] In contrast, robust antiviral effects are typically seen in IFN-competent cells like Huh7 or HeLa.[4][5]
Q3: What is a typical effective concentration (EC₅₀) for this compound?
A3: The EC₅₀ of this compound varies significantly depending on the virus and the cell line being used. For instance, the EC₅₀ for Ebola virus has been reported to be as low as 230 nM in one study, while for other viruses like MERS-CoV and Chikungunya virus in Vero 76 cells, the EC₅₀ values were 3.7 µM and 4.2 µM, respectively.[1][4] Against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) in Huh7 cells, the EC₅₀ was 0.42 µmol/L.[5] It is crucial to determine the EC₅₀ empirically for your specific experimental system.
Q4: Is this compound cytotoxic, and what are typical cytotoxic concentrations (CC₅₀)?
A4: Yes, like most compounds, this compound can be cytotoxic at higher concentrations. The 50% cytotoxic concentration (CC₅₀) also depends on the cell line. For example, in Vero 76 cells, the CC₅₀ for this compound was reported to be 32 µM, while for Ebola virus assays in the same cell line, it was 12 µM.[4][6] It is essential to perform a cytotoxicity assay in parallel with your antiviral assay to determine the therapeutic window (Selectivity Index, SI = CC₅₀/EC₅₀) for your specific cell line.
Q5: How soluble and stable is this compound for in vitro experiments?
A5: this compound dihydrochloride is reported to be water-soluble and has been shown to have good metabolic stability in mouse liver microsomes.[1][4] For in vitro experiments, it is typically dissolved in cell culture media.[7] For in vivo studies, it can be prepared in vehicles like 20% Solutol.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in antiviral activity between experiments. | Inconsistent cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cell viability is high (>95%) before seeding for experiments. |
| Cell line is not responsive to interferon induction. | Switch to an interferon-competent cell line (e.g., Huh7, A549, HeLa) to better reflect this compound's mechanism of action.[1][8] | |
| Inaccurate this compound concentration. | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Verify the concentration of the stock solution. | |
| No significant antiviral effect observed at non-toxic concentrations. | The specific virus is not susceptible to this compound's mechanism of action. | This compound has a broad spectrum of activity, but its efficacy can vary.[4][9] Consider testing against a positive control virus known to be sensitive to this compound. |
| The chosen cell line is interferon-deficient (e.g., Vero cells). | As this compound's primary mechanism is interferon induction, its effect will be minimal in these cells.[4] Use an IFN-competent cell line for your assays. | |
| High cytotoxicity observed at concentrations expected to be effective. | The specific cell line is particularly sensitive to this compound. | Perform a dose-response cytotoxicity assay (e.g., MTT, XTT, or neutral red uptake) to accurately determine the CC₅₀ for your cell line.[10][11] |
| Issues with the this compound compound (e.g., impurities). | Ensure the purity of the this compound dihydrochloride used. If possible, obtain a certificate of analysis from the supplier. | |
| Inconsistent results in interferon induction assays. | Timing of sample collection is not optimal. | This compound induces a delayed but prolonged interferon response, with peak levels in mice observed between 12 to 24 hours after administration.[12][13] Optimize the time points for measuring interferon levels in your specific system. |
| The assay for interferon detection is not sensitive enough. | Use a highly sensitive assay such as ELISA or a reporter cell line to quantify interferon levels accurately.[14] |
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various viruses in different cell lines.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC₅₀ (µM) | Reference |
| Ebola Virus (EBOV) | Not Specified | 0.230 | [1][4] |
| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | Vero 76 | 3.7 | [1][6] |
| Chikungunya Virus (CHIK) | Vero 76 | 4.2 | [1][6] |
| Venezuelan Equine Encephalitis Virus (VEEV) | Not Specified | 18 | [1] |
| Zika Virus (ZIKV) | Not Specified | 5.2 | [1] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Huh7 | 0.42 | [5] |
| Rift Valley Fever Virus (RVFV) MP-12 | Vero CCL81 | Low micromolar | [8] |
| Rift Valley Fever Virus (RVFV) ZH501 | Vero CCL81 | Low micromolar | [8] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | CC₅₀ (µM) | Reference |
| Vero 76 | 32 | [6] |
| Vero 76 (in EBOV assay) | 12 | [4] |
| MCF-7 | 34.08 | [3] |
| MDA-MB-231 | 14.27 | [3] |
| Hepa1-6 | ~122 (50 µg/ml) | [10] |
Experimental Protocols
1. Cytotoxicity Assay (Neutral Red Uptake Method)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a near-confluent monolayer after the desired incubation period.
-
Compound Treatment: The following day, remove the growth medium and add fresh medium containing serial dilutions of this compound. Include untreated cell controls.
-
Incubation: Incubate the plates for a period that matches the duration of your antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.
-
Staining: Remove the treatment medium and add a medium containing neutral red (e.g., 50 µg/mL). Incubate for approximately 2-3 hours to allow for dye uptake by viable cells.
-
Dye Elution: Wash the cells with PBS to remove excess dye. Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well and incubate for a short period to elute the dye from the cells.
-
Measurement: Read the absorbance of the eluted dye using a microplate reader at the appropriate wavelength (e.g., 540 nm).
-
Calculation: Calculate the CC₅₀ value, which is the concentration of this compound that reduces cell viability by 50% compared to the untreated controls.[9]
2. Antiviral Assay (Cytopathic Effect - CPE Inhibition Assay)
This protocol is a general guideline for assessing the ability of this compound to protect cells from virus-induced cell death.
-
Cell Plating: Seed an appropriate interferon-competent cell line in 96-well plates to form a confluent monolayer.
-
Compound and Virus Addition: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1-2 hours). Subsequently, infect the cells with the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within a reasonable timeframe (e.g., 48-72 hours). Include virus-only controls and uninfected cell controls.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ until maximal CPE is observed in the virus control wells.
-
CPE Assessment: The degree of protection can be assessed qualitatively by microscopy or quantitatively using a cell viability assay (e.g., Neutral Red, MTT, or XTT assay) as described in the cytotoxicity protocol.
-
Calculation: The EC₅₀ is the concentration of this compound that inhibits the viral CPE by 50%.[5][9]
Visualizations
Caption: Hypothesized antiviral mechanism of this compound.
Caption: General workflow for in vitro antiviral assays.
References
- 1. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of this compound Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. An Effective Synthesis Method for this compound Dihydrochloride with Obvious IFN-α Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound hydrochloride: an oral interferon-inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cell line-dependent variability of Tilorone's antiviral activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cell line-dependent variability of Tilorone's antiviral activity.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected antiviral activity of this compound in our experiments. What could be the reason?
A1: The most common reason for a lack of this compound efficacy is the use of interferon-deficient cell lines. This compound's primary mechanism of action is the induction of the interferon (IFN) response.[1] Cell lines such as Vero E6 and Vero 76 are deficient in IFN production and signaling, which can lead to an underestimation or complete lack of antiviral activity for this compound against certain viruses.[1] For example, this compound is effective against Ebola virus (EBOV) in IFN-competent HeLa cells but not in Vero 76 cells.[1]
Troubleshooting Tip: We recommend using interferon-competent cell lines for your experiments. A good starting point is to include a positive control cell line known to be responsive to this compound, such as A549 or HeLa cells. Additionally, you can perform an interferon bioassay to confirm the IFN competency of your cell line.
Q2: Does this compound have any antiviral mechanisms that are independent of the interferon pathway?
A2: Yes, while interferon induction is a major mechanism, evidence suggests other pathways may contribute to this compound's antiviral effects. One such proposed mechanism is its lysosomotropic activity. As a weak base, this compound can accumulate in acidic organelles like lysosomes, raising their pH. This can interfere with viruses that require a low pH environment for entry and uncoating.[1] Additionally, some studies suggest that this compound may directly interact with viral components, such as the Ebola virus glycoprotein.
Q3: How does the choice of virus affect this compound's activity?
A3: this compound exhibits broad-spectrum antiviral activity, but its potency can vary significantly between different viruses.[2] This variability can be due to differences in viral life cycles, their sensitivity to the interferon response, and their mode of entry into the host cell. For instance, this compound has shown activity against a range of RNA viruses, including Chikungunya virus (CHIK), Middle East respiratory syndrome coronavirus (MERS-CoV), and Ebola virus.[2]
Q4: What is the expected EC50 or IC50 of this compound?
A4: The effective concentration (EC50) or inhibitory concentration (IC50) of this compound is highly dependent on the virus and the cell line used. It is crucial to consult the literature for values obtained under experimental conditions similar to your own. Below is a summary of reported EC50 values for this compound against various viruses in different cell lines.
Quantitative Data Summary
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| MERS-CoV | Vero 76 | 3.7 | 36 | 9.7 | [1] |
| Chikungunya (CHIK) | Vero 76 | 4.2 | 32 | 7.6 | [1] |
| Ebola (EBOV) | HeLa | 0.23 | 6.2 | 27 | [1] |
| Ebola (EBOV) | Vero 76 | >11 | 11 | - | [1] |
| Venezuelan Equine Encephalitis Virus (VEEV) | Vero 76 | 18 | 32 | 1.8 | [1] |
| Tacaribe virus | Vero 76 | 29 | 32 | 1.1 | [1] |
| Poliovirus 3 | Vero 76 | >25 | 25 | - | [1] |
Experimental Protocols & Workflows
Below are detailed methodologies for key experiments to assess this compound's antiviral activity and mechanism of action.
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for assessing this compound's antiviral activity.
Detailed Protocols
1. Plaque Reduction Assay
This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT50).
-
Materials:
-
Confluent cell monolayers in 6-well plates
-
Virus stock of known titer
-
Serial dilutions of this compound
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
-
-
Procedure:
-
Seed host cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the virus stock.
-
Pre-incubate the virus with equal volumes of this compound dilutions for 1 hour at 37°C.
-
Remove growth medium from the cell monolayers and infect with the virus-Tilorone mixtures.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and add the overlay medium.
-
Incubate for 2-3 days, or until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus-only control.
-
2. TCID50 (50% Tissue Culture Infectious Dose) Assay
This assay determines the virus titer at which 50% of the cell cultures show a cytopathic effect (CPE).
-
Materials:
-
Host cells
-
96-well plates
-
Virus stock
-
Serial dilutions of this compound
-
-
Procedure:
-
Seed host cells in a 96-well plate.[3]
-
Prepare 10-fold serial dilutions of the virus.
-
Infect the cell monolayers with the virus dilutions in the presence of various concentrations of this compound.
-
Incubate the plates for 3-7 days.
-
Observe the wells for the presence of CPE under a microscope.
-
Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method.[4]
-
3. qPCR-Based Viral Load Quantification
This method quantifies the amount of viral RNA or DNA in response to this compound treatment.
-
Materials:
-
Infected and treated cell lysates or supernatants
-
RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix
-
Virus-specific primers and probes
-
-
Procedure:
-
Extract viral nucleic acid from the samples.
-
For RNA viruses, perform reverse transcription to generate cDNA.
-
Set up the qPCR reaction with the master mix, primers, probes, and template.
-
Run the qPCR protocol on a real-time PCR instrument.
-
Quantify the viral load by comparing the Ct values to a standard curve of known viral copy numbers.[5][6]
-
4. Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of this compound on the host cells.
-
Materials:
-
Host cells in a 96-well plate
-
Serial dilutions of this compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound and incubate for the same duration as the antiviral assay.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50).
-
Signaling Pathways
This compound's primary antiviral mechanism involves the activation of innate immune signaling pathways, particularly the RIG-I-like receptor (RLR) pathway, leading to the production of type I interferons.
RIG-I/MDA5 Signaling Pathway
Caption: this compound-mediated activation of the RIG-I/MDA5 pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No antiviral activity observed | 1. Use of an interferon-deficient cell line (e.g., Vero).2. This compound concentration is too low.3. The virus is not sensitive to interferon. | 1. Switch to an interferon-competent cell line (e.g., A549, HeLa).2. Perform a dose-response experiment to determine the optimal concentration.3. Test this compound against a known sensitive virus as a positive control. |
| High cytotoxicity observed | 1. This compound concentration is too high.2. The cell line is particularly sensitive to this compound. | 1. Determine the CC50 of this compound for your cell line and use concentrations well below this value.2. Consider using a different, less sensitive cell line if possible. |
| Inconsistent results between experiments | 1. Variability in cell health and confluency.2. Inconsistent virus titer.3. Pipetting errors. | 1. Ensure consistent cell seeding density and monitor cell health.2. Always use a freshly titered virus stock.3. Use calibrated pipettes and be meticulous with dilutions. |
| Antiviral activity seen in IFN-deficient cells | 1. This compound is acting through an IFN-independent mechanism (e.g., lysosomotropism).2. The virus is particularly sensitive to this alternative mechanism. | 1. Investigate lysosomotropic effects by measuring lysosomal pH.2. This may be a valid finding; further experiments are needed to elucidate the mechanism. |
References
- 1. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of viral load [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Tilorone-Induced Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using tilorone in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a broad-spectrum antiviral and immunomodulatory agent.[1][2] Its therapeutic effects are attributed to several mechanisms:
-
Interferon (IFN) Induction : this compound is a well-known oral inducer of interferons (IFN-α, β, γ), which play a critical role in establishing an antiviral state in cells.[1][3][4]
-
Innate Immunity Activation : It is hypothesized to activate innate immunity pathways, such as the RIG-I-like receptor (RLR) pathway, which senses viral RNA and triggers a cellular antiviral response.[1][2][5]
-
Lysosomotropic Activity : As a cationic amphiphilic drug, this compound can accumulate in lysosomes, increasing the lysosomal pH.[1][2][6] This can interfere with viral entry and replication processes that are dependent on acidic lysosomal environments.
Q2: Why am I observing cytotoxicity in my primary cells with this compound?
This compound-induced cytotoxicity is a known phenomenon that is highly dependent on the experimental conditions. Key factors include:
-
Concentration and Time Dependence : Cytotoxicity increases with higher concentrations and longer incubation times.[7][8][9] Effects may be minimal at 24 hours but become significant at 48 or 72 hours.[7][8][9]
-
Cell Type Specificity : Different cell lines and primary cells exhibit varying sensitivity to this compound. For example, A549 cells have been shown to be more sensitive than Vero CCL81 cells at later time points.[6][7][9]
-
Induction of Apoptosis : At cytotoxic concentrations, this compound can induce programmed cell death (apoptosis). This has been observed through the upregulation of pro-apoptotic genes like Bax and downregulation of anti-apoptotic genes like Bcl-2 in hepatoma cell lines.[10]
-
Oxidative Stress : Like many chemical compounds, this compound may induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell damage, although direct evidence in primary cells requires further investigation.[11][12]
Q3: What are the typical cytotoxic concentrations (CC50) of this compound?
The 50% cytotoxic concentration (CC50) of this compound varies significantly based on the cell line and the duration of exposure. It is crucial to determine the CC50 in your specific primary cell model. Below are some reported values for reference.
| Cell Line | Incubation Time (Hours) | CC50 (µM) |
| Vero 76 | Not Specified | 11 - 32 |
| HeLa | Not Specified | 6.2 |
| Vero CCL81 | 24 | >100 |
| 48 | 30.76 | |
| 72 | 34.86 | |
| A549 | 24 | >100 |
| 48 | 11.23 | |
| 72 | 6.64 | |
| Hepa1-6 | 48 | ~111 (50 µg/ml) |
| Data compiled from multiple sources.[1][7][9][10] |
Troubleshooting Guide
Problem: I am observing high levels of cell death after this compound treatment in my primary cell culture.
This is a common issue. Follow this systematic guide to identify the cause and find a solution.
Step 1: Verify this compound Concentration and Purity
-
Question: Could my this compound stock be incorrect?
-
Answer: Always double-check calculations for your stock solution and final dilutions. Ensure the compound is fully dissolved. If you are using a new batch of this compound, its purity and stability could differ. Consider running a quality control check if problems persist.
Step 2: Optimize Concentration and Incubation Time
-
Question: What is the optimal concentration and duration for my experiment?
-
Answer: The therapeutic window for this compound can be narrow. It is essential to perform a dose-response and time-course experiment to find a concentration that provides the desired biological effect (e.g., antiviral activity) with minimal cytotoxicity.
-
Action: Set up a matrix of varying this compound concentrations (e.g., 0.1 µM to 100 µM) and measure cell viability at different time points (e.g., 24, 48, 72 hours).[13] This will allow you to determine the EC50 (50% effective concentration) for its therapeutic activity and the CC50 (50% cytotoxic concentration) for toxicity. The goal is to use a concentration well below the CC50.
-
Step 3: Investigate the Mechanism of Cell Death
-
Question: Is this compound causing apoptosis or necrosis in my cells?
-
Answer: Understanding the cell death mechanism can provide insights into how to mitigate it.
-
Apoptosis: Characterized by controlled cell dismantling. You can measure this by assessing the activity of executioner caspases (caspase-3 and -7).[14][15][16]
-
Oxidative Stress: this compound's interaction with cellular components might lead to the generation of ROS.[11][12] This can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Step 4: Evaluate Experimental Culture Conditions
-
Question: Could my cell culture medium be influencing the results?
-
Answer: Yes. The concentration of serum (e.g., Fetal Calf Serum, FCS) in your medium can significantly impact the apparent cytotoxicity of a compound.[17]
-
Mechanism: Components in serum can bind to the drug, reducing its effective concentration available to the cells.[17]
-
Action: Be consistent with the serum concentration used across experiments. If you are developing a serum-free model, be aware that you may observe higher cytotoxicity at lower this compound concentrations.[17][18]
-
Step 5: Explore Mitigation Strategies
-
Question: How can I reduce cytotoxicity while maintaining this compound's efficacy?
-
Answer: If optimizing concentration and time is insufficient, you can explore co-treatment strategies.
-
Antioxidant Co-treatment: If you determine that cytotoxicity is linked to increased ROS production, co-incubation with an antioxidant like N-acetylcysteine (NAC) or Vitamin E may protect the cells.[19][20][21] It is critical to first confirm that the chosen antioxidant does not interfere with the desired therapeutic effect of this compound.
-
Experimental Protocols
Protocol 1: Assessing Cell Viability using a Neutral Red Uptake Assay
This assay assesses the viability of cells based on their ability to take up and retain the supravital dye Neutral Red in their lysosomes.
-
Plate Cells: Seed primary cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat with this compound: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium. Include untreated control wells.
-
Incubate: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Stain with Neutral Red: Prepare a 50 µg/mL solution of Neutral Red in warm, serum-free medium. Remove the treatment medium and add 100 µL of the Neutral Red solution to each well. Incubate for 2-3 hours.
-
Wash and Solubilize: Gently wash the cells with PBS. Add 150 µL of a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Read Plate: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at ~540 nm using a microplate reader.
-
Analyze Data: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measuring Apoptosis via Caspase-3/7 Activity
This protocol uses a luminescent assay to measure the activity of caspase-3 and -7, key markers of apoptosis.[14][16][22]
-
Plate and Treat Cells: Follow steps 1-3 from Protocol 1. Include a positive control for apoptosis (e.g., staurosporine).
-
Prepare Reagent: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add Reagent: Allow the 96-well plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubate: Mix the contents by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read Plate: Measure the luminescence using a plate-reading luminometer.
-
Analyze Data: Increased luminescence is proportional to the amount of caspase-3/7 activity and indicates apoptosis.
Protocol 3: Detecting Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe CM-H2DCFDA to detect intracellular ROS.[23]
-
Plate and Treat Cells: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described previously. Include a positive control (e.g., rotenone or H2O2) and an untreated control.
-
Load with DCFDA: Prepare a 5-10 µM working solution of CM-H2DCFDA in warm serum-free medium. Remove the treatment medium, wash cells once with warm PBS, and add 100 µL of the DCFDA solution to each well.
-
Incubate: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Wash: Remove the DCFDA solution and gently wash the cells twice with warm PBS.
-
Read Plate: Add 100 µL of PBS to each well. Measure fluorescence using a microplate reader with excitation at ~495 nm and emission at ~525 nm.
-
Analyze Data: An increase in fluorescence intensity indicates a higher level of intracellular ROS compared to the untreated control.
References
- 1. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stimulation of humoral immune response by this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Rotenone induces cell death in primary dopaminergic culture by increasing ROS production and inhibiting mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro study on cytotoxic effect of some chemicals on serum McCoy and serum-free McCoy-Plovdiv cell culture systems [hero.epa.gov]
- 19. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. stemcell.com [stemcell.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Tilorone and Vero Cells
This technical support center provides researchers, scientists, and drug development professionals with information and troubleshooting guidance regarding the use of Tilorone in Vero cells.
Frequently Asked Questions (FAQs)
Q1: Why is this compound, a known interferon inducer, ineffective as an antiviral in Vero cells?
A1: this compound's primary antiviral mechanism of action is the induction of the host's innate immune response, specifically the production of type I interferons (IFN-α/β)[1][2][3][4]. This process is initiated through the activation of intracellular pattern recognition receptors like RIG-I and MDA5, which detect viral RNA and trigger a signaling cascade leading to interferon production[1][2]. However, Vero cells, a commonly used cell line in virology, are deficient in the production of type I interferons due to a genetic deletion of the IFN-α and IFN-β genes[5][6][7]. Consequently, the target pathway for this compound's activity is absent in Vero cells, rendering it ineffective in inducing an antiviral state through this mechanism. Some studies also suggest that Vero cells have a deficient interferon regulatory factor 3 (IRF-3)-dependent antiviral response, which is a critical component of the interferon induction pathway[8].
Q2: I'm observing some minimal antiviral effect of this compound in my Vero cell experiments. Is this expected?
A2: While the primary interferon-inducing activity of this compound is absent in Vero cells, some studies have reported weak antiviral effects against certain viruses in this cell line. This could be attributed to a secondary mechanism of action, such as its lysosomotropic properties, which can interfere with viral entry into the host cell[1]. It is crucial to compare the effective concentration (EC50) in your experiments with published data and consider the cytotoxicity of the compound at higher concentrations.
Q3: For which applications are Vero cells a suitable model when studying this compound?
A3: Due to their interferon deficiency, Vero cells can be a useful negative control to confirm that the antiviral activity of this compound in other cell lines is indeed interferon-dependent. By comparing the drug's efficacy in IFN-competent cells (e.g., A549, HeLa) with its lack of efficacy in Vero cells, researchers can dissect the mechanism of action of this compound and other potential immunomodulatory compounds.
Q4: What are the key signaling molecules that are part of the pathway this compound activates?
A4: this compound is hypothesized to activate the RIG-I-like receptor (RLR) signaling pathway. Key molecules in this pathway include:
-
RIG-I and MDA5: Cytoplasmic sensors that recognize viral RNA.
-
MAVS (Mitochondrial Antiviral Signaling Protein): An adaptor protein that receives the signal from RIG-I/MDA5.
-
TBK1 and IKKε: Kinases that phosphorylate and activate IRF3 and IRF7.
-
IRF3 and IRF7: Transcription factors that translocate to the nucleus and induce the expression of type I interferon genes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No antiviral activity of this compound observed in Vero cells. | This is the expected outcome due to the interferon deficiency in Vero cells. | To observe this compound's antiviral activity, use an interferon-competent cell line such as A549, HeLa, or Calu-3. Use the Vero cell line as a negative control to demonstrate the interferon-dependent mechanism of this compound. |
| High cytotoxicity observed with this compound treatment in Vero cells. | This compound can exhibit cytotoxicity at higher concentrations. The lack of antiviral efficacy may lead to testing at concentrations that are toxic to the cells. | Determine the 50% cytotoxic concentration (CC50) of this compound in your specific Vero cell line using a standard cytotoxicity assay (e.g., MTT, MTS). Ensure that the concentrations used for antiviral testing are well below the CC50 value. |
| Inconsistent results when comparing this compound's effect in Vero cells across different viruses. | Some viruses may be more susceptible to this compound's potential secondary, interferon-independent mechanisms of action. | Carefully document the EC50 and CC50 values for each virus-Tilorone combination in Vero cells. Compare your results with published literature for those specific viruses. Consider that any observed activity is likely not due to interferon induction. |
Data Presentation
Table 1: Summary of this compound's In Vitro Activity in Vero Cells vs. Interferon-Competent Cells
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| Ebola Virus (EBOV) | Vero 76 | >11 | 11 | [1] |
| Ebola Virus (EBOV) | HeLa | 0.23 | 6.2 | [1] |
| MERS-CoV | Vero 76 | 3.7 | 36 | [1] |
| Chikungunya Virus (CHIKV) | Vero 76 | 4.2 | 32 | [1] |
| SARS-CoV-2 | Vero 76 | 6.62 | >50 | [9] |
| SARS-CoV-2 | A549-ACE2 | 0.18 | >50 | [9] |
| Rift Valley Fever Virus (RVFV) MP-12 | Vero CCL81 | 0.67 | >100 | [10] |
| Rift Valley Fever Virus (RVFV) MP-12 | A549 | 1.41 | >100 | [10] |
| Rift Valley Fever Virus (RVFV) ZH501 | Vero CCL81 | 6.45 | >100 | [10] |
| Rift Valley Fever Virus (RVFV) ZH501 | A549 | 6.31 | >100 | [10] |
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This protocol is a standard method to determine the concentration of an antiviral compound that inhibits virus-induced plaque formation by 50% (EC50).
Materials:
-
Vero cells (or other suitable host cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer (PFU/mL)
-
This compound stock solution
-
Overlay medium (e.g., 1% methylcellulose in 2X MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed the cell culture plates with Vero cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-treat the cell monolayers with the different concentrations of this compound for a specified time (e.g., 1-2 hours) at 37°C. Include a "no drug" control.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and add the overlay medium containing the respective concentrations of this compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.
qPCR for Viral Load Quantification
This protocol measures the amount of viral RNA in cell culture supernatants to assess the effect of this compound on viral replication.
Materials:
-
Supernatants from virus-infected cells treated with this compound
-
Viral RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)
-
Primers and probe specific to the target viral gene
-
qPCR instrument
-
Nuclease-free water
Procedure:
-
Collect supernatants from this compound-treated and untreated virus-infected cells at a specific time point post-infection.
-
Extract viral RNA from the supernatants using a commercial kit according to the manufacturer's instructions.
-
Perform reverse transcription to synthesize cDNA from the extracted viral RNA.
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, probe (if using a probe-based assay), and nuclease-free water.
-
Add the synthesized cDNA to the qPCR reaction mix in a qPCR plate. Include a no-template control.
-
Run the qPCR plate in a real-time PCR instrument using an appropriate cycling program.
-
Analyze the qPCR data to determine the cycle threshold (Ct) values for each sample.
-
Quantify the viral RNA copies using a standard curve generated from a known quantity of a plasmid containing the target viral gene.
-
Compare the viral load in this compound-treated samples to the untreated control to determine the extent of viral inhibition.
Western Blot for Interferon Signaling Protein Analysis
This protocol is used to detect the presence and phosphorylation status of key proteins in the interferon signaling pathway.
Materials:
-
Cell lysates from this compound-treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRF3, anti-IRF3, anti-STAT1, anti-phospho-STAT1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration in each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to compare the levels of total and phosphorylated proteins between treated and untreated samples. Use β-actin as a loading control.
Visualizations
Caption: this compound signaling pathway and the point of defect in Vero cells.
Caption: General experimental workflow for assessing this compound's antiviral activity.
References
- 1. Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MDA5 - Wikipedia [en.wikipedia.org]
- 5. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virus Replication in Engineered Human Cells That Do Not Respond to Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Promising IFN-Deficient System to Manufacture IFN-Sensitive Influenza Vaccine Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MDA5 RNA-sensing pathway activation by Mycobacterium tuberculosis promotes innate immune subversion and pathogen survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functions of the cytoplasmic RNA sensors RIG-I and MDA-5: Key regulators of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum proteins on Tilorone activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tilorone in vitro. The information addresses common challenges, particularly the impact of serum proteins on this compound's antiviral and immunomodulatory activities.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (higher EC50) of this compound in our antiviral assay. What could be the cause?
A1: Several factors could contribute to this observation. A primary consideration is the presence of serum proteins in your cell culture medium. This compound is known to bind to human serum albumin (HSA), which can sequester the drug and reduce its bioavailable concentration.[1] Additionally, the antiviral activity of this compound is often dependent on the host cell's ability to produce interferon. If you are using a cell line with a deficient interferon pathway (e.g., Vero 76 cells), you may observe reduced activity.
Q2: How does this compound exert its antiviral effects?
A2: this compound has a dual mechanism of action. Firstly, it is an immunomodulator that induces the production of interferons (IFNs), which in turn triggers an antiviral state in cells through the RIG-I signaling pathway. Secondly, this compound exhibits lysosomotropic properties, accumulating in acidic organelles like endosomes and lysosomes and raising their pH. This can interfere with viral entry and replication processes that are dependent on low pH.
Q3: Can the presence of serum in our in vitro assay significantly impact our results?
A3: Yes. Serum contains a high concentration of proteins, most notably albumin, to which many small molecule drugs bind. This binding is reversible, but at any given time, a fraction of the drug will be bound and unavailable to interact with cells or viral particles. This can lead to an underestimation of the drug's intrinsic potency. It is crucial to consider and ideally, to quantify the effect of serum on your experimental outcomes.
Q4: What is the binding affinity of this compound to human serum albumin (HSA)?
A4: Spectroscopic studies have shown that this compound binds to HSA with a binding constant (KA) of approximately 7.19 × 10⁴ L·mol⁻¹ at 298 K.[1] This indicates a strong interaction that can lead to significant sequestration of this compound in the presence of serum.
Q5: Are there specific cell lines that are more suitable for studying this compound's interferon-inducing activity?
A5: Yes, to study the interferon-dependent activity of this compound, it is essential to use cell lines that have a competent interferon signaling pathway. Human cell lines such as A549 or peripheral blood mononuclear cells (PBMCs) are commonly used. Conversely, to study the interferon-independent or lysosomotropic effects, you can use cell lines deficient in interferon signaling, such as Vero 76 cells.
Troubleshooting Guides
Issue 1: High Variability in this compound EC50 Values Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Serum Concentration | Ensure the same type and percentage of serum (e.g., Fetal Bovine Serum - FBS) is used across all experiments. Even small variations can alter the free fraction of this compound. |
| Different Cell Passages | Use cells within a consistent and low passage number range. Higher passage numbers can lead to phenotypic changes, including altered interferon responses. |
| Variable Virus Titer | Always use a consistent multiplicity of infection (MOI) for your viral challenge. A fresh titration of the viral stock is recommended before each set of experiments. |
| Edge Effects in Assay Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of microplates for experimental data. Fill them with sterile media or PBS instead. |
Issue 2: this compound Shows Potency in an Interferon-Competent Cell Line but Not in an Interferon-Deficient Cell Line
| Potential Cause | Explanation & Solution |
| Mechanism of Action is Primarily Interferon-Dependent | This is an expected result and confirms that for the specific virus you are studying, the primary antiviral mechanism of this compound is the induction of the interferon response. |
| Virus is Not Susceptible to Lysosomotropic Activity | Some viruses may have entry or replication mechanisms that are not sensitive to changes in lysosomal pH. |
| Further Investigation | This result provides valuable insight into this compound's mechanism against your virus of interest. You can further explore this by measuring interferon production (e.g., via ELISA) in the supernatant of the interferon-competent cells treated with this compound. |
Quantitative Data Summary
Table 1: Binding Characteristics of this compound to Human Serum Albumin (HSA)
| Parameter | Value | Reference |
| Binding Constant (KA) | 7.19 × 10⁴ L·mol⁻¹ | [1] |
| Enthalpy Change (ΔHº) | Negative | [1] |
| Entropy Change (ΔSº) | Negative | [1] |
Table 2: Illustrative Impact of Serum on Antiviral EC50
The following table provides a hypothetical illustration of how the EC50 of an antiviral drug could be affected by the presence of serum, based on the principles of protein binding. The "Free Drug EC50" represents the intrinsic potency of the compound.
| Serum Concentration | Apparent EC50 (Total Drug) | Free Drug Fraction (Illustrative) | Calculated Free Drug EC50 |
| 0% | 1 µM | 100% | 1 µM |
| 10% FBS | 5 µM | 20% | 1 µM |
| 50% Human Serum | 20 µM | 5% | 1 µM |
Experimental Protocols
Protocol: Assessing the Impact of Human Serum Albumin (HSA) on this compound's Antiviral Activity using a Plaque Reduction Assay
This protocol is designed to quantify the effect of a major serum protein, HSA, on the in vitro antiviral efficacy of this compound.
Materials:
-
This compound dihydrochloride
-
Virus stock of known titer (plaque-forming units [PFU]/mL)
-
Susceptible host cell line (e.g., A549 for interferon-competent studies)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Human Serum Albumin (HSA), sterile solution
-
Phosphate-Buffered Saline (PBS)
-
Overlay medium (e.g., 1.2% Avicel in DMEM)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the host cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C, 5% CO₂ overnight.
-
-
Preparation of this compound and HSA Solutions:
-
Prepare a high-concentration stock solution of this compound in sterile water or DMSO.
-
Prepare serial dilutions of this compound in two sets of serum-free cell culture medium:
-
Set A (Control): Medium without HSA.
-
Set B (Test): Medium supplemented with a physiological concentration of HSA (e.g., 40 mg/mL).
-
-
The final concentrations of this compound should span the expected effective range.
-
-
Virus Infection and Treatment:
-
On the day of the experiment, aspirate the growth medium from the cell monolayers and wash once with PBS.
-
Infect the cells with the virus at a low multiplicity of infection (MOI) that will produce countable plaques (e.g., 50-100 PFU/well).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
After adsorption, remove the virus inoculum.
-
Add 2 mL of the prepared this compound dilutions (from Set A and Set B) or control media (with and without HSA) to the respective wells.
-
-
Overlay and Incubation:
-
Incubate the plates for a period appropriate for plaque formation for the specific virus (typically 2-5 days).
-
Aspirate the liquid medium and add 2 mL of overlay medium to each well.
-
Continue incubation until plaques are visible.
-
-
Plaque Staining and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the formalin and stain the cell monolayers with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the no-drug control for both Set A and Set B.
-
Determine the EC50 value for this compound in the absence and presence of HSA by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting a dose-response curve.
-
Visualizations
Caption: this compound's interferon induction pathway via RIG-I activation.
Caption: Lysosomotropic mechanism of this compound's antiviral activity.
References
Tilorone Stability and Degradation in Solution: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of Tilorone in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: this compound is supplied as a crystalline solid, which is stable for over four years when stored at -20°C. For solutions, it is recommended to prepare them fresh. Aqueous solutions of this compound hydrochloride should not be stored for more than one day. Stock solutions prepared in DMSO can be stored for up to one month at -20°C or for a year at -80°C in aliquots to prevent freeze-thaw cycles.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound hydrochloride is soluble in aqueous buffers such as PBS (pH 7.2) at a concentration of approximately 10 mg/mL.[2] It is also soluble in DMSO at a concentration of 43 mg/mL.[1] It is important to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[1]
Q3: What are the known degradation pathways for this compound in solution?
A3: this compound is susceptible to degradation under forced conditions, including acidic, alkaline, and oxidative environments.[3] Specific degradation pathways involve hydrolysis and oxidation. While forced degradation studies have identified impurities, the exact chemical structures of all degradation products are not fully elucidated in publicly available literature.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound undergoes degradation in both acidic and alkaline conditions.[3] The presence of strong acids or bases can catalyze hydrolysis.[4] It is advisable to maintain the pH of aqueous solutions within a neutral range for short-term use.
Q5: Is this compound sensitive to light?
A5: While specific photostability studies for this compound are not extensively detailed in the available literature, it is a common practice in pharmaceutical stability testing to evaluate the effect of light.[4][5] As a precautionary measure, it is recommended to protect this compound solutions from light, especially during long-term experiments or storage.
Q6: What are the known impurities or degradation products of this compound?
A6: A stability-indicating HPLC method has identified at least two impurities, designated as TLHC01 and TLHC02, which are observed under various stress conditions.[3] The method was developed to separate these impurities from the parent this compound peak.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram | Degradation of this compound in solution. | Prepare fresh solutions daily. Ensure the pH of the solution is neutral. Protect the solution from light. Check for incompatible substances in your formulation. |
| Contamination of solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank to check for solvent peaks. | |
| Low recovery or potency of this compound | Instability in the chosen solvent or buffer. | Use freshly prepared solutions. If using an aqueous buffer, ensure it is used within 24 hours. For longer-term studies, consider using a validated formulation or a non-aqueous solvent like DMSO for stock solutions, stored at appropriate low temperatures. |
| Adsorption to container surfaces. | Use low-adsorption vials (e.g., silanized glass or polypropylene). | |
| Inconsistent results between experiments | Variability in solution preparation and storage. | Standardize solution preparation protocols, including solvent source, temperature, and storage time. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| pH shifts in the buffer over time. | Prepare fresh buffer for each experiment and verify the pH before use. |
Quantitative Data Summary
The following table summarizes the stability of this compound under different storage conditions based on available data.
| Form | Solvent/Matrix | Storage Temperature | Stability | Reference |
| Crystalline Solid | - | -20°C | ≥ 4 years | [2] |
| Solution | Aqueous Buffer (e.g., PBS pH 7.2) | Room Temperature | Not recommended for > 1 day | |
| Stock Solution | DMSO | -20°C | 1 month | [1] |
| Stock Solution | DMSO | -80°C | 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound dihydrochloride powder
-
Anhydrous DMSO
-
Sterile, low-adsorption microcentrifuge tubes
-
-
Procedure:
-
Equilibrate this compound dihydrochloride powder to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, low-adsorption tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
-
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol is based on the method developed for the estimation of related substances in this compound dihydrochloride.[1][3]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a PDA detector.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 20mM potassium dihydrogen phosphate + 2ml of triethylamine, pH adjusted to 2.30[1][3]
-
Mobile Phase B: Acetonitrile: Methanol: Water (60:20:20 v/v/v)[1][3]
-
Gradient Program: A gradient program should be followed.[1][3] Note: The specific gradient is not detailed in the source; users may need to optimize this based on their system and separation requirements.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase).
-
For forced degradation studies, subject the this compound solution to stress conditions (e.g., heat, acid, base, oxidation) for a specified duration.
-
Neutralize the samples if necessary (e.g., after acid or base stress).
-
Dilute the samples to an appropriate concentration within the linear range of the method.
-
Filter the samples through a 0.45 µm filter before injection.
-
Visualizations
Caption: Workflow for this compound forced degradation studies.
Caption: Decision logic for this compound solution preparation and storage.
References
- 1. Method Development and Validation for Estimation of related Substances in this compound Dihydrochloride using RP-HPLC - ProQuest [proquest.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
Technical Support Center: Managing Tilorone-Induced Lysosomal Stress in Cell Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Tilorone-induced lysosomal stress in cell models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it induce lysosomal stress?
This compound is an amphiphilic cationic drug with antiviral and immunomodulatory properties.[1][2] It is also known as a lysosomotropic agent. This means it can cross cellular membranes in its neutral state and accumulate in acidic organelles like lysosomes.[3][4][5] Inside the lysosome, this compound becomes protonated, which raises the organelle's internal pH. This increase in pH disrupts the function of lysosomal enzymes, which require an acidic environment to be active, leading to lysosomal stress.[1][2]
Q2: What are the primary cellular effects of this compound-induced lysosomal stress?
The primary effects observed in cell models include:
-
Lysosomal pH increase: this compound neutralizes the acidic environment of the lysosome.[1][2]
-
Inhibition of lysosomal enzymes: The elevated pH inhibits the activity of various lysosomal hydrolases.[1][5]
-
Accumulation of substrates: This leads to the buildup of undigested molecules, most notably sulfated glycosaminoglycans (GAGs).[1][6][7]
-
Impaired lysosomal trafficking: this compound can interfere with the transport of newly synthesized lysosomal enzymes to the lysosome.[1]
-
Induction of phospholipidosis: The accumulation of lipids within the lysosome.[4][5]
Q3: How does the bisbasic character of this compound contribute to its effects?
The presence of two basic side chains (bisbasic character) in the this compound molecule is crucial for its high potency in inducing the storage of sulfated GAGs.[7] It is hypothesized that the dicationic nature of this compound allows it to form stable complexes with the polyanionic GAG chains, making them resistant to enzymatic degradation.[6][7]
Q4: What signaling pathways are affected by this compound-induced lysosomal stress?
Lysosomal stress can impact several key signaling pathways, including:
-
mTOR (mechanistic Target of Rapamycin) signaling: mTORC1 is a crucial sensor of lysosomal nutrient status and is located on the lysosomal surface.[8][9][10] Lysosomal stress can lead to the inactivation of mTORC1.
-
TFEB (Transcription Factor EB) signaling: TFEB is a master regulator of lysosomal biogenesis and autophagy.[11][12][13] When mTORC1 is inhibited, TFEB translocates from the cytoplasm to the nucleus, where it activates the transcription of genes involved in lysosome and autophagy function as a compensatory response to the stress.[12][14]
Troubleshooting Guides
Problem 1: High levels of cell death observed after this compound treatment.
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration (e.g., 1-5 µM) and titrate upwards. |
| Incubation time is too long. | Conduct a time-course experiment to identify the earliest time point at which the desired lysosomal stress phenotype is observed without significant cytotoxicity. |
| Cell line is particularly sensitive to lysosomotropic agents. | Consider using a more resistant cell line if possible. Ensure the cells are healthy and not stressed before starting the experiment. |
| Off-target effects of this compound. | Review literature for known off-target effects of this compound that might contribute to cytotoxicity in your cell model. |
Problem 2: Inconsistent or no observable lysosomal stress phenotype (e.g., no change in lysosomal pH or GAG accumulation).
| Possible Cause | Suggested Solution |
| This compound concentration is too low. | Increase the concentration of this compound. Refer to published studies for effective concentrations in similar cell types.[2][6] |
| Incorrect assay for measuring lysosomal stress. | Ensure the chosen assay is sensitive enough to detect the expected changes. For example, for pH changes, use a ratiometric probe like LysoSensor Yellow/Blue or FITC-dextran.[15][16][17] For GAG accumulation, use a sensitive method like the DMMB assay.[18][19] |
| Cell culture conditions are affecting this compound activity. | Maintain consistent cell culture conditions, including media composition and pH. Some media components may interact with this compound. |
| Issues with this compound stock solution. | Prepare fresh this compound stock solution and verify its concentration. Ensure proper storage to prevent degradation. |
Problem 3: Artifacts in fluorescence microscopy when using lysosomal probes.
| Possible Cause | Suggested Solution |
| Phototoxicity from imaging. | Minimize light exposure and use the lowest possible laser power. Use photostable dyes where possible.[16] |
| Probe concentration is too high, leading to non-specific staining. | Optimize the concentration of the fluorescent probe. Start with the manufacturer's recommended concentration and perform a titration. |
| Autofluorescence from cells or media. | Use phenol red-free media during imaging.[20] Acquire an unstained control image to assess the level of background fluorescence. |
| Probe leakage from lysosomes. | Image cells immediately after staining, especially when using probes that can leak from compromised lysosomal membranes.[1] |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Cell Models
| Effect | Cell Type | Effective Concentration (EC50 / IC50) | Reference |
| Lysosomotropic activity | - | ~4 µM (IC50) | [2] |
| 35S-GAG storage | Cultured bovine fibroblasts | 3 µM (EC50) | [6] |
| Enhanced lysosomal enzyme release | Cultured bovine fibroblasts | 15 µM (EC50) | [6] |
| Antiviral activity (CHIKV) | - | 4.2 µM (EC50) | [2] |
| Antiviral activity (MERS-CoV) | - | 3.7 µM (EC50) | [2] |
| Antiviral activity (EBOV) | - | 230 nM (EC50) | [2] |
| Acetylcholinesterase inhibition (human) | - | 64.4 nM (IC50) | [15] |
Experimental Protocols
Protocol 1: Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160
This protocol allows for the ratiometric measurement of lysosomal pH in living cells.[16][17]
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)
-
Phenol red-free cell culture medium
-
Nigericin and Monensin (for standard curve generation)
-
pH calibration buffers (ranging from pH 4.0 to 7.0)
-
Fluorescence microscope with appropriate filter sets for dual-emission ratiometry
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
Probe Loading:
-
Prepare a 1 µM working solution of LysoSensor™ Yellow/Blue in pre-warmed, phenol red-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the LysoSensor™ working solution to the cells and incubate for 30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells twice with phenol red-free medium.
-
Image the cells using a fluorescence microscope. Acquire images in both the blue (emission ~450 nm) and yellow (emission ~520 nm) channels following excitation at ~360 nm.
-
-
Standard Curve Generation (for quantitative analysis):
-
Treat cells with a series of pH calibration buffers containing 10 µM nigericin and 10 µM monensin for 5-10 minutes. These ionophores will equilibrate the lysosomal pH with the external buffer pH.
-
Image the cells in each pH buffer as described in step 3.
-
Calculate the ratio of yellow to blue fluorescence intensity for each pH value to generate a standard curve.
-
-
Data Analysis:
-
Calculate the ratio of yellow to blue fluorescence intensity for your experimental samples.
-
Determine the lysosomal pH of your samples by interpolating from the standard curve.
-
Protocol 2: Assay for β-Hexosaminidase Activity
This protocol measures the activity of the lysosomal enzyme β-hexosaminidase released from cells or in cell lysates.[2][6][20][21][22]
Materials:
-
Treated cells and culture supernatant
-
Cell lysis buffer (e.g., RIPA buffer)
-
Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG)
-
Assay buffer: 0.1 M citrate/phosphate buffer, pH 4.5
-
Stop solution: 0.5 M glycine-carbonate buffer, pH 10.4
-
96-well black microplate
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Sample Collection:
-
Collect the cell culture supernatant and centrifuge to remove cell debris.
-
Wash the cells with PBS and lyse them using cell lysis buffer. Centrifuge the lysate to pellet debris and collect the supernatant.
-
-
Assay Reaction:
-
In a 96-well black plate, add 10 µL of sample (supernatant or lysate) to each well.
-
Prepare the reaction mix by dissolving MUG in assay buffer to a final concentration of 1 mM.
-
Add 90 µL of the reaction mix to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the fluorescence on a fluorometer.
-
Data Analysis:
-
Generate a standard curve using 4-methylumbelliferone.
-
Calculate the enzyme activity in your samples based on the standard curve and normalize to the total protein concentration of the cell lysates.
-
Protocol 3: Quantification of Sulfated Glycosaminoglycan (GAG) Storage using DMMB Assay
This protocol quantifies the amount of sulfated GAGs in cell lysates.[18][19]
Materials:
-
Cell lysates
-
1,9-dimethylmethylene blue (DMMB) reagent
-
Chondroitin sulfate standard
-
96-well clear microplate
-
Spectrophotometer (absorbance at 525 nm)
Procedure:
-
Sample Preparation: Prepare cell lysates as described in Protocol 2.
-
Standard Curve: Prepare a series of chondroitin sulfate standards in the same buffer as the cell lysates.
-
Assay:
-
Add 50 µL of each sample or standard to a 96-well plate.
-
Add 200 µL of DMMB reagent to each well.
-
Mix immediately and read the absorbance at 525 nm within 2 minutes.
-
-
Data Analysis:
-
Generate a standard curve from the chondroitin sulfate standards.
-
Calculate the concentration of sulfated GAGs in your samples based on the standard curve and normalize to the total protein concentration.
-
Signaling Pathways and Experimental Workflows
Caption: this compound-induced lysosomal stress signaling pathway.
Caption: General experimental workflow for studying this compound-induced lysosomal stress.
References
- 1. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate) [protocols.io]
- 3. Identification of lysosomotropism using explainable machine learning and morphological profiling cell painting data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 101bio.com [101bio.com]
- 7. researchgate.net [researchgate.net]
- 8. mTOR signaling at the crossroads of environmental signals and T-cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Torin 1 alleviates impairment of TFEB-mediated lysosomal biogenesis and autophagy in TGFBI (p.G623_H626del)-linked Thiel-Behnke corneal dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Transcription Factor TFEB Links mTORC1 Signaling to Transcriptional Control of Lysosome Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lysosomal exocytosis assay (Hexosaminidase) [bio-protocol.org]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Statistical Analysis of Tilorone Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the statistical analysis of Tilorone dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound dihydrochloride is a small-molecule, orally bioavailable drug known to induce interferon (IFN) production.[1][2] Its primary hypothesized mechanism of action is the activation of innate immunity signaling pathways, such as the RIG-I-like receptor (RLR) pathway, which recognizes intracellular viral RNA and triggers a cellular antiviral response leading to IFN induction.[1][3] Additionally, its lysosomotropic activity may impact viral entry.[1]
Q2: What are some reported in vitro efficacy values for this compound?
This compound has demonstrated a broad spectrum of antiviral activity. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) varies depending on the virus and the cell line used. A summary of reported values is provided below.
| Virus/Target | Cell Line | EC50 / IC50 | Reference |
| Ebola Virus (EBOV) | HeLa | 230 nM | [1] |
| MERS-CoV | - | 3.7 µM | [1] |
| Chikungunya Virus (CHIK) | - | 4.2 µM | [1] |
| Zika Virus (ZIKV) | - | 5.2 µM | [1] |
| VEEV | - | 18 µM | [1] |
| MCF-7 (Breast Cancer) | - | 34.08 µM (IC50) | [3] |
| MDA-MB-231 (Breast Cancer) | - | 14.27 µM (IC50) | [3] |
| Human Acetylcholinesterase | - | 56 nM (IC50) | [4] |
Q3: What are common statistical models for analyzing dose-response curves?
The four-parameter logistic (4PL) model, also known as the Hill equation, is widely used to describe the S-shaped relationship between the log of the dose and the response.[5][6] This model is defined by four parameters: the top and bottom plateaus, the Hill slope (which describes the steepness of the curve), and the EC50/IC50.[7] In cases of asymmetrical curves, a five-parameter logistic (5PL) model may be more appropriate.[7]
Q4: How should I select the concentration range for my experiment?
To generate a robust dose-response curve, it is crucial to test a wide range of concentrations that capture the full sigmoidal shape, including the bottom and top plateaus. A rule of thumb is to use a dose range of at least 10-fold.[8] Ideally, the EC50 or IC50 should fall near the middle of your tested concentrations. It is recommended to perform a pilot experiment with a broad range of concentrations (e.g., using log10 dilutions from 0.1 to 100 µg/ml or µM) to determine the optimal range for subsequent detailed studies.[9]
Troubleshooting Guides
Q5: My dose-response curve does not fit a sigmoidal model. What should I do?
An ill-defined curve can result from several factors. Here are some common issues and potential solutions:
| Issue | Possible Cause | Suggested Solution |
| Flat Curve | The concentration range is too narrow or outside the active range of the compound. | Expand the range of concentrations tested. Use wider spacing between doses (e.g., log or half-log dilutions). |
| Poorly Defined Plateaus | The highest concentration is not high enough to see the maximal effect, or the lowest concentration is not low enough to see the baseline. | Extend the concentration range in both directions. If a plateau cannot be reached experimentally, consider constraining the top or bottom parameter in your curve-fitting software based on controls.[7] |
| High Data Scatter | Inconsistent experimental technique, assay variability, or issues with compound solubility. | Review your experimental protocol for consistency. Ensure proper mixing and serial dilutions. Check for compound precipitation at high concentrations. Increase the number of technical replicates.[6] |
Q6: The curve-fitting software provides a poor fit (e.g., low R-squared value or ambiguous parameters). How can I improve it?
A poor fit can indicate that the chosen model does not accurately represent the data.
| Troubleshooting Step | Description |
| 1. Check Data Normalization | Ensure your data is properly normalized. For inhibition curves, this often means setting the 100% response to a no-drug control and the 0% response to a positive control or background. |
| 2. Constrain Model Parameters | If the data does not clearly define a parameter, such as the top or bottom plateau, you can constrain it to a fixed value (e.g., 100 or 0 for normalized data).[7] The Hill slope can sometimes be constrained to 1.0 if the data is sparse. |
| 3. Try a Different Model | If the curve is asymmetrical, the standard four-parameter model may not be appropriate. Try fitting a five-parameter logistic model.[7] |
| 4. Review Outliers | Examine your data for obvious outliers that may be skewing the fit. If an outlier is identified and can be justified by experimental error, it may be excluded from the analysis. |
Q7: How do I statistically compare two or more this compound dose-response curves?
Comparing curves from different experiments (e.g., this compound vs. a control compound, or its effect on different cell lines) requires specific statistical tests. It is not appropriate to compare EC50/IC50 values by simply checking for overlapping confidence intervals or running multiple t-tests.[10]
-
Global Curve Comparison: Use statistical software to perform a global nonlinear regression analysis. This involves fitting all datasets simultaneously and using a statistical test (like the extra sum-of-squares F-test) to determine if a single curve can adequately describe all the data or if individual curves (and thus different parameters like EC50) are statistically necessary.
-
Parameter Comparison: The same global analysis can be used to specifically test whether individual parameters (e.g., EC50, Hill slope) are significantly different between the datasets.
Experimental Protocols
In Vitro Cytopathic Effect (CPE) Inhibition Assay (General Protocol)
This protocol is a generalized summary for determining the antiviral activity of this compound.
-
Cell Plating: Seed confluent or near-confluent cell monolayers in 96-well microplates.
-
Compound Preparation: Prepare serial dilutions of this compound. A common starting point is to test four log10 final concentrations (e.g., 0.1, 1.0, 10, and 100 µM).[9]
-
Treatment and Infection: Remove the growth medium from the cells. Add the diluted this compound to triplicate wells for each concentration. In parallel, prepare uninfected toxicity control wells with the compound.[9] Add the virus at a predetermined multiplicity of infection (MOI) to the test wells.[9]
-
Controls: Include virus-only controls (infected, no drug) and cell-only controls (uninfected, no drug) on every plate.[9]
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the control wells.
-
Data Acquisition: Assess cell viability using a suitable method (e.g., MTS assay, neutral red uptake, or microscopic examination of CPE).
-
Analysis: Normalize the data to the cell and virus controls. Plot the normalized response against the log of the this compound concentration and fit a four-parameter logistic model to determine the EC50.
In Vivo Mouse Efficacy Study (General Protocol)
This protocol outlines a general procedure for evaluating this compound's efficacy in a mouse model of viral infection.
-
Dose Range Finding: First, determine the maximum tolerated dose (MTD) of this compound in the specific mouse strain by administering single doses and monitoring for adverse clinical signs.[11][12]
-
Pharmacokinetics: Conduct a pharmacokinetic study to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile and to inform the dosing regimen.[11][12]
-
Efficacy Study Design:
-
Animal Groups: Randomly assign mice to different treatment groups, including a vehicle control group and at least two this compound dose groups (e.g., 25 and 50 mg/kg).[11]
-
Infection: Challenge the mice with a lethal dose of the virus.
-
Treatment: Administer this compound via the appropriate route (e.g., intraperitoneal injection) starting at a specific time point relative to the challenge (e.g., 2 or 24 hours post-infection).[11] Continue dosing for a specified duration (e.g., once daily for 8 days).[11]
-
-
Monitoring: Monitor the animals daily for survival, body weight changes, and clinical signs of illness.
-
Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include viral load in specific tissues or cytokine levels in the blood.
-
Statistical Analysis: Analyze survival data using Kaplan-Meier curves and the log-rank test. Analyze other quantitative data using appropriate statistical tests (e.g., ANOVA, t-test).
Visualizations
Caption: Hypothesized mechanism of action for this compound.
Caption: General workflow for a this compound dose-response experiment.
Caption: Decision flowchart for troubleshooting dose-response curve fitting.
References
- 1. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride: an oral interferon-inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Antiviral Drug this compound is a Potent and Selective Inhibitor of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. graphpad.com [graphpad.com]
- 8. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. Efficacy of this compound Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Lysosomotropic Properties of Tilorone and Chloroquine
A comprehensive guide for researchers and drug development professionals on the distinct lysosomotropic effects of Tilorone and Chloroquine, supported by experimental data and detailed methodologies.
This guide provides an in-depth comparison of the lysosomotropic effects of two well-known cationic amphiphilic drugs, this compound and Chloroquine. Both compounds are known to accumulate in the acidic environment of lysosomes, leading to a cascade of cellular effects. Understanding the nuances of their mechanisms is crucial for their application in various research and therapeutic contexts, including antiviral and anticancer strategies.
Executive Summary
This compound and Chloroquine are both weak bases that exhibit lysosomotropic properties, primarily by increasing the intralysosomal pH. This disruption of the acidic environment of the lysosome interferes with its normal functions, including enzymatic degradation and its role in cellular signaling pathways. While both drugs share this fundamental mechanism, they exhibit differences in their potency and downstream cellular consequences. This compound has been shown to have a lysosomotropic IC50 of approximately 4 μM, a potency that is on par with Chloroquine.[1] Beyond pH alteration, both drugs induce the storage of certain molecules within the lysosome and impact the secretion and maturation of lysosomal enzymes. Notably, their effects on cellular signaling pathways diverge, with this compound implicated in the activation of the RIG-I-like receptor (RLR) pathway, leading to interferon induction, while Chloroquine is well-documented to inhibit the mTORC1 signaling pathway, a key regulator of autophagy.
Quantitative Comparison of Lysosomotropic Effects
The following table summarizes the key quantitative parameters of the lysosomotropic effects of this compound and Chloroquine based on available experimental data.
| Parameter | This compound | Chloroquine | References |
| Lysosomotropic IC50 | ~4 µM | On par with this compound | [1] |
| Effect on Lysosomal pH | Increases lysosomal pH, inhibits ATP-dependent acidification | Increases lysosomal pH | [2] |
| Induction of Lysosomal Storage | Induces storage of sulfated glycosaminoglycans | Can induce lysosomal storage | [2] |
| Effect on Lysosomal Enzymes | Enhances secretion of precursor forms, inhibits proteolytic maturation | Inhibits lysosomal enzyme activity, impairs receptor recycling | [2] |
| Impact on Autophagy | May indirectly affect autophagy through lysosomal dysfunction | Potent inhibitor of autophagosome-lysosome fusion | [3] |
Mechanism of Action and Cellular Consequences
Both this compound and Chloroquine, as weak bases, can freely diffuse across cellular membranes in their unprotonated form. Upon entering the acidic environment of the lysosome, they become protonated and are trapped, leading to their accumulation. This sequestration of protons results in an increase in the intralysosomal pH, a phenomenon known as lysosomal de-acidification.
This compound's Lysosomotropic Effects:
-
Lysosomal pH and Enzyme Activity: this compound directly increases the pH of isolated lysosomes and inhibits the ATP-dependent acidification process.[2] This alteration in pH leads to the enhanced secretion of precursor forms of lysosomal enzymes and inhibits their intracellular proteolytic maturation.[2]
-
Induction of Lysosomal Storage: A notable effect of this compound is the induction of lysosomal storage of sulfated glycosaminoglycans.[2]
Chloroquine's Lysosomotropic Effects:
-
Lysosomal pH and Autophagy: Chloroquine's ability to raise lysosomal pH is a key mechanism behind its well-established role as an autophagy inhibitor.[3] The elevated pH impairs the function of acid-dependent lysosomal hydrolases and, crucially, inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vacuoles.[3]
-
Lysosomal Enzyme Trafficking: Chloroquine can also impair the recycling of receptors involved in the trafficking of lysosomal enzymes, leading to their enhanced secretion.
Impact on Cellular Signaling Pathways
The lysosomotropic actions of this compound and Chloroquine have significant consequences for cellular signaling pathways that are dependent on lysosomal function.
This compound and the RIG-I-Like Receptor (RLR) Signaling Pathway
One of the hypothesized mechanisms for this compound's broad-spectrum antiviral activity is its ability to activate innate immunity signaling pathways, such as the RIG-I-like receptor (RLR) pathway.[1] While the precise link between its lysosomotropic effect and RLR activation is still under investigation, it is proposed that the alteration of the endo-lysosomal environment may facilitate the sensing of viral RNA by RIG-I, leading to the downstream induction of interferons.[1]
Caption: Hypothesized this compound-induced activation of the RIG-I signaling pathway.
Chloroquine and the mTORC1 Signaling Pathway
Chloroquine's disruption of lysosomal function has a well-characterized inhibitory effect on the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[4] mTORC1 is a central regulator of cell growth and metabolism and requires localization to the lysosomal surface for its activation by amino acids. By altering the lysosomal environment, Chloroquine can impair mTORC1 signaling.[4]
Caption: Chloroquine-mediated inhibition of the mTORC1 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Measurement of Lysosomal pH
Objective: To quantify the change in intralysosomal pH upon treatment with this compound or Chloroquine.
Method: Ratiometric Fluorescence Microscopy using LysoSensor™ Yellow/Blue DND-160
-
Cell Culture: Plate cells (e.g., HeLa or MCF7) on glass-bottom dishes and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound or Chloroquine for the desired duration (e.g., 1-4 hours). Include a vehicle-treated control group.
-
Dye Loading: Wash the cells with pre-warmed imaging medium (e.g., HBSS). Incubate the cells with 1 µM LysoSensor™ Yellow/Blue DND-160 in imaging medium for 5 minutes at 37°C.
-
Imaging: Wash the cells twice with imaging medium. Acquire fluorescence images using a confocal or widefield fluorescence microscope equipped with two excitation filters (e.g., 340 nm and 380 nm) and a single emission filter (e.g., 520 nm).
-
Calibration Curve: To correlate fluorescence ratios to pH values, generate a calibration curve. Treat cells with a series of buffers of known pH (ranging from 4.0 to 7.5) containing a K+/H+ ionophore (e.g., 10 µM nigericin) and the LysoSensor™ dye.
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380) for individual lysosomes in the experimental and calibration samples. Use the calibration curve to convert the fluorescence ratios of the experimental samples to lysosomal pH values.
Assessment of Lysosomal Membrane Permeability
Objective: To determine if this compound or Chloroquine treatment leads to lysosomal membrane permeabilization (LMP).
Method: Acridine Orange Relocation Assay
-
Cell Culture: Plate cells in multi-well plates suitable for fluorescence microscopy or flow cytometry.
-
Drug Treatment: Treat cells with various concentrations of this compound or Chloroquine for different time points. Include a known LMP inducer (e.g., L-leucyl-L-leucine methyl ester) as a positive control.
-
Acridine Orange Staining: Incubate the cells with 1-5 µg/mL of Acridine Orange in complete medium for 15-30 minutes at 37°C.
-
Analysis by Fluorescence Microscopy: Wash the cells with PBS and observe them immediately using a fluorescence microscope. In healthy cells, Acridine Orange accumulates in lysosomes, emitting red fluorescence. Upon LMP, the dye leaks into the cytoplasm and nucleus, where it intercalates with DNA and RNA, emitting green fluorescence.
-
Analysis by Flow Cytometry: For a quantitative analysis, trypsinize the cells, wash with PBS, and resuspend in PBS. Analyze the cells using a flow cytometer, measuring the red (e.g., FL3 channel) and green (e.g., FL1 channel) fluorescence. A decrease in red fluorescence and an increase in green fluorescence indicate LMP.
Caption: General experimental workflows for assessing lysosomotropic effects.
Conclusion
Both this compound and Chloroquine are valuable tools for studying lysosomal function and hold therapeutic potential due to their lysosomotropic properties. While they share the fundamental mechanism of increasing lysosomal pH, their distinct downstream effects on cellular processes, particularly signaling pathways, underscore the importance of selecting the appropriate compound for a given research question or therapeutic application. This compound's connection to the innate immune response via the RLR pathway makes it an interesting candidate for antiviral research, while Chloroquine's profound impact on autophagy through mTORC1 inhibition continues to be a major focus in cancer and neurodegenerative disease research. Further head-to-head comparative studies under standardized experimental conditions will be invaluable in fully elucidating the subtle yet significant differences in the lysosomotropic effects of these two important molecules.
References
- 1. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the lysosomotropic agent chloroquine on mTORC1 activation and protein synthesis in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. devtoolsdaily.com [devtoolsdaily.com]
Efficacy of Tilorone and its Synthetic Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral efficacy of Tilorone and its synthetic analogs. This compound, a small-molecule immunomodulator, is known for its broad-spectrum antiviral activity, primarily attributed to its ability to induce interferons (IFNs) and stimulate the innate immune system.[1] This document summarizes key experimental findings, compares the performance of this compound with several of its synthetic derivatives, and provides detailed experimental methodologies to aid in future research and development.
Overview of this compound's Antiviral Mechanism
This compound's primary mechanism of action is the induction of Type I (IFN-α/β) and Type II (IFN-γ) interferons, which in turn activate a cascade of antiviral responses.[1] One of the hypothesized pathways involves the activation of the RIG-I-like receptor (RLR) signaling pathway, which recognizes intracellular viral RNA and triggers a cellular response leading to IFN production. This activation of the innate immune system is crucial for its broad-spectrum activity against a range of RNA and DNA viruses.
Below is a diagram illustrating the proposed signaling pathway for this compound-mediated antiviral response.
Caption: Proposed signaling pathway of this compound's antiviral activity.
Efficacy Comparison: this compound vs. Synthetic Analogs
The development of this compound analogs has been aimed at improving efficacy, reducing toxicity, and broadening the spectrum of activity. Below are tables summarizing the available comparative data.
In Vivo Efficacy against Venezuelan Equine Encephalitis (VEE) Virus in Mice
This study by Kuehne et al. (1977) evaluated the protective effect of this compound and three of its analogs against a lethal challenge of VEE virus in mice. The data is presented as the percentage of survival at different oral dosages.
| Compound | Dosage (mg/kg, oral) | Survival Rate (%) |
| This compound | 250 | Significant increase |
| 500 | Significant increase | |
| Analog 11,002 | 250 | Effective |
| 500 | Effective | |
| 1000 | Effective | |
| Analog 11,567 | 250 | Active |
| 500 | Active | |
| 1000 | Active | |
| Analog 11,877 | 250 | Significant increase |
| 500 | Significant increase | |
| Data extracted from Kuehne et al., 1977. |
In Vitro Anti-Herpes Simplex Virus Type 2 (HSV-2) Activity of 9-Fluorenon-4-carboxamide Analogs
Girasolo et al. (2004) synthesized a series of asymmetrically-substituted 9-fluorenon-4-carboxamides and tested their ability to inhibit HSV-2 replication in peripheral blood mononuclear cells (PBMCs). The results are presented qualitatively, indicating which compounds showed antiviral activity.
| Compound | Antiviral Activity against HSV-2 |
| Carboxamide 1 | Active |
| Carboxamide 2 | Active |
| Carboxamide 4 | Active |
| Carboxamide 7 | Active |
| Carboxamide 9 | Active |
| Carboxamide 10 | Active |
| Data from Girasolo et al., 2004. The study notes that the antiviral activity is associated with the induction of IFN-α, IFN-γ, and TNF-α.[2] |
Cytotoxicity of this compound and its Analogs against Cancer Cell Lines
While not a direct measure of antiviral efficacy, the cytotoxicity of a compound is a critical parameter for determining its therapeutic index. The following data from Zhou et al. (2013) shows the half-maximal inhibitory concentration (IC50) of this compound and some of its more potent analogs against various cancer cell lines. This data can be indicative of the potential for off-target effects.
| Compound | HeLa (IC50, µM) | A549 (IC50, µM) | HepG2 (IC50, µM) |
| This compound | >50 | >50 | >50 |
| Analog 2c | < 7 | < 7 | < 7 |
| Analog 5d | < 10 | < 10 | < 10 |
| Data extracted from Zhou et al., 2013. Note: These analogs were optimized for anticancer activity. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vivo VEE Virus Challenge in Mice (Kuehne et al., 1977)
-
Animal Model: Swiss mice (14-16 g).
-
Virus Strain: Trinidad donkey strain of VEE virus.
-
Drug Administration: this compound and its analogs were administered orally by gavage as a single dose 18 to 24 hours before virus challenge.
-
Virus Challenge: Mice were challenged subcutaneously with 10 to 100 LD50 of the VEE virus.
-
Observation: Mice were observed for 14 days for mortality.
-
Endpoint: The percentage of surviving mice in each treatment group was calculated.
The experimental workflow for this in vivo study is depicted below.
Caption: Workflow for in vivo VEE virus challenge in mice.
In Vitro Anti-HSV-2 Assay (Girasolo et al., 2004)
-
Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
Virus: Herpes Simplex Virus Type 2 (HSV-2), laboratory strain.
-
Treatment: PBMCs were treated with the test compounds at various concentrations.
-
Infection: After a 24-hour incubation with the compounds, the cells were infected with HSV-2 at a multiplicity of infection (MOI) of 0.1.
-
Assay: Viral replication was assessed by measuring the viral yield in the culture supernatants after 48 hours of infection using a standard plaque assay on Vero cells.
-
Cytokine Measurement: The levels of IFN-α, IFN-γ, and TNF-α in the culture supernatants were measured by ELISA.
Conclusion
This compound remains a significant benchmark compound due to its well-documented broad-spectrum antiviral activity mediated by the induction of the host's innate immune response. The synthetic analogs of this compound have shown promise in modulating its activity, with some demonstrating enhanced efficacy against specific viruses in preclinical models. The 9-fluorenon-4-carboxamide series, for instance, exhibits anti-HSV-2 activity linked to cytokine induction, suggesting that the immunomodulatory properties of this compound can be fine-tuned through chemical modification.[2]
However, the available data on this compound analogs is still fragmented, with different studies employing varied methodologies and viral targets. A systematic head-to-head comparison of a wide range of analogs against a panel of clinically relevant viruses using standardized in vitro and in vivo assays is warranted. Such studies would provide a clearer understanding of the structure-activity relationships and help in the rational design of next-generation this compound-based antiviral agents with improved therapeutic profiles. The data on the anticancer analogs also highlights the potential for repurposing these compounds and the importance of thorough toxicity profiling. Further research should focus on elucidating the precise molecular targets of these analogs and their detailed mechanisms of action to unlock their full therapeutic potential.
References
Validating Tilorone's Antiviral Activity in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the broad-spectrum antiviral agent Tilorone and its performance against other established antiviral drugs. The focus is on validating its activity in primary human cells, a critical step in preclinical drug development for more accurately predicting in vivo efficacy. While direct quantitative data for this compound's antiviral activity in primary human cells is emerging, this document synthesizes available data, outlines its mechanism of action, and compares it with alternative therapies for key viral targets.
Executive Summary
This compound is an oral immunomodulatory agent with a long history of use as a broad-spectrum antiviral in several countries.[1][2] Its primary mechanism of action is the induction of interferon (IFN) and activation of innate immunity pathways, which is a distinct approach compared to direct-acting antivirals that target viral enzymes.[1] This guide examines this compound's effects on primary human cells and compares its potential efficacy against severe fever with thrombocytopenia syndrome virus (SFTSV), Middle East respiratory syndrome coronavirus (MERS-CoV), and Rift Valley fever virus (RVFV) with that of Favipiravir, Remdesivir, and Ribavirin, respectively.
Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity of this compound and its comparators. A significant challenge in directly comparing these compounds is the limited availability of data for this compound in primary human cell models for direct viral inhibition. Much of the existing data comes from immortalized cell lines, which may not fully recapitulate the innate immune responses crucial for this compound's mechanism.
Table 1: Antiviral Activity against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)
| Compound | Cell Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Huh7 (human hepatoma cell line) | 0.42 | ~10 | ~23.8 | [3] |
| Favipiravir | Vero (monkey kidney cell line) | 6.0 | >1000 | >167 | [4][5] |
| Ribavirin | Vero (monkey kidney cell line) | 40 | >1000 | >25 | [4] |
Table 2: Antiviral Activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV)
| Compound | Cell Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Vero 76 (monkey kidney cell line) | 3.7 | 15.1 | 4.1 | [1] |
| Remdesivir | Primary Human Airway Epithelial (HAE) cells | 0.074 | >10 | >135 | [6] |
| Remdesivir | Calu-3 (human lung epithelial cell line) | 0.069 | >10 | >145 | [6] |
Table 3: Antiviral Activity against Rift Valley Fever Virus (RVFV)
| Compound | Cell Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Data in primary human cells not available | ||||
| Ribavirin | Data in primary human cells not available |
Mechanism of Action in Primary Human Cells
This compound: Host-Directed Immunomodulation
This compound's antiviral strategy is primarily host-centric. It is a known interferon inducer.[1] Studies have shown that this compound can stimulate interferon production in human embryo lung fibroblasts and normal human leukocytes. Furthermore, it has been demonstrated to activate Natural Killer (NK) cells and cytotoxic T lymphocytes from human peripheral blood mononuclear cells (PBMCs), which are critical components of the antiviral immune response. In a study on primary human cardiac fibroblasts, this compound demonstrated anti-fibrotic effects by reducing collagen synthesis, indicating its activity on primary structural cells.[7][8][9]
The proposed mechanism involves the activation of innate immunity pathways, such as the RIG-I-like receptor pathway, which senses viral RNA and triggers a downstream cascade resulting in the production of interferons and other antiviral proteins.[1] This host-directed mechanism suggests that this compound's efficacy would be highly dependent on the immune competency of the host cells.
Caption: this compound's proposed mechanism of action in primary human cells.
Comparator Antivirals: Direct-Acting Mechanisms
In contrast to this compound, the comparator drugs in this guide are direct-acting antivirals that target specific viral components.
-
Favipiravir: This is a prodrug that, once metabolized to its active form, favipiravir-RTP, acts as a purine analogue.[10] It competitively inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to either chain termination or lethal mutagenesis of the viral genome.[10][11][12][13][14]
-
Remdesivir: Also a nucleotide analogue prodrug, Remdesivir is metabolized to its active triphosphate form.[15][16] It competes with ATP for incorporation into the nascent viral RNA chain by the RdRp.[17] This incorporation leads to delayed chain termination, thereby halting viral replication.[16][18]
-
Ribavirin: A guanosine analogue, Ribavirin has multiple proposed mechanisms of action, including inhibition of the viral RdRp, interference with viral mRNA capping, and induction of lethal mutagenesis. It can also deplete intracellular GTP pools by inhibiting the host enzyme inosine monophosphate dehydrogenase (IMPDH).
Caption: Mechanism of action for direct-acting antiviral comparators.
Experimental Protocols
Standardized assays are crucial for the reliable assessment of antiviral activity and cytotoxicity. The following are outlines of commonly used protocols.
Antiviral Activity Assays
1. Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells from virus-induced death.
-
Cell Seeding: Primary human cells are seeded in 96-well plates and allowed to form a confluent monolayer.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound.
-
Virus Infection: A standardized amount of virus is added to the wells.
-
Incubation: Plates are incubated for a period sufficient to cause significant CPE in untreated, virus-infected control wells.
-
Quantification: Cell viability is assessed using a colorimetric reagent such as Neutral Red or by measuring ATP content. The EC50 is calculated as the compound concentration that inhibits CPE by 50%.
2. Plaque Reduction Assay: This assay quantifies the reduction in infectious virus particles.
-
Cell Seeding: A confluent monolayer of primary human cells is prepared in 6- or 12-well plates.
-
Virus Adsorption: Cells are infected with a low multiplicity of infection (MOI) of the virus for 1-2 hours.
-
Compound Overlay: The virus inoculum is removed, and cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Plates are incubated until distinct plaques (zones of cell death) are visible.
-
Staining and Counting: Cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The EC50 is the concentration that reduces the number of plaques by 50% compared to the untreated control.
Caption: Generalized workflow for in vitro antiviral assays.
Cytotoxicity Assay
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Primary human cells are seeded in a 96-well plate.
-
Compound Treatment: Cells are incubated with serial dilutions of the test compound for a duration similar to the antiviral assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: Plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a plate reader. The CC50 is the compound concentration that reduces cell viability by 50%.
Conclusion and Future Directions
This compound presents a compelling case as a broad-spectrum antiviral with a host-directed mechanism of action. Its ability to induce interferons and activate key immune cells in primary human cell cultures suggests a potential for efficacy that may not be fully captured in conventional antiviral assays using interferon-deficient cell lines. However, the lack of direct, quantitative antiviral data in primary human cell models is a significant gap that needs to be addressed to fully validate its potential.
In comparison, direct-acting antivirals like Remdesivir have demonstrated potent efficacy in primary human airway epithelial cells, providing a clear benchmark for coronaviruses. While Favipiravir and Ribavirin have extensive clinical use, more data on their activity in primary human cell systems against a broader range of viruses would be beneficial for comparative purposes.
Future research should prioritize the evaluation of this compound's antiviral activity against a panel of viruses in various primary human cell types, including epithelial cells, endothelial cells, and a range of immune cells. Such studies will be instrumental in bridging the gap between the existing in vitro data and the potential clinical utility of this immunomodulatory antiviral agent.
References
- 1. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Therapeutics for Severe Fever with Thrombocytopenia Syndrome Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of T-705 (Favipiravir) in the Treatment of Infections with Lethal Severe Fever with Thrombocytopenia Syndrome Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. Old Drug, New Trick: this compound, a Broad-Spectrum Antiviral Drug as a Potential Anti-Fibrotic Therapeutic for the Diseased Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Old Drug, New Trick: this compound, a Broad-Spectrum Antiviral Drug as a Potential Anti-Fibrotic Therapeutic for the Diseased Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sterispharma.com [sterispharma.com]
- 11. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 12. oatext.com [oatext.com]
- 13. Favipiravir - Wikipedia [en.wikipedia.org]
- 14. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 16. Remdesivir - Wikipedia [en.wikipedia.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. drugtargetreview.com [drugtargetreview.com]
Cross-Species Validation of Tilorone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral agent Tilorone, focusing on the cross-species validation of its mechanism of action. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative antiviral drugs, Favipiravir and Ribavirin.
This compound's Mechanism of Action: A Tale of Two Species
This compound, a synthetic small molecule, has a long history of use as a broad-spectrum antiviral and immunomodulatory agent in some countries.[1] Its mechanism of action, however, exhibits significant variation across different species, a critical consideration for its clinical development and application.
In Murine Models: A Potent Interferon Inducer
In mice, this compound is a well-established and potent inducer of type I interferons (IFN-α/β).[2] Oral or intraperitoneal administration leads to a delayed but prolonged interferon response, with peak levels observed 12 to 24 hours post-treatment.[3][4] This induction of interferons is considered a primary driver of its antiviral activity in this species. The proposed mechanism involves the activation of the RIG-I-like receptor (RLR) signaling pathway, which senses viral RNA and triggers a downstream cascade resulting in the production of interferons.[5][6][7]
In Humans and Other Species: An Interferon-Independent Mechanism
In contrast to the clear interferon-inducing effects in mice, the evidence for this compound's ability to induce significant levels of circulating interferons in humans is inconsistent.[2] This has led to the exploration of alternative, interferon-independent mechanisms of action that may be more relevant to its antiviral effects in humans and other species like rats.[2]
Two prominent alternative mechanisms have been proposed:
-
Lysosomotropic Activity: this compound is a cationic amphiphilic drug that can accumulate in acidic intracellular compartments like lysosomes.[5][8] This accumulation raises the lysosomal pH, which can interfere with viral entry, replication, and budding processes that are dependent on an acidic environment.[5][8]
-
Direct Interaction with Viral Components: Some studies suggest that this compound may directly interact with viral glycoproteins, potentially inhibiting viral attachment and entry into host cells.[9]
This disparity in the mechanism of action across species highlights the importance of careful cross-species validation in preclinical drug development.
Comparison with Antiviral Alternatives: this compound vs. Favipiravir and Ribavirin
To provide a comprehensive perspective, we compare this compound with two other broad-spectrum antiviral drugs, Favipiravir and Ribavirin.
| Feature | This compound | Favipiravir | Ribavirin |
| Primary Mechanism of Action | Species-dependent: Interferon induction (mice), Lysosomotropism, potential direct viral interaction (humans).[2][5][8] | RNA-dependent RNA polymerase (RdRp) inhibitor: Acts as a purine analog, causing lethal mutagenesis of the viral genome.[10][11] | Multiple mechanisms: Inhibition of inosine monophosphate dehydrogenase (IMPDH), direct inhibition of viral polymerase, and lethal mutagenesis.[12][13] |
| Antiviral Spectrum | Broad-spectrum against various RNA and DNA viruses.[1] | Broad-spectrum against RNA viruses.[10] | Broad-spectrum against RNA and DNA viruses.[13] |
| Cross-species Consistency | Mechanism of action varies significantly between mice and humans.[2] | The primary mechanism (RdRp inhibition) is generally conserved across species. | The multifaceted mechanism is largely consistent across species. |
Quantitative Data: In Vitro Efficacy of this compound
The following tables summarize the in vitro antiviral activity of this compound against a range of viruses in different cell lines, as measured by the 50% effective concentration (EC50).
Table 1: Antiviral Activity of this compound against Various Viruses
| Virus | Cell Line | EC50 (µM) | Reference |
| Ebola Virus (EBOV) | HeLa | 0.23 | [5] |
| Marburg Virus (MARV) | Vero E6 | 1.5 | [5] |
| Chikungunya Virus (CHIKV) | Vero 76 | 4.2 | [5] |
| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | Vero 76 | 3.7 | [5] |
| Venezuelan Equine Encephalitis Virus (VEEV) | Vero 76 | 18 | [5] |
| Zika Virus (ZIKV) | Vero 76 | 5.2 | [5] |
| Rift Valley Fever Virus (RVFV MP-12) | Vero CCL81 | 0.67 | [14] |
| Rift Valley Fever Virus (RVFV MP-12) | A549 | 1.41 | [14] |
| Rift Valley Fever Virus (RVFV ZH501) | Vero CCL81 | 6.45 | [14] |
| Rift Valley Fever Virus (RVFV ZH501) | A549 | 6.31 | [14] |
| SARS-CoV-2 | A549-ACE2 | 0.18 | [9] |
| SARS-CoV-2 | Vero 76 | 6.62 | [9] |
| SARS-CoV-2 | Huh-7 | ~9 | [9] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Huh7 | 0.42 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for two key assays used to determine antiviral activity.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the destructive effects of a virus.
Materials:
-
96-well cell culture plates
-
Susceptible host cell line (e.g., A549, Vero)
-
Cell culture medium (e.g., DMEM with 5% FBS)
-
Virus stock of known titer
-
Test compound (this compound)
-
Control compounds (e.g., vehicle, positive control antiviral)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture a confluent monolayer of the host cell line. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Resuspend the cells in fresh culture medium and adjust the cell concentration. d. Seed the 96-well plates with the cell suspension to achieve 80-90% confluency after 18-24 hours of incubation.[16]
-
Compound Preparation: a. Prepare serial dilutions of the test compound in culture medium.
-
Infection and Treatment: a. After the cells have reached the desired confluency, remove the culture medium. b. Add the diluted test compound to the wells. Include wells for cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (no virus, with compound). c. Add a pre-determined amount of virus (e.g., multiplicity of infection of 0.1) to the appropriate wells. d. Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).[16]
-
Staining and Quantification: a. After the incubation period, remove the medium and gently wash the cells with PBS. b. Add Crystal Violet staining solution to each well and incubate for 15-20 minutes at room temperature. c. Gently wash the plates with water to remove excess stain and allow them to air dry. d. Solubilize the stain by adding a suitable solvent (e.g., methanol or a commercial solubilizing agent). e. Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[17]
-
Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. b. Determine the EC50 value (the concentration of the compound that inhibits 50% of the viral CPE) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.
Materials:
-
6-well or 12-well cell culture plates
-
Susceptible host cell line
-
Cell culture medium
-
Virus stock of known titer
-
Test compound (this compound)
-
Agarose or methylcellulose overlay medium
-
PBS
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: a. Seed the cell culture plates with the host cell line to form a confluent monolayer.[4]
-
Virus and Compound Incubation: a. Prepare serial dilutions of the test compound. b. In separate tubes, mix a fixed amount of virus (e.g., 100 plaque-forming units) with each dilution of the test compound. Include a virus-only control. c. Incubate the virus-compound mixtures for 1 hour at 37°C to allow for neutralization.[18]
-
Infection: a. Remove the culture medium from the cell monolayers and wash with PBS. b. Inoculate the cells with the virus-compound mixtures. c. Incubate for 1-2 hours to allow for viral adsorption.[4]
-
Overlay: a. Remove the inoculum from the wells. b. Gently overlay the cell monolayers with a semi-solid medium (e.g., 1% agarose or methylcellulose in culture medium) to restrict virus spread to adjacent cells.[4] c. Allow the overlay to solidify at room temperature.
-
Incubation: a. Incubate the plates at 37°C in a 5% CO2 incubator until visible plaques are formed (typically 3-10 days, depending on the virus).
-
Staining and Plaque Counting: a. Fix the cells (e.g., with 10% formalin). b. Remove the overlay and stain the cell monolayer with Crystal Violet. c. Count the number of plaques in each well.[19]
-
Data Analysis: a. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. b. Determine the EC50 value (the concentration of the compound that reduces the plaque number by 50%) by plotting the percentage of reduction against the compound concentration.
Visualizations: Signaling Pathways and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Proposed mechanisms of action for this compound in mice versus humans.
Caption: Simplified RIG-I signaling pathway leading to interferon production.
Caption: The lysosomotropic mechanism of action of this compound.
Caption: A generalized experimental workflow for in vitro antiviral assays.
References
- 1. This compound-induced lysosomal lesions: the bisbasic character of the drug is essential for its high potency to cause storage of sulphated glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 5. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Immune Regulator Retinoic Acid-Inducible Gene I (RIG-I) in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
- 8. This compound acts as a lysosomotropic agent in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repurposing the Ebola and Marburg Virus Inhibitors this compound, Quinacrine, and Pyronaridine: In Vitro Activity against SARS-CoV-2 and Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 19. asm.org [asm.org]
Tilorone: A Comparative Analysis of its Antiviral Spectrum Against Other Broad-Spectrum Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel and re-emerging viral pathogens necessitates the development and evaluation of broad-spectrum antiviral agents. Tilorone, a synthetic small molecule, has long been recognized for its immunomodulatory and antiviral properties, primarily through the induction of interferon. This guide provides a comparative analysis of this compound's antiviral spectrum against other prominent broad-spectrum antivirals: Remdesivir, Favipiravir, Ribavirin, Galidesivir, and Umifenovir. The following sections present quantitative antiviral activity data, detailed experimental protocols for assessing antiviral efficacy, and visualizations of the respective mechanisms of action.
Comparative Antiviral Spectrum
The antiviral efficacy of a compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity in vitro. The data presented in the following tables have been compiled from various studies. It is crucial to note that direct comparison of EC50 values across different studies can be challenging due to variations in experimental conditions, including cell lines, virus strains, and assay methodologies.
Table 1: Antiviral Activity (EC50 in µM) of this compound against Various Viruses
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |
| Coronaviridae | MERS-CoV | Vero 76 | 3.7 | [1] |
| SARS-CoV-2 | A549-ACE2 | 0.18 | [2] | |
| SARS-CoV-2 | Vero 76 | 6.62 | [2] | |
| Flaviviridae | Zika Virus (ZIKV) | Vero | 5.2 | [1] |
| Togaviridae | Chikungunya Virus (CHIKV) | Vero 76 | 4.2 | [1] |
| Venezuelan Equine Encephalitis Virus (VEEV) | Vero | 18 | [1] | |
| Filoviridae | Ebola Virus (EBOV) | HeLa | 0.23 | [3] |
| Bunyavirales | Rift Valley Fever Virus (RVFV) MP-12 | Vero CCL81 | 0.67 | [4] |
| Rift Valley Fever Virus (RVFV) MP-12 | A549 | 1.41 | [4] | |
| Rift Valley Fever Virus (RVFV) ZH501 | Vero CCL81 | 6.45 | [4] | |
| Rift Valley Fever Virus (RVFV) ZH501 | A549 | 6.31 | [4] | |
| Phenuiviridae | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Huh7 | 0.42 | [5] |
Table 2: Comparative Antiviral Activity (EC50 in µM) of Broad-Spectrum Antivirals
| Antiviral | Virus Family | Virus | Cell Line | EC50 (µM) | Reference |
| Remdesivir | Coronaviridae | SARS-CoV-2 | Vero E6 | 0.77 | [6] |
| MERS-CoV | HAE | 0.074 | [7] | ||
| SARS-CoV | HAE | 0.069 | [7] | ||
| Filoviridae | Ebola Virus | Huh7 | Not specified | [6] | |
| Favipiravir | Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.19 - 5.03 | [8] |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 61.88 | [6] | |
| Flaviviridae | Dengue Virus | Not specified | 21 | [9] | |
| Ribavirin | Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HeLa | 3.74 | [5] |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 109.5 | [6] | |
| Galidesivir | Coronaviridae | MERS-CoV | Not specified | 68.4 | [10] |
| SARS-CoV | Not specified | 57.7 | [10] | ||
| Filoviridae | Ebola Virus | HeLa | 3 - 12 | [11] | |
| Orthomyxoviridae | Influenza A and B | MDCK | 1 - 5 | [11] | |
| Umifenovir | Coronaviridae | SARS-CoV-2 | Vero CCL81 | 15.37 - 28.0 | [12] |
| HCoV-OC43 | Vero E6 | 9.0 | [12] | ||
| HCoV-229E | Vero E6 | 10.0 | [12] | ||
| Flaviviridae | Zika Virus | Vero | 10.57 | [13] |
Mechanisms of Action and Signaling Pathways
The broad-spectrum activity of these antiviral agents stems from their diverse mechanisms of action, targeting either host-cell pathways or conserved viral enzymes.
This compound: Induction of Innate Immunity
This compound's primary mechanism of action is the induction of the host's innate immune response, primarily through the activation of the RIG-I-like receptor (RLR) signaling pathway. This leads to the production of type I interferons (IFNs), which in turn establish an antiviral state in surrounding cells.
Direct-Acting Antivirals: Targeting Viral Polymerase
Remdesivir, Favipiravir, and Galidesivir are all nucleoside/nucleotide analogs that target the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for the replication of many RNA viruses.
Ribavirin: A Multifaceted Antiviral
Ribavirin exhibits broad-spectrum activity through multiple mechanisms, including the inhibition of inosine monophosphate dehydrogenase (IMPDH), which leads to the depletion of intracellular GTP pools, and by acting as a mutagen, causing lethal mutations in the viral genome.
Umifenovir: Inhibition of Viral Entry
Umifenovir is a broad-spectrum antiviral that primarily inhibits the entry of enveloped viruses into host cells by preventing the fusion of the viral envelope with the cell membrane.
Experimental Protocols
The following are generalized protocols for two common in vitro assays used to determine the antiviral efficacy of compounds. Specific parameters such as cell lines, virus strains, incubation times, and compound concentrations should be optimized for each specific virus and drug combination.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.
Materials:
-
Appropriate host cell line (e.g., Vero E6, A549, Huh-7)
-
Complete cell culture medium
-
Virus stock of known titer
-
Test compound and control compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cell line at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cell monolayer. Add the diluted compound to the wells, followed by the addition of the virus at a pre-determined multiplicity of infection (MOI). Include appropriate controls: cells only (no virus, no compound), cells with virus (no compound), and cells with compound (no virus).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).[14]
-
Quantification of CPE: Assess cell viability using a suitable reagent. For Neutral Red staining, incubate the cells with the dye, followed by a wash and then extraction of the dye from viable cells.[15] Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control. The EC50 is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the ability of a compound to reduce the number of infectious virus particles, measured as plaque-forming units (PFUs).
Materials:
-
Appropriate host cell line
-
Complete cell culture medium
-
Virus stock of known titer
-
Test compound and control compounds
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed the multi-well plates with the host cell line to form a confluent monolayer.
-
Infection: Prepare serial dilutions of the virus and infect the cell monolayers for 1-2 hours to allow for viral adsorption.
-
Treatment: Remove the virus inoculum and wash the cells. Add the overlay medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-10 days). The overlay restricts the spread of the virus to adjacent cells, resulting in localized areas of cell death (plaques).[16]
-
Plaque Visualization: Fix the cells with the fixing solution and then stain with crystal violet.[17] The stain will color the viable cells, leaving the plaques as clear zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the plaque number by 50%.
References
- 1. Binding Mechanism of Remdesivir to SARS-CoV-2 RNA Dependent RNA Polymerase[v1] | Preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 4. Study Sheds New Light on Remdesivir’s Mechanism of Action against SARS-CoV-2 | Sci.News [sci.news]
- 5. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative analysis of remdesivir and other repurposed antivirals against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir elicits antiviral mutagenesis during virus replication in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influenza virus plaque assay [protocols.io]
- 11. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition Mechanism of Remdesivir on Reproduction of SARS-CoV-2 and Ebola Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RIG-I Signaling via MAVS Is Dispensable for Survival in Lethal Influenza Infection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profile of Tilorone Versus Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Tilorone, a broad-spectrum antiviral and interferon inducer, against other prominent antiviral drugs, including Remdesivir, Favipiravir, Molnupiravir, and Oseltamivir. The information is supported by preclinical and clinical data to aid in research and development decisions.
Introduction and Mechanism of Action
This compound is an orally bioavailable small molecule that functions as an interferon inducer, stimulating the innate immune system to combat viral infections.[1][2] Its primary hypothesized mechanism involves the activation of innate immunity pathways, such as the RIG-I-like receptor pathway, which leads to the induction of interferons (IFN) and an antiviral cellular response.[1][3] This mode of action contrasts with direct-acting antivirals that target specific viral enzymes or processes. Understanding these mechanistic differences is crucial for anticipating and evaluating their respective safety profiles.
While this compound's immunomodulatory activity is key to its efficacy, it also presents a theoretical risk of exacerbating inflammatory responses, particularly in viral infections associated with cytokine storms.[1] However, no serious adverse effects have been explicitly reported in the available literature.[1]
Comparative Safety and Tolerability
The safety profiles of antiviral drugs vary significantly based on their mechanisms of action, metabolism, and off-target effects. The following table summarizes the reported adverse events for this compound and selected comparator antivirals from clinical and real-world data.
Table 1: Summary of Adverse Events for this compound and Comparator Antivirals
| Drug | Common Adverse Events | Serious Adverse Events | Key Contraindications/Precautions | References |
| This compound | Not explicitly detailed in available literature; generally well-tolerated. | No serious adverse effects explicitly reported. Potential for exacerbating cytokine storms is a theoretical concern. | Hypersensitivity, pregnancy, breastfeeding, children under 7 years. | [1][4] |
| Remdesivir | Nausea, elevated liver enzymes (hypertransaminasemia). | Acute kidney injury, hepatobiliary and cardiac disorders. A high proportion of reported adverse events are serious. | Renal impairment. | [5][6][7] |
| Favipiravir | Diarrhea, elevated liver enzymes, hyperuricemia. | Less frequent than non-serious events. | Pregnancy (teratogenic potential). | [8][9][10][11] |
| Molnupiravir | Diarrhea, nausea, dizziness. | Generally favorable safety profile in clinical trials, but associated with a higher rate of adverse events compared to Remdesivir in some meta-analyses. | Pregnancy (potential for fetal harm). | [12] |
| Oseltamivir | Nausea, vomiting, headache. | Neuropsychiatric events (rare), serious skin reactions (rare). | Known hypersensitivity. | [13] |
Detailed Profile of this compound:
-
Drug Interactions: this compound is reported to be compatible with antibiotics and other common treatments for viral and bacterial diseases.[1] Crucially, in vitro studies showed no inhibitory activity against five major human CYP450 enzymes (1A2, 2C9, 2C19, 2D6, 3A4), suggesting a low potential for cytochrome P450-mediated drug-drug interactions.[1][14][15]
-
Toxicity Studies: Dose range-finding studies in mice established a maximum tolerated single intraperitoneal dose of 100 mg/kg.[14][15][16] However, repeated dosing at higher concentrations (e.g., 60 mg/kg/day) was associated with signs of drug toxicity in mice, indicating the importance of an optimized dosing regimen.[15][16][17]
-
Off-Target Effects: A pharmacological safety screen of 44 common toxicology targets found that this compound at 1 μM only significantly inhibited acetylcholinesterase (AChE).[18] It did not appreciably inhibit any of the 485 kinases tested, suggesting it is not a promiscuous inhibitor.[18]
Experimental Protocols for Safety Assessment
Objective evaluation of a drug's safety profile relies on standardized experimental protocols. The methodologies cited for this compound's safety assessment provide a framework for comparison.
Experimental Protocol 1: In Vitro ADMET and CYP450 Inhibition Assay
-
Objective: To assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its potential for drug-drug interactions.
-
Methodology:
-
Solubility & Permeability: Assessed using standard laboratory methods. Caco-2 permeability assays were used to model intestinal absorption.[14][15]
-
CYP450 Inhibition: this compound was incubated with human liver microsomes and specific probe substrates for five major CYP450 enzymes (3A4, 2D6, 2C19, 2C9, and 1A2). The inhibition of metabolite formation was measured to determine the IC50 values.[14][15]
-
Plasma Protein Binding: Determined using equilibrium dialysis or ultracentrifugation with human plasma.[14][15]
-
Metabolic Stability: this compound was incubated with mouse liver microsomes to determine its metabolic half-life.[14][15]
-
Experimental Protocol 2: In Vitro Pharmacological Safety Profiling
-
Objective: To identify potential off-target interactions that could lead to adverse drug reactions.
-
Methodology:
-
Compound Screening: this compound at a concentration of 1 μM was screened against a panel of 44 well-established biological targets (e.g., receptors, ion channels, enzymes) known to be associated with adverse drug reactions.[18]
-
Assay Format: The panel included both binding assays and functional assays.[18]
-
Data Analysis: The percentage of inhibition or activation for each target was determined. A common threshold for a "hit" is >50% inhibition or activation.[18]
-
Conclusion
This compound demonstrates a favorable safety profile in preclinical studies and based on its clinical use in several countries.[16] Its low potential for CYP450-mediated drug interactions is a significant advantage.[14][15] The primary theoretical concern is its immunomodulatory mechanism, which could potentially exacerbate inflammation, although this has not been reported as a significant clinical issue.[1]
Compared to other antivirals, this compound appears to lack the specific organ toxicities associated with agents like Remdesivir (renal and hepatic) or the teratogenic risks of Favipiravir and Molnupiravir.[5][10][12] While comprehensive, large-scale, placebo-controlled clinical trials that meet current FDA standards are lacking, the existing data suggest this compound has a promising safety profile that warrants further investigation and development as a broad-spectrum antiviral agent.[19][20]
References
- 1. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pillintrip.com [pillintrip.com]
- 5. Comparative Pharmacovigilance Analysis of Approved and Repurposed Antivirals for COVID-19: Insights from EudraVigilance Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative evaluation of authorized drugs for treating Covid‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of favipiravir in COVID-19 patients with pneumonia. A randomized, double-blind, placebo-controlled study (FAVID) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effectiveness and safety of favipiravir compared to supportive care in moderately to critically ill COVID-19 patients: a retrospective study with propensity score matching sensitivity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of the safety of favipiravir – a potential treatment in the COVID-19 pandemic? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholar.ui.ac.id [scholar.ui.ac.id]
- 12. Comparing the Effectiveness and Safety of Remdesivir and Molnupiravir in COVID‐19: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Intravenous Peramivir Compared With Oseltamivir in High-Risk Patients Infected With Influenza A and B Viruses: A Multicenter Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. Efficacy of this compound Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Antiviral Drug this compound is a Potent and Selective Inhibitor of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. This compound, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Tilorone's Anti-Inflammatory Profile: A Comparative Analysis
An in-depth examination of Tilorone's anti-inflammatory properties reveals a unique mechanism of action that sets it apart from traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of this compound against established anti-inflammatory agents, supported by experimental data, to offer researchers and drug development professionals a comprehensive overview of its therapeutic potential.
This compound, a synthetic small molecule, has demonstrated significant anti-inflammatory effects in various preclinical models. Its efficacy has been observed in both immune-mediated and non-immune-induced inflammation, suggesting a broad spectrum of activity.[1] Notably, the anti-inflammatory action of this compound is characterized by a distinct time-lag, with optimal effects observed when the compound is administered 24 hours prior to the inflammatory stimulus.[1][2] This suggests a mechanism that involves the induction of endogenous mediators rather than direct inhibition of inflammatory enzymes or receptors.
Comparative Efficacy in Preclinical Models
This compound's anti-inflammatory potency has been evaluated in established animal models, including carrageenan-induced paw edema and the passive Arthus reaction. These studies have benchmarked its performance against classical NSAIDs like indomethacin and phenylbutazone.
Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used assay to assess the efficacy of acute anti-inflammatory agents. In this model, this compound has been shown to exert a dose-dependent reduction in paw swelling.[2] While direct comparative quantitative data from a single study is limited in the available literature, the effective dose range for this compound (20-100 mg/kg, p.o.) can be contextualized with the known efficacy of other agents. For instance, phenylbutazone has shown a dose-dependent effect, with 30 mg/kg demonstrating a significant reduction in paw edema.[3][4][5]
Passive Arthus Reaction
The passive Arthus reaction is a model of immune complex-mediated inflammation. This compound has been reported to be a potent inhibitor of this reaction, a property that distinguishes it from many NSAIDs which are generally weaker in this model.[2] This suggests that this compound's mechanism of action may be particularly relevant for inflammatory conditions with an immunological basis.
Table 1: Comparative Anti-Inflammatory Effects in Preclinical Models
| Drug | Model | Dosage | Efficacy | Reference |
| This compound | Carrageenan-Induced Paw Edema | 20-100 mg/kg, p.o. | Dose-dependent edema reduction | [2] |
| Passive Arthus Reaction | 20-100 mg/kg, p.o. | Dose-dependent inhibition | [2] | |
| Indomethacin | Carrageenan-Induced Paw Edema | - | Effective inhibitor | [1] |
| Phenylbutazone | Carrageenan-Induced Paw Edema | 30 mg/kg | Significant edema reduction | [4][5] |
| Passive Arthus Reaction | - | - | [1] |
Note: Specific quantitative data for direct comparison is not consistently available in the cited literature. The table reflects the reported dose-dependent efficacy.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound are believed to be linked to its ability to modulate innate and adaptive immune responses. While it is a known inducer of interferon, studies suggest that its anti-inflammatory properties may be at least partially independent of interferon induction.[2] The primary mechanism is hypothesized to be the activation of innate immunity pathways, potentially through RIG-I-like receptors. This upstream activation likely triggers a cascade of downstream signaling events that ultimately temper the inflammatory response.
Role in NF-κB and JAK-STAT Signaling
While direct experimental evidence detailing this compound's interaction with the NF-κB and JAK-STAT pathways in an inflammatory context is still emerging, its known immunomodulatory effects allow for informed hypotheses.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes.[6][7][8] this compound's ability to modulate immune responses suggests a potential influence on this pathway. One plausible, albeit indirect, mechanism involves the this compound-induced activation of Interferon Regulatory Factor 3 (IRF3). Activated IRF3 has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation.[9][10] By preventing p65 from entering the nucleus, this compound could effectively dampen the NF-κB-driven inflammatory cascade.
Caption: Hypothesized this compound action on the NF-κB signaling pathway.
The JAK-STAT (Janus kinase-signal transducer and activator of transcription) pathway is another critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity and inflammation.[11][12] The activation of this pathway involves the phosphorylation of STAT proteins by JAKs. Given that this compound modulates cytokine responses, it is plausible that it intersects with the JAK-STAT pathway. For instance, by altering the cytokine milieu, this compound could indirectly influence which STAT proteins are activated and the subsequent gene expression profile, potentially shifting the balance from a pro-inflammatory to an anti-inflammatory or regulatory state.
Caption: Postulated indirect influence of this compound on the JAK-STAT pathway.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the methodology for inducing and assessing acute inflammation in a rat model.
Caption: Workflow for the carrageenan-induced paw edema assay.
Methodology:
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Housing: Animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration: this compound (at varying doses, e.g., 20, 50, 100 mg/kg), reference drugs (e.g., indomethacin, phenylbutazone), or vehicle are administered orally (p.o.).
-
Inflammation Induction: 24 hours after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Edema Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.
Passive Arthus Reaction in Rats
This protocol describes the induction of an immune complex-mediated inflammatory reaction.
Methodology:
-
Sensitization: Rats are passively sensitized by an intravenous (i.v.) injection of an antibody, typically an IgG fraction against a specific antigen (e.g., bovine serum albumin - BSA).
-
Drug Administration: this compound or a reference drug is administered, often 24 hours prior to the inflammatory challenge.
-
Induction of Reaction: A solution of the corresponding antigen (e.g., BSA) is injected intradermally into a shaved area of the back.
-
Assessment: The inflammatory reaction, characterized by edema and erythema, is quantified at various time points (e.g., 4 hours) by measuring the diameter of the lesion and/or by using a dye leakage technique to assess changes in vascular permeability.
-
Data Analysis: The inhibitory effect of the test compounds is expressed as the percentage reduction in the inflammatory response compared to the control group.
Conclusion
This compound presents a compelling profile as an anti-inflammatory agent with a mechanism of action that diverges from traditional NSAIDs. Its efficacy in both non-immune and immune-mediated inflammatory models, particularly its strong inhibition of the Arthus reaction, highlights its potential for a range of inflammatory disorders. The characteristic time-lag in its action underscores a modulatory rather than a direct inhibitory role, likely involving the induction of endogenous anti-inflammatory pathways. While further research is needed to fully elucidate its precise interactions with key signaling cascades like NF-κB and JAK-STAT, the current evidence points to this compound as a promising candidate for further investigation in the field of anti-inflammatory drug development.
References
- 1. The anti-inflammatory actions of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissociation between antiinflammatory action of this compound and its interferon inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circadian changes in carrageenin-induced edema: the anti-inflammatory effect and bioavailability of phenylbutazone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circannual variations in carrageenan-induced paw edema and in the anti-inflammatory effect of phenylbutazone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronopharmacological studies of phenylbutazone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRF3 inhibits nuclear translocation of NF-κB to prevent viral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IRF3 inhibits nuclear translocation of NF-κB to prevent viral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In vivo efficacy of Tilorone compared to other Ebola virus inhibitors
For Immediate Release
In the landscape of emerging viral threats, the Ebola virus remains a significant concern for global health. While several therapeutic agents have been investigated, a comprehensive comparative analysis of their in vivo efficacy is crucial for guiding future research and development. This guide provides an objective comparison of Tilorone, an oral immunomodulator, with other key Ebola virus inhibitors: Favipiravir, Remdesivir, and ZMapp, supported by available experimental data.
At a Glance: Comparative Efficacy of Ebola Virus Inhibitors
The following table summarizes the in vivo efficacy of this compound and other prominent Ebola virus inhibitors from various preclinical studies. It is important to note that direct comparisons are challenging due to variations in experimental models, virus strains, and treatment protocols across studies.
| Inhibitor | Mechanism of Action | Animal Model | Dosage Regimen | Treatment Initiation | Survival Rate (%) | Reference |
| This compound | Interferon induction, innate immunity activation | Mouse (BALB/c) | 25 mg/kg/day (i.p.) | 1 hour post-infection | 90% | [1][2][3] |
| Mouse (BALB/c) | 50 mg/kg/day (i.p.) | 1 hour post-infection | 90% | [1][2][3] | ||
| Mouse (BALB/c) | 30 mg/kg/day (i.p.) | 2 or 24 hours post-infection | 100% | [1][4] | ||
| Favipiravir | RNA polymerase inhibitor | Cynomolgus Macaque | 150 mg/kg, twice daily (i.v.) | 2 days before infection | 40% | [5] |
| Cynomolgus Macaque | 180 mg/kg, twice daily (i.v.) | 2 days before infection | 60% | [5] | ||
| Remdesivir | Nucleoside analog, RNA polymerase inhibitor | Rhesus Macaque | 10 mg/kg loading, 5 mg/kg maintenance (i.v.) | 4 days post-infection | 87.5% | [6] |
| Rhesus Macaque | 5 mg/kg loading, 2.5 mg/kg maintenance (i.v.) | 4 days post-infection | 75% | [6] | ||
| Rhesus Macaque | 20 mg/kg loading, 10 mg/kg maintenance (i.v.) | 4 days post-infection | 71.4% | [6] | ||
| ZMapp | Monoclonal antibody cocktail | Rhesus Macaque | 50 mg/kg (i.v.), 3 doses | Up to 5 days post-infection | 100% | [7][8] |
In-Depth Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key efficacy studies cited.
This compound Efficacy Study in Mice
-
Animal Model: Female BALB/c mice.[9]
-
Virus Strain: Mouse-adapted Ebola virus (maEBOV).[3]
-
Challenge: Mice were challenged with a lethal dose of maEBOV via intraperitoneal (i.p.) injection.[1][3]
-
Treatment Groups:
-
Treatment Initiation: Dosing began 1, 2, or 24 hours post-infection and continued daily for 7 or 8 days.[1][2][4]
-
Primary Endpoint: Survival over the course of the study.[1][2]
-
Parameters Monitored: Survival, body weight, and clinical signs of disease.[2]
Favipiravir Efficacy Study in Non-Human Primates
-
Animal Model: Cynomolgus macaques (Macaca fascicularis).[5]
-
Virus Strain: Ebola virus Gabon 2001 strain.[10]
-
Challenge: Animals were challenged intramuscularly with 1,000 focus-forming units of the Ebola virus.[5][10]
-
Treatment Groups:
-
Treatment Initiation: Treatment started 2 days before the virus challenge and continued for 14 days.[5][10]
-
Primary Endpoint: Survival at 21 days post-infection.[5]
-
Parameters Monitored: Survival, viral load, and clinical symptoms.[5]
Remdesivir Efficacy Study in Non-Human Primates
-
Virus Strain: Ebola virus.[11]
-
Challenge: Animals were exposed to the Ebola virus via intramuscular injection.[6]
-
Treatment Groups:
-
Treatment Initiation: Treatment began 4 days after virus exposure, at which point animals were showing signs of disease and had quantifiable viral loads.[6][11]
-
Primary Endpoint: Survival at 42 days post-exposure.[6]
-
Parameters Monitored: Survival, systemic viral load, body temperature, activity, and clinical pathology.[6]
ZMapp Efficacy Study in Non-Human Primates
-
Animal Model: Rhesus macaques.[7]
-
Virus Strain: Ebola virus Kikwit variant (EBOV-K).[12]
-
Challenge: Animals were challenged with the Ebola virus.[12]
-
Treatment Groups:
-
Treatment Initiation: A series of three doses were administered, with the first dose given up to 5 days post-challenge.[7][8]
-
Primary Endpoint: Survival.[7]
-
Parameters Monitored: Survival, clinical score, viremia, and blood chemistry.[7]
Visualizing the Mechanisms of Action
Understanding the signaling pathways and experimental workflows provides deeper insight into the therapeutic strategies against the Ebola virus.
This compound's Hypothesized Signaling Pathway
This compound is believed to exert its antiviral effects by inducing the production of interferons and activating the innate immune system. A key pathway implicated is the RIG-I-like receptor (RLR) signaling pathway.[13][14] Viral RNA is recognized by RIG-I, which then interacts with the mitochondrial antiviral-signaling protein (MAVS).[15][16] This interaction triggers downstream signaling cascades that lead to the activation of transcription factors like IRF3/7 and NF-κB, resulting in the production of type I interferons and proinflammatory cytokines.[14][15][16]
General Experimental Workflow for In Vivo Efficacy Studies
The evaluation of antiviral efficacy in animal models follows a structured workflow, from animal acclimatization to the final analysis of outcomes. This ensures the reliability and reproducibility of the study results.
References
- 1. Efficacy of this compound Dihydrochloride against Ebola Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of this compound Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral efficacy of favipiravir against Ebola virus: A translational study in cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Randomized, Blinded, Vehicle-Controlled Dose-Ranging Study to Evaluate and Characterize Remdesivir Efficacy Against Ebola Virus in Rhesus Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 9. This compound-Dihydrochloride Protects against Rift Valley Fever Virus Infection and Disease in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling Favipiravir Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Reversion of advanced Ebola virus disease in nonhuman primates with ZMapp™ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Immune Regulator Retinoic Acid-Inducible Gene I (RIG-I) in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Tilorone's Efficacy Against Influenza Virus Strains: A Comparative Guide for Researchers
For Immediate Distribution
This guide offers an objective comparison of Tilorone's antiviral activity against various strains of the influenza virus, compiled for researchers, scientists, and professionals in drug development. The following sections detail available experimental data, methodologies, and the proposed mechanism of action for this broad-spectrum antiviral agent.
Quantitative Antiviral Activity of this compound Against Influenza Viruses
This compound has demonstrated antiviral activity against both influenza A and B viruses.[1][2] However, publicly available in vitro comparative data across different strains is limited. The primary mechanism of this compound's antiviral effect is attributed to its role as an interferon (IFN) inducer and a stimulator of the host's innate immune system.[2] This indirect mode of action can lead to variability in in vitro results depending on the cell line used, particularly in cells with deficient interferon pathways.[2]
Below is a summary of the available quantitative data on this compound's efficacy against specific influenza virus strains.
| Virus Strain | Assay Type | Cell Line | Efficacy Metric | Result | Cytotoxicity (CC50) | Reference |
| Influenza A/California/07/20/09 (H1N1) | Cell-based | MDCK | EC50 | >19 µM | 19 µM | [2] |
| Influenza A/Aichi/2/68 (H3N2) | In vivo (mouse model) | - | Viral Load Reduction in Lungs | 2-3 log reduction | - | [3][4] |
Note: The EC50 value for the H1N1 strain suggests that the effective concentration may be close to or exceed the cytotoxic concentration in MDCK cells. The authors of the study note that in vitro data in cell lines with compromised interferon pathways, such as Vero 76 cells, may underestimate the antiviral activity of this compound.[2]
Experimental Methodologies
Detailed experimental protocols for evaluating the anti-influenza activity of this compound are not extensively published. However, based on standard virological assays, the following methodologies are representative of the techniques likely employed in the cited studies.
In Vitro Antiviral Assay (Plaque Reduction Assay)
A plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits viral replication.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to a confluent monolayer.[5][6][7]
-
Virus Infection: The cell monolayer is washed, and the influenza virus of a specific strain is added at a known multiplicity of infection (MOI). The virus is allowed to adsorb for 1-2 hours.[5]
-
This compound Treatment: After adsorption, the viral inoculum is removed, and the cells are washed. An overlay medium (e.g., containing agarose or Avicel) with varying concentrations of this compound is added to the wells.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.[5]
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted. The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
In Vivo Mouse Model of Influenza Infection
Animal models are crucial for evaluating the in vivo efficacy of antiviral compounds.
-
Animal Model: BALB/c mice are commonly used for influenza research.[3][4]
-
Virus Infection: Mice are intranasally infected with a specific strain of influenza virus, such as A/Aichi/2/68 (H3N2).[3][4]
-
This compound Administration: this compound is administered orally at specified doses and time points post-infection. For example, in one study, mice were treated at 6, 30, and 78 hours after infection.[3][4]
-
Efficacy Assessment:
-
Viral Load: At various time points post-infection, lung tissues are collected, and the viral load is quantified using methods like quantitative reverse transcription PCR (qRT-PCR) or plaque assays on MDCK cells.[3][4]
-
Cytokine Levels: Blood serum and lung tissue can be analyzed for levels of interferons (IFNα, IFNγ) and other cytokines (e.g., IL-1β) using ELISA to assess the immunomodulatory effects of this compound.[3][4]
-
Mechanism of Action and Signaling Pathways
This compound's primary antiviral mechanism is not direct inhibition of the virus but rather the induction of a robust host interferon response.
Proposed Signaling Pathway for this compound's Antiviral Action
The diagram below illustrates the hypothesized signaling pathway through which this compound exerts its antiviral effects against the influenza virus.
Caption: Hypothesized mechanism of this compound's antiviral activity against influenza virus.
General Experimental Workflow for In Vivo Efficacy
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound against influenza virus in a mouse model.
References
- 1. This compound, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on the Dynamics of Viral Load and the Levels of Interferons and Interleukin-1β in the Lung Tissue and Blood Serum of Mice with Experimental Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the Dynamics of Viral Load and the Levels of Interferons and Interleukin-1β in the Lung Tissue and Blood Serum of Mice with Experimental Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea | PLOS One [journals.plos.org]
- 6. Influenza virus plaque assay [protocols.io]
- 7. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tilorone's Activity: A Comparative Guide to the STING Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tilorone's proposed mechanism of action involving the Stimulator of Interferon Genes (STING) pathway. It objectively reviews the existing experimental data for this compound in the context of well-validated STING agonists and details the necessary experimental protocols to definitively ascertain its role.
This compound has long been recognized as an oral interferon inducer and broad-spectrum antiviral agent.[1] A prominent hypothesis for its mechanism of action is its function as a DNA intercalator. This property is thought to stabilize cytosolic DNA, which in turn activates the cGAS-STING pathway, leading to a Type I interferon response.[2] The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating an antimicrobial and inflammatory response.[3][4][5][6]
However, direct experimental evidence validating this compound's reliance on the STING pathway is not definitive and has been met with conflicting results. This guide compares the evidence for this compound with that of canonical STING agonists to provide a clear perspective for researchers.
Comparative Analysis of STING Agonist Activity
The most direct method to validate a compound's reliance on STING is to test its activity in wild-type versus STING-deficient (knockout) models. While this has been conclusively demonstrated for numerous compounds, the data for this compound is less clear. One study investigating indirect antiviral activity against Hepatitis B Virus (HBV) found that while the known mouse STING agonists DMXAA and CMA induced a strong antiviral cytokine response from macrophages, this compound did not demonstrate this indirect activity, questioning its role as a potent STING agonist in this context.[7]
The table below summarizes the reported effects of this compound compared to a well-characterized mouse-specific STING agonist, DMXAA.
| Parameter | This compound | DMXAA (Mouse-Specific Agonist) | Supporting Evidence |
| Proposed MOA | DNA intercalator, hypothesized to activate cGAS-STING | Direct binding to and activation of mouse STING | [2][7] |
| Species Specificity | Active in humans and mice | Primarily active in mice; no activity in humans | [1][8][9] |
| STING-dependent IFN-β Induction | Not definitively shown; some studies report no activity | Yes, robust induction | [7] |
| STING-dependent Antiviral Activity | Conflicting data; failed to show indirect anti-HBV activity | Yes, potent indirect anti-HBV activity | [7] |
| Activity in STING Knockout Model | Data not available in reviewed literature | Activity is completely abolished | [2][10] |
Visualizing the STING Pathway and Validation Workflow
To understand the proposed mechanism and the required validation, the following diagrams illustrate the STING signaling pathway and a gold-standard experimental workflow.
Caption: Hypothesized cGAS-STING signaling pathway and this compound's proposed point of action.
Caption: Gold-standard workflow for validating STING-dependent activity of a compound.
Experimental Protocols
To definitively validate the role of the STING pathway in this compound's activity, a knockout/knockdown experiment is essential. Below is a detailed protocol for such a study using cultured cells.
Protocol: Validating STING-Dependency of this compound using CRISPR/Cas9 Knockout Cells
This protocol describes how to treat wild-type (WT) and STING-knockout (STING-KO) cells with this compound and analyze the downstream pathway activation.
1. Materials and Reagents
-
Cell Lines: Wild-type and STING-KO cells of the same background (e.g., HeLa, THP-1, or mouse embryonic fibroblasts). STING-KO lines can be generated using CRISPR/Cas9.[11]
-
Compounds: this compound, 2'3'-cGAMP (positive control), Vehicle (e.g., DMSO, water).
-
Antibodies: Primary antibodies against p-TBK1 (Ser172), p-IRF3 (Ser396), STING, and a loading control (e.g., β-Actin).
-
Reagents for Western Blot: RIPA Lysis Buffer, protease/phosphatase inhibitors, protein assay reagents (e.g., BCA), SDS-PAGE gels, transfer membranes, blocking buffer, secondary antibodies.
-
Reagents for RT-qPCR: RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for target genes (IFNB1, CXCL10) and a housekeeping gene (GAPDH).
2. Cell Culture and Treatment
-
Seeding: Seed WT and STING-KO cells in parallel in appropriate culture plates (e.g., 6-well plates for protein and RNA analysis). Allow cells to adhere and reach 70-80% confluency.
-
Treatment: Prepare working solutions of this compound and 2'3'-cGAMP in cell culture media.
-
Aspirate the old media and add the treatment media to the cells. Include the following conditions for both WT and STING-KO cells:
-
Vehicle Control
-
This compound (at desired concentration, e.g., 10 µM)
-
2'3'-cGAMP (positive control, e.g., 1 µg/mL)
-
-
Incubation: Incubate cells for the desired time points. For phosphorylation events (p-TBK1, p-IRF3), a shorter time course (e.g., 1-4 hours) is appropriate. For mRNA induction, a longer time course (e.g., 4-8 hours) is recommended.
3. Western Blot Analysis for Protein Phosphorylation
-
Lysis: After incubation, place plates on ice, wash cells with cold PBS, and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Develop with an ECL substrate and image the blot.
-
-
Analysis: Quantify band intensity for p-IRF3 relative to total IRF3 or the loading control. A STING-dependent compound will induce phosphorylation in WT but not in STING-KO cells.
4. RT-qPCR Analysis for Gene Expression
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample.
-
qPCR: Perform quantitative PCR using primers for IFNB1, CXCL10, and the housekeeping gene.
-
Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control. A STING-dependent compound will upregulate IFNB1 and CXCL10 in WT cells but will have no effect in STING-KO cells.[7][12]
The hypothesis that this compound acts via the STING pathway is plausible given its properties as a DNA intercalator. However, the current body of evidence is inconclusive and features contradictory findings.[2][7] For this compound to be classified as a STING-dependent agent, further rigorous investigation is required. The gold-standard validation, involving STING knockout or knockdown models as detailed in this guide, is a necessary next step to definitively elucidate its mechanism of action. Researchers are encouraged to employ these comparative methods to build a conclusive case for the role, if any, of the STING pathway in this compound's therapeutic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. A STING agonist preconditions against ischaemic stroke via an adaptive antiviral Type 1 interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 5. Stimulator of interferon genes - Wikipedia [en.wikipedia.org]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. STING Agonists Induce an Innate Antiviral Immune Response against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Knockout of cGAS and STING Rescues Virus Infection of Plasmid DNA-Transfected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Tilorone's Synergistic Potential: A Comparative Guide to Combination Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel and drug-resistant viral pathogens necessitates the exploration of innovative therapeutic strategies. Combination therapy, a cornerstone of antimicrobial treatment, offers a promising avenue to enhance efficacy, reduce toxicity, and combat the development of resistance. This guide provides a comprehensive assessment of the synergistic effects of Tilorone, an oral immunomodulatory agent, with other antiviral drugs. By summarizing key experimental findings, this document aims to inform and guide future research and development in the field of antiviral therapeutics.
Quantitative Assessment of Synergistic Efficacy
The following tables summarize the quantitative data from studies investigating the synergistic antiviral activity of this compound in combination with other antiviral agents. The synergy has been quantified using various metrics, including the Highest Single Agent (HSA) synergy score.
| Combination Therapy | Virus | Cell Line | HSA Synergy Score | Reference |
| This compound + Nelfinavir | SARS-CoV-2 | Huh7.5 | 7.55 | [1] |
| This compound + Nelfinavir | SARS-CoV-2 | Calu3 | 16.48 | [1] |
| This compound + Molnupiravir | SARS-CoV-2 | Huh7.5 | 10.92 | [1] |
| This compound + Molnupiravir | SARS-CoV-2 | Calu3 | 6.34 | [1] |
| Combination Therapy | Virus | Cell Line | Observed Effect | Reference |
| This compound + Favipiravir | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Huh7 | Enhanced inhibition of SFTSV-induced cytopathic effect | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Synergy Analysis of this compound in Combination with Nelfinavir and Molnupiravir against SARS-CoV-2
Objective: To determine the synergistic antiviral activity of this compound combined with Nelfinavir or Molnupiravir against SARS-CoV-2 infection in vitro.
Materials:
-
Cell Lines: Huh7.5 and Calu3 cells.
-
Virus: SARS-CoV-2.
-
Compounds: this compound, Nelfinavir, Molnupiravir.
-
Reagents: Cell culture media, fetal bovine serum (FBS), antibiotics, reagents for viral titration (e.g., plaque assay or TCID50).
Procedure:
-
Cell Seeding: Seed Huh7.5 or Calu3 cells in 96-well plates at a density that allows for confluent monolayers to form.
-
Drug Preparation: Prepare serial dilutions of this compound, Nelfinavir, and Molnupiravir. A checkerboard layout is used to test various concentrations of this compound in combination with different concentrations of Nelfinavir or Molnupiravir.
-
Infection: Infect the cell monolayers with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05 for 2 hours.
-
Treatment: After the infection period, remove the viral inoculum and add the drug combinations at the predetermined concentrations.
-
Incubation: Incubate the plates for 48 hours.
-
Quantification of Viral Replication: Measure the viral titers in the supernatants using a plaque assay or TCID50 assay on Vero E6 cells.
-
Synergy Analysis: Calculate the synergy scores using a suitable method, such as the Highest Single Agent (HSA) model. The HSA synergy score is calculated by comparing the observed combination response to the highest single-agent response.[1]
Evaluation of Synergistic Antiviral Effect of this compound and Favipiravir against SFTSV
Objective: To assess the synergistic effect of this compound and Favipiravir on the inhibition of SFTSV-induced cytopathic effect (CPE).
Materials:
-
Cell Line: Huh7 cells.
-
Virus: Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV).
-
Compounds: this compound, Favipiravir.
-
Reagents: Cell culture media, reagents for CPE-based assays (e.g., crystal violet staining).
Procedure:
-
Cell Culture: Culture Huh7 cells in appropriate media.
-
Drug Combination Assay: Treat SFTSV-infected Huh7 cells with various concentrations of this compound and Favipiravir, both individually and in combination.
-
CPE Inhibition Assessment: After a suitable incubation period, assess the inhibition of virus-induced CPE. This can be done visually or quantified using methods like crystal violet staining, which stains viable cells.
-
Synergy Analysis: Analyze the combined effect of this compound and Favipiravir using software such as MacSynergy II to generate a three-dimensional plot visualizing the synergistic interaction.[2]
Mechanistic Insights and Signaling Pathways
The synergistic effects of this compound with other antivirals can be attributed to their distinct mechanisms of action. This compound stimulates the host's innate immune response, while the partner drugs directly target viral components.
This compound's Mechanism of Action: Activation of Innate Immunity
This compound is a known inducer of interferon, a critical component of the innate antiviral response. It is hypothesized to act via the RIG-I-like receptor (RLR) signaling pathway. Upon recognition of viral RNA, RIG-I initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.
Mechanisms of Action of Partner Antiviral Drugs
The antiviral drugs combined with this compound target different stages of the viral life cycle.
Conclusion
The evidence presented in this guide strongly suggests that this compound, when used in combination with direct-acting antiviral agents, exhibits significant synergistic effects against a range of viruses. The distinct immunomodulatory mechanism of this compound complements the direct viral targeting of its partner drugs, providing a strong rationale for this therapeutic approach. Further preclinical and clinical investigations are warranted to fully elucidate the potential of this compound-based combination therapies in the management of viral infections. This guide serves as a foundational resource for researchers dedicated to advancing the field of antiviral drug development.
References
- 1. Repurposing Drugs and Synergistic Combinations as Potential Therapies for Inhibiting SARS-CoV-2 and Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tilorone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Tilorone, a broad-spectrum antiviral agent.[1] Adherence to these guidelines is critical to mitigate risks and ensure compliance with safety regulations. This compound is considered a hazardous substance, and all waste must be handled in accordance with local, state, and federal regulations.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). This compound may cause respiratory irritation and is suspected of causing cancer.[3]
| Hazard Summary & Personal Protective Equipment (PPE) | |
| Primary Hazards | Harmful if swallowed or inhaled, may cause respiratory irritation, suspected of causing cancer.[3] May emit poisonous and corrosive fumes.[2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, safety glasses with side-shields, and a dust respirator.[2][3][4] |
| Handling Precautions | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Avoid contact with skin and eyes.[2] Use only in a well-ventilated area.[3] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[4] |
Step-by-Step this compound Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including spills and empty containers.
1. Waste Segregation and Collection:
-
Isolate all this compound-contaminated waste, including unused product, contaminated labware (e.g., glassware, pipette tips), and contaminated PPE.
-
Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste, use a compatible, sealed container. Never mix this compound waste with incompatible materials, such as strong oxidizing agents.[2][5]
2. Spill Management:
-
Minor Spills:
-
Major Spills:
3. Final Disposal:
-
All this compound waste must be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[4]
-
Consult your institution's Waste Management Authority or a licensed waste disposal service to arrange for collection and disposal.[2][6]
-
Ensure that all waste containers are properly labeled according to regulatory standards before they are transported.[6]
4. Empty Container Disposal:
-
Do not reuse empty this compound containers.
-
Puncture empty containers to prevent reuse.[2]
-
Dispose of empty containers as hazardous waste in accordance with local, state, and federal regulations.[2] Even empty containers may contain residual dust that can be hazardous.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. store.sangon.com [store.sangon.com]
- 5. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Tilorone
For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides crucial procedural and step-by-step guidance for the safe handling and disposal of Tilorone. Adherence to these protocols is paramount to ensure personal safety and maintain a secure laboratory environment. This compound is a potent compound with significant antiviral and immunomodulatory properties; however, it also presents notable health hazards, including being harmful if swallowed, in contact with skin, or inhaled, causing skin and serious eye irritation, and being a suspected carcinogen.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. This includes:
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side shields.[4]
-
Hand Protection: Chemical-impermeable gloves are essential.[4]
-
Respiratory Protection: A dust respirator should be worn to avoid inhalation of this compound powder.[5] For major spills or in areas with inadequate ventilation, a self-contained breathing apparatus may be necessary.[5]
-
Body Protection: Wear protective clothing to prevent skin contact.[3][5]
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects against splashes and airborne particles causing serious eye irritation.[1][2][3][4] |
| Hand Protection | Chemical-impermeable gloves | Prevents skin contact, as this compound is harmful and can cause skin irritation.[1][2][3][4] |
| Respiratory Protection | Dust respirator / Self-contained breathing apparatus | Prevents inhalation of harmful dust particles that can cause respiratory irritation.[1][2][5] |
| Body Protection | Protective clothing / Laboratory coat | Minimizes the risk of skin exposure to this compound.[3][5] |
Operational Plan: Safe Handling and Storage Protocols
Handling:
-
Avoid All Personal Contact: This includes inhalation of dust and contact with skin and eyes.[5]
-
Ventilation: Always handle this compound in a well-ventilated area or in a chemical fume hood to minimize inhalation risk.[4]
-
Prevent Dust Formation: Avoid actions that could generate dust, such as vigorous shaking or scraping.[4][5]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[2][3]
Storage:
-
Original Container: Store this compound in its original, tightly sealed container.[5]
-
Cool, Dry, and Ventilated: Keep the container in a dry, cool, and well-ventilated place.[4]
-
Incompatible Materials: Store away from strong oxidizing agents.[5]
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous and disposed of in accordance with local, state, and federal regulations.[5]
-
Containment: Place waste in a suitable, clearly labeled, and sealed container.
-
Disposal Method: Consult with your institution's environmental health and safety (EHS) department for approved disposal procedures. Puncturing containers to prevent reuse and burial in an authorized landfill are common practices.[5]
-
Contaminated Materials: Any materials used for cleaning spills or that have come into contact with this compound should also be disposed of as hazardous waste.
Experimental Workflow: this compound Spill Response
In the event of a this compound spill, immediate and correct action is critical to contain the hazard and prevent exposure.
Caption: Workflow for responding to a this compound spill.
This procedural diagram outlines the critical steps for safely managing a this compound spill, from immediate evacuation to final decontamination and reporting. Following this structured response is essential to mitigate exposure risks and ensure a thorough and safe cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
